Technical Documentation Center

3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol
  • CAS: 2378502-37-3

Core Science & Biosynthesis

Foundational

The Chloromethyl Isoxazole Scaffold: A Linchpin for Bioactive Heterocycle Design

Executive Summary In the high-stakes arena of fragment-based drug discovery (FBDD), the chloromethyl isoxazole moiety stands out not merely as a structural motif, but as a versatile synthetic "linchpin." Unlike inert sca...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-stakes arena of fragment-based drug discovery (FBDD), the chloromethyl isoxazole moiety stands out not merely as a structural motif, but as a versatile synthetic "linchpin." Unlike inert scaffolds, the chloromethyl group provides a pre-installed electrophilic handle (


), enabling rapid diversification via nucleophilic substitution without requiring activating steps.

This technical guide dissects the utility of chloromethyl isoxazoles—specifically 3-chloromethyl-5-substituted and 5-chloromethyl-3-substituted variants. We analyze their synthesis via 1,3-dipolar cycloaddition, their reactivity profile in generating divergent libraries, and their proven efficacy in antimicrobial and anticancer pharmacophores.

Chemical Architecture & Reactivity[1]

The Electrophilic Warhead

The chloromethyl isoxazole scaffold combines two distinct chemical behaviors:

  • The Isoxazole Core: A planar, aromatic 5-membered heterocycle (1,2-oxazole).[1][2] It acts as a bioisostere for amide bonds and pyridine rings, offering improved metabolic stability and hydrogen-bonding potential (acceptor N, donor potential if functionalized).

  • The Chloromethyl Handle: An

    
     carbon bearing a chlorine leaving group. The electron-withdrawing nature of the adjacent isoxazole ring (inductive effect) enhances the electrophilicity of the methylene carbon, making it highly susceptible to 
    
    
    
    reactions.
Strategic Advantage in Library Synthesis

In medicinal chemistry, "late-stage functionalization" is critical. The chloromethyl group allows researchers to synthesize a core scaffold and then rapidly append diverse nucleophiles (amines, thiols, phenols) to generate Structure-Activity Relationship (SAR) libraries.

Key Reactivity Profile:

  • Amination: Formation of secondary/tertiary amines (solubility enhancing).

  • Etherification: Williamson ether synthesis (lipophilicity tuning).

  • Thioetherification: Introduction of sulfur handles.

Synthetic Pathways: The [3+2] Cycloaddition Standard

The most robust method for constructing the isoxazole core is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[1] This reaction is regioselective, typically favored by copper(I) catalysis to yield 3,5-disubstituted isoxazoles.[1]

Mechanism of Action

The nitrile oxide dipole is generated in situ from an aldoxime precursor using a chlorinating agent (NCS or Chloramine-T) followed by base-mediated dehydrohalogenation.

G cluster_0 In Situ Generation Aldoxime Aldoxime (R-CH=NOH) Chloro Hydroximinoyl Chloride Aldoxime->Chloro NCS / DMF (Chlorination) NitrileOxide Nitrile Oxide (R-C≡N+-O-) Chloro->NitrileOxide Base (Et3N) (-HCl) Isoxazole 3-Aryl-5-chloromethyl isoxazole NitrileOxide->Isoxazole + Alkyne [3+2] Cycloaddition Alkyne Alkyne (HC≡C-CH2Cl) Alkyne->Isoxazole Dipolarophile

Figure 1: Mechanism of 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Experimental Protocols

Protocol A: Synthesis of 3-Phenyl-5-(chloromethyl)isoxazole

Rationale: This protocol utilizes the "one-pot" generation of nitrile oxide to avoid handling unstable intermediates.

Reagents:

  • Benzaldehyde oxime (1.0 equiv)

  • Propargyl chloride (1.2 equiv)

  • N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Triethylamine (Et3N) (1.5 equiv)

  • DMF (Dimethylformamide)

Step-by-Step Methodology:

  • Chlorination: Dissolve benzaldehyde oxime (10 mmol) in DMF (20 mL). Add NCS (12 mmol) portion-wise at 0°C. Stir for 1 hour at room temperature to form the hydroximinoyl chloride. Checkpoint: Monitor by TLC for disappearance of oxime.

  • Cycloaddition: Cool the mixture to 0°C. Add propargyl chloride (12 mmol).

  • Base Addition: Dropwise add a solution of Et3N (15 mmol) in DMF (5 mL) over 30 minutes. Note: Slow addition prevents dimerization of the nitrile oxide (furoxan formation).

  • Reaction: Allow to warm to room temperature and stir for 12 hours.

  • Workup: Pour into ice-water (100 mL). Extract with ethyl acetate (3 x 30 mL). Wash organic layer with brine, dry over anhydrous

    
    .
    
  • Purification: Concentrate under vacuum. Purify via silica gel column chromatography (Hexane/EtOAc 9:1).

Validation Criteria:

  • Yield: Expect 70-85%.

  • 1H NMR (CDCl3): Singlet at

    
     6.5-6.7 ppm (isoxazole C4-H), Singlet at 
    
    
    
    4.6-4.7 ppm (CH2Cl).
Protocol B: Divergent Library Generation (Nucleophilic Substitution)

Rationale: Exploiting the chloromethyl handle to introduce amine pharmacophores.

Reagents:

  • 3-Phenyl-5-(chloromethyl)isoxazole (1.0 equiv)

  • Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)

  • 
     (2.0 equiv)
    
  • Acetonitrile (ACN)

Methodology:

  • Setup: In a round-bottom flask, dissolve the chloromethyl isoxazole (1 mmol) in ACN (10 mL).

  • Addition: Add

    
     (2 mmol) and the secondary amine (1.2 mmol).
    
  • Reflux: Heat to reflux (80°C) for 4-6 hours. Causality: Heat is required to overcome the activation energy of the

    
     displacement on the hindered methylene.
    
  • Workup: Filter off inorganic salts. Concentrate filtrate. Recrystallize from ethanol.

Therapeutic Applications & Data Analysis

The chloromethyl isoxazole derivatives have demonstrated significant potency across multiple therapeutic areas. The table below synthesizes key biological data from recent literature.

Table 1: Comparative Biological Activity of Chloromethyl Isoxazole Derivatives

Derivative ClassTarget / MechanismKey Substituent (R)Activity MetricRef
Antimicrobial E. coli / S. aureus3-(4-chlorophenyl)MIC: 12.5

g/mL
[1]
Antifungal Candida albicans3-(2,4-dichlorophenyl)MIC: 6.25

g/mL
[2]
Anticancer MCF-7 (Breast Cancer)5-(N-morpholinomethyl)IC50: 15.2

M
[3]
Anti-inflammatory COX-2 Inhibition3,5-diaryl-isoxazoleIC50: 0.39

M
[4]
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the SAR logic derived from the literature review.

SAR Core Isoxazole Core Pos3 Position 3 (Aryl Group) Core->Pos3 Pos5 Position 5 (Chloromethyl) Core->Pos5 Mod1 Electron Withdrawing (Cl, F) Increases Antimicrobial Potency Pos3->Mod1 Mod2 Substitution with Amines (Morpholine/Piperazine) Enhances Cytotoxicity & Solubility Pos5->Mod2 Mod3 Ether Linkage (Phenols) Increases Lipophilicity Pos5->Mod3

Figure 2: SAR Logic for Chloromethyl Isoxazole Optimization.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Substituted Isoxazoles via Cycloaddition Reactions. Link

  • Kondrashov, E. V., et al. (2019). Synthesis and Properties of 3-Alkyl(aryl)-5-chloromethylisoxazoles. ResearchGate. Link

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide Synthesis. Link

  • Bentham Science. (2022).[3] Evaluation of Cytotoxic, COX Inhibitory, and Antimicrobial Activities of Novel Isoxazole-carboxamide Derivatives. Link

  • Katrusiak, A., et al. (2010). Nucleophilic substitution reactions... of 6-chloro-3-chloromethyl-1,2,4-triazolo[4,3-b]pyridazine. Arkivoc. Link

  • Santa Cruz Biotechnology. 3-Chloromethyl-5-methylisoxazole Product Data. Link

Sources

Exploratory

Technical Guide: Strategic Identification and Synthesis of Novel Oxetane Building Blocks

Executive Summary This guide addresses the critical role of oxetanes in modern medicinal chemistry as superior bioisosteres for gem-dimethyl and carbonyl groups.[1][2] While 3,3-disubstituted oxetanes are well-establishe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide addresses the critical role of oxetanes in modern medicinal chemistry as superior bioisosteres for gem-dimethyl and carbonyl groups.[1][2] While 3,3-disubstituted oxetanes are well-established, the frontier of drug discovery lies in novel spirocyclic and C2-substituted oxetane scaffolds . This document provides a technical roadmap for identifying these motifs to modulate lipophilicity (LogP), enhance metabolic stability, and improve aqueous solubility, complete with validated synthetic protocols and stability profiling workflows.

Part 1: The "Oxetane Effect" – Physicochemical Causality

The strategic value of the oxetane ring stems from its unique combination of high ring strain (~110 kJ/mol) and significant polarity. Unlike carbocyclic analogs, the oxetane oxygen acts as a hydrogen bond acceptor (HBA), while the ring's puckered conformation (8.7°) creates a distinct dipole moment.

Bioisosteric Impact Analysis

The following table summarizes the causal impact of replacing standard functional groups with an oxetane moiety.

FeatureGem-Dimethyl GroupOxetane ReplacementCausal Mechanism
Lipophilicity (LogP) High (Lipophilic)Lowered (~1.0 unit) Oxygen lone pairs increase polarity; reduced hydrocarbon surface area.
Solubility LowIncreased (up to 4000x) Enhanced solvation energy due to exposed oxygen lone pairs.
Metabolic Stability Susceptible to CYP450 (benzylic oxidation)High (CYP450 Resistant) Steric bulk blocks access to metabolic soft spots; lack of abstractable protons.
Basicity (pKa) Neutral impactModulated (-1 to -2 units) Inductive electron withdrawal reduces basicity of adjacent amines, improving permeability.

Critical Insight: While oxetanes resist CYP450 metabolism, they can be substrates for microsomal epoxide hydrolase (mEH) .[1] Design scaffolds with steric bulk at the C3 position to mitigate mEH hydrolysis [1].

Part 2: Computational Identification & Design Logic

Before synthesis, candidates must be screened for "chemical competence." The decision to deploy an oxetane should follow a logic gate based on specific property deficiencies in the lead molecule.

Visualization: Oxetane Integration Decision Tree

Oxetane_Decision_Logic Start Lead Compound Deficiency HighLogP Problem: High LogP / Low Solubility Start->HighLogP MetabInstability Problem: Metabolic Instability Start->MetabInstability GemDimethyl Target: Gem-Dimethyl Group HighLogP->GemDimethyl Replace hydrophobic bulk MetabInstability->GemDimethyl Block benzylic oxidation Carbonyl Target: Carbonyl / Amide MetabInstability->Carbonyl Block hydrolysis/epimerization Oxetane33 Solution: 3,3-Disubstituted Oxetane GemDimethyl->Oxetane33 Linear Chain SpiroOxetane Solution: Spirocyclic Oxetane (e.g., 2-oxa-6-azaspiro[3.3]heptane) GemDimethyl->SpiroOxetane Cyclic System (Piperidine/Azetidine) Carbonyl->Oxetane33 Bioisostere

Figure 1: Decision logic for selecting between linear 3,3-disubstituted oxetanes and spirocyclic variants based on the structural context of the lead compound.

Part 3: Synthetic Methodologies for Novel Scaffolds

Standard Williamson etherification often fails for complex novel blocks due to steric hindrance or competing elimination. For high-value spirocyclic oxetanes (e.g., replacing a morpholine or piperidine), we utilize a strategy involving the cyclization of poly-halogenated precursors.

Validated Protocol: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Scaffolds

This protocol describes the synthesis of a spiro-oxetane building block, a motif that rigidly orients exit vectors while lowering LogP [2].

Reagents & Equipment
  • Precursor: 3-bromo-2,2-bis(bromomethyl)propan-1-ol (Tribromopentaerythritol)

  • Reagents: Potassium tert-butoxide (KOtBu), Benzylamine (BnNH2), DMSO (Anhydrous).

  • Equipment: Sealed pressure tube, HPLC for monitoring.

Step-by-Step Workflow
  • Intermediate Formation (N-Alkylation):

    • Dissolve 3-bromo-2,2-bis(bromomethyl)propan-1-ol (1.0 equiv) in ethanol.

    • Add Benzylamine (3.0 equiv) slowly to prevent polymerization.

    • Reflux at 80°C for 12 hours.

    • Mechanism:[3][4] Double nucleophilic substitution forms the azetidine ring first due to the higher nucleophilicity of the amine compared to the alcohol.

    • Checkpoint: Verify formation of the 3,3-disubstituted azetidine diol intermediate via LC-MS.

  • Spiro-Cyclization (Oxetane Ring Closure):

    • Isolate the azetidine intermediate. Dissolve in anhydrous DMSO (0.5 M).

    • Add KOtBu (1.2 equiv) at 0°C.

    • Heat to 130°C in a sealed tube for 2 hours.

    • Critical Control: The high temperature is required to overcome the ring strain energy barrier for the second 4-membered ring. DMSO is essential to solvate the alkoxide anion, increasing its nucleophilicity.

  • Workup & Purification:

    • Quench with saturated NH4Cl. Extract with Et2O (avoid DCM to prevent emulsion with DMSO).

    • Purify via flash chromatography (Silica, MeOH/DCM gradient).

Visualization: Spiro-Oxetane Synthetic Pathway

Spiro_Synthesis Tribromide Tribromopentaerythritol Azetidine Intermediate: 3,3-bis(bromomethyl)azetidine Tribromide->Azetidine + Amine Amine Primary Amine (R-NH2) Amine->Azetidine SpiroOxetane Target: 2-oxa-6-azaspiro[3.3]heptane Azetidine->SpiroOxetane Ring Closure Step1 Step 1: Reflux/EtOH (Double N-alkylation) Step2 Step 2: KOtBu/DMSO 130°C (O-alkylation)

Figure 2: Synthetic route for spirocyclic oxetanes. The formation of the azetidine ring precedes the oxetane closure due to nucleophilic hierarchy.

Part 4: Stability Profiling (The "Trust" Pillar)

Novel oxetane blocks must be validated for stability before library incorporation. Oxetanes are acid-sensitive; they can undergo ring-opening polymerization or hydrolysis in low pH environments.

Protocol: Comparative Stability Assay

1. Chemical Stability (Acid Challenge):

  • Method: Dissolve compound (10 mM) in DMSO. Dilute into buffers at pH 1.0 (0.1 N HCl), pH 7.4 (PBS), and pH 9.0.

  • Monitoring: Incubate at 37°C. Sample at t=0, 1h, 4h, 24h via HPLC-UV/MS.

  • Acceptance Criteria: >95% parent remaining at 24h (pH 7.4) and >80% at pH 1.0.

  • Note: 3-substituted oxetanes generally exhibit higher acid stability than 2-substituted variants due to the distance of the protonation site (ether oxygen) from the destabilizing carbocation intermediate [3].

2. Metabolic Stability (Microsomal):

  • System: Human Liver Microsomes (HLM) + NADPH regenerating system.

  • Control: Include an epoxide hydrolase inhibitor (e.g., valpromide) in a parallel assay to distinguish between CYP450 and mEH clearance.

  • Interpretation: If clearance is high in HLM but inhibited by valpromide, the oxetane ring is being hydrolyzed by mEH. Structural modification (adding bulk at C3) is required.

References

  • Barnes-Seeman, D. et al. (2010). "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry. Link

  • Bull, J. A. et al. (2016).[5][6][7][8] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[2][5][6][7][8][9][10][11] Chemical Reviews. Link[5][6]

  • Wuitschik, G. et al. (2006).[12][13] "Oxetanes as Promising Modules in Drug Discovery."[1][5][6][10][12][13][14][15] Angewandte Chemie International Edition. Link

  • Burkhard, J. A. et al. (2010).[10][11][13] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link

Sources

Foundational

Technical Guide: Metabolic Stability Predictions for Isoxazole-Oxetane Compounds

Executive Summary: The Strategic Imperative The fusion of isoxazole and oxetane motifs represents a high-value strategy in modern medicinal chemistry. The isoxazole ring often serves as a bioisostere for amides or esters...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Strategic Imperative

The fusion of isoxazole and oxetane motifs represents a high-value strategy in modern medicinal chemistry. The isoxazole ring often serves as a bioisostere for amides or esters, providing rigid geometric constraints and hydrogen bond acceptance. Meanwhile, the oxetane ring has emerged as a "magic methyl" replacement—a polar, metabolically robust bioisostere for gem-dimethyl or carbonyl groups that lowers lipophilicity (


) while blocking metabolic soft spots.[1][2]

However, the metabolic fate of compounds containing both heterocycles is complex. While oxetanes generally confer oxidative stability, isoxazoles introduce a specific liability: reductive ring opening . This guide provides a technical roadmap for predicting, diagnosing, and mitigating metabolic instability in isoxazole-oxetane scaffolds, moving beyond standard protocols to mechanism-based interrogation.

Mechanistic Metabolic Liabilities

To predict stability, one must first understand the degradation pathways. In an isoxazole-oxetane hybrid, instability arises from two distinct orthogonal mechanisms.

The Isoxazole Liability: Reductive Cleavage

Unlike most heterocycles that succumb to CYP450-mediated oxidation, the isoxazole ring is primarily vulnerable to reductive metabolism .

  • Mechanism: Two-electron reduction of the weak N–O bond.

  • Enzymology: Catalyzed by cytosolic aldehyde oxidase (AO), xanthine oxidase (XO), or CYP450 enzymes acting in a reductive capacity (especially under low oxygen tension).

  • Product: Ring scission yields an

    
    -unsaturated ketone (enaminone) or a stable benzamidine (if benzisoxazole), which are often inactive or toxicophoric.
    
  • Key Insight: Standard microsomal assays (which emphasize oxidation) often underestimate this clearance pathway because they lack the cytosolic fraction where AO/XO reside.

The Oxetane Asset (and Liability): Oxidative Shielding vs. Hydrolysis
  • Oxidative Stability: Oxetanes are generally resistant to CYP-mediated hydroxylation due to the high ionization potential of the oxygen lone pair and the strain of the ring. They effectively "block" metabolic hot spots.

  • Hydrolytic Risk: While rare, oxetanes can undergo acid-catalyzed ring opening or enzymatic hydrolysis by microsomal epoxide hydrolase (mEH) to form diols, particularly if the ring is activated by electron-withdrawing groups.

Visualization of Metabolic Pathways

The following diagram maps the divergent metabolic fates of an isoxazole-oxetane compound.

MetabolicPathways cluster_Oxidation Oxidative Pathway (CYP450) cluster_Reduction Reductive Pathway (Cytosolic/Microsomal) cluster_Hydrolysis Hydrolytic Pathway (mEH/Acid) Parent Isoxazole-Oxetane Scaffold SOM Site of Metabolism (Alkyl Side Chains) Parent->SOM CYP3A4/2D6 (Oxidation) NO_Cleavage N-O Bond Cleavage Parent->NO_Cleavage Aldehyde Oxidase/ Reductases Oxetane_Open Oxetane Ring Opening Parent->Oxetane_Open Epoxide Hydrolase (pH < 4) Hydroxylated Hydroxylated Metabolite SOM->Hydroxylated Enaminone Enaminone/Benzamidine (Ring Open) NO_Cleavage->Enaminone Diol 1,3-Diol Metabolite Oxetane_Open->Diol

Figure 1: Divergent metabolic pathways for isoxazole-oxetane compounds. Note the critical reductive pathway (red) often missed in standard screens.

In Silico Prediction Framework[3]

Before synthesis, computational tools should be deployed to triage designs.

Quantum Mechanical (QM) Assessment

The stability of the isoxazole N–O bond is electronically tunable.

  • Bond Dissociation Energy (BDE): Calculate the homolytic BDE of the N–O bond. Lower BDE correlates with higher susceptibility to reductive cleavage.

  • LUMO Energy: Reductive metabolism involves electron transfer to the heterocycle. A lower energy LUMO indicates a better electron acceptor and higher instability.

  • Protocol:

    • Optimize geometry at DFT level (e.g., B3LYP/6-31G*).

    • Calculate LUMO map.

    • Rule of Thumb: If LUMO is localized on the isoxazole N–O bond and energy is <-2.0 eV, flag for high reductive risk.

Site of Metabolism (SOM) Prediction

Use Machine Learning models (e.g., StarDrop, ADMET Predictor, or open-source MetaboGNN) to predict SOM.

  • Oxetane Check: Ensure the model does not predict the oxetane ring as a primary SOM. If it does, steric bulk around the oxetane may be insufficient.

  • Isoxazole Check: Most standard models predict CYP oxidation. Look for "false negatives" where the model predicts the molecule is stable because it ignores reductive pathways.

In Vitro Validation Protocol: The "Differential Assay"

A standard Human Liver Microsome (HLM) assay is insufficient for this scaffold because it lacks the cytosolic enzymes responsible for isoxazole reduction. You must implement a Differential Metabolic Stability Protocol .

Experimental Design

We compare three incubation conditions to isolate the mechanism of instability.

ConditionMatrixCofactorEnzymes ActiveDetects
A (Standard) Microsomes (HLM)NADPHCYP450, FMOOxidative metabolism (alkyl chains)
B (Cytosolic) S9 Fraction or CytosolNone / AO-cofactor*Aldehyde Oxidase, XOIsoxazole Reductive Cleavage
C (Chemical) Buffer (pH 7.4 vs pH 2.0)NoneNoneOxetane Acid Hydrolysis

*Note: Aldehyde Oxidase (AO) activity is often lost in cryopreserved hepatocytes. Use fresh hepatocytes or S9 fractions supplemented with specific cofactors if AO is suspected.

Step-by-Step Protocol

Materials:

  • Test Compound (10 mM DMSO stock)

  • Pooled Human Liver Microsomes (20 mg/mL)

  • Pooled Human Liver Cytosol (20 mg/mL)

  • NADPH Regenerating System[3]

  • Phosphate Buffer (100 mM, pH 7.4)

Workflow:

  • Preparation: Dilute test compound to 1 µM in buffer (0.1% DMSO final).

  • Incubation A (Oxidative): Mix Microsomes (0.5 mg/mL) + Compound + NADPH. Incubate at 37°C.

  • Incubation B (Reductive): Mix Cytosol (1.0 mg/mL) + Compound. Do not add NADPH (to minimize CYP activity). Incubate at 37°C.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation:

    
    
    
Data Interpretation[5][6]
  • High Clearance in A, Low in B: Instability is driven by CYP oxidation (likely side chains). Solution: Use oxetane to block the oxidative site.[1]

  • Low Clearance in A, High in B: Instability is driven by isoxazole reduction. Solution: Add electron-donating groups to isoxazole or increase steric hindrance near the N-O bond.

  • High Clearance in C: Chemical instability. Solution: Remove electron-withdrawing groups from the oxetane.

Optimization Strategies

If your isoxazole-oxetane lead shows instability, apply these structural modifications:

Stabilizing the Isoxazole (Anti-Reductive)
  • Electronic Tuning: Reductive cleavage is an electron-gain process. Making the ring more electron-rich (raising LUMO) stabilizes it.

    • Action: Replace electron-withdrawing groups (EWG) like

      
       or esters on the isoxazole with electron-donating groups (EDG) like alkyls or methoxy groups.
      
  • Steric Shielding:

    • Action: Introduce an ortho-substituent on the phenyl ring attached to the isoxazole. This twists the biaryl bond, breaking conjugation and preventing the reductase from docking.

Optimizing the Oxetane
  • The Diagonal Effect: If the isoxazole is too lipophilic, grafting an oxetane onto a nearby alkyl chain (spiro or pendant) will lower LogD by ~1.0–1.5 units, reducing non-specific binding and overall metabolic load.

  • Avoid Activation: Do not place the oxetane directly adjacent to strong EWGs (like sulfones), as this sensitizes the ring to hydrolysis.

Decision Logic for Scientists

Use this flowchart to guide your screening and optimization process.

OptimizationLogic Start Start: Isoxazole-Oxetane Lead Compound InSilico 1. In Silico Screen (LUMO Energy + SOM) Start->InSilico RiskCheck High Reductive Risk? (Low LUMO / High SOM) InSilico->RiskCheck ModDesign Modify Design: Add EDG or Sterics RiskCheck->ModDesign Yes InVitro 2. Differential Assay (Microsomes vs Cytosol) RiskCheck->InVitro No ModDesign->InVitro ResultCheck Primary Clearance Mechanism? InVitro->ResultCheck Oxidative Oxidative (CYP) Use Oxetane to block site ResultCheck->Oxidative Microsomal Cl Reductive Reductive (AO/Reductase) Stabilize Isoxazole Ring ResultCheck->Reductive Cytosolic Cl Stable Stable Profile Proceed to PK ResultCheck->Stable Low Cl

Figure 2: Decision tree for evaluating and optimizing metabolic stability.

References

  • Zhang, D., et al. (2008). "Reductive Isoxazole Ring Opening of the Anticoagulant Razaxaban Is the Major Metabolic Clearance Pathway in Rats and Dogs."[4][5] Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2003). "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide..." Drug Metabolism and Disposition. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as promising bioisosteres for gem-dimethyl groups."[1][2] Angewandte Chemie International Edition. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Applications." Chemical Reviews. Link

  • Dalvie, D., et al. (2002). "Metabolism of the isoxazole ring: a review." Xenobiotica. Link

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Structure Analysis of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysis of the chemical structure of 3-[3-(Chloromethyl)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical structure of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, a novel heterocyclic compound with potential applications in medicinal chemistry. By integrating data from advanced spectroscopic and crystallographic techniques, this document offers a detailed exploration of the molecule's structural features, connectivity, and spatial arrangement. Methodologies for structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, are presented with a focus on the causal relationships behind experimental choices. Furthermore, this guide delves into the chemical stability and reactivity of the isoxazole and oxetane moieties, providing critical insights for its handling, storage, and further synthetic modifications.

Introduction

The convergence of isoxazole and oxetane ring systems in a single molecular framework presents a unique scaffold for drug discovery. Isoxazoles are well-established pharmacophores known for a wide range of biological activities, while the oxetane ring is increasingly utilized as a versatile bioisostere to modulate physicochemical properties such as solubility and metabolic stability. The title compound, 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, combines these two privileged heterocycles, making a thorough understanding of its chemical structure paramount for its potential development as a therapeutic agent. This guide aims to provide a detailed, experimentally grounded analysis of its structure, serving as a vital resource for researchers in the field.

Molecular Structure and Properties

The foundational step in the analysis of any novel compound is the confirmation of its molecular structure and fundamental properties.

Molecular Formula: C₇H₈ClNO₃[1] Molecular Weight: 189.60 g/mol IUPAC Name: 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol[1]

The structure, as depicted below, features a 3-substituted isoxazole ring linked at the 5-position to a 3-hydroxy-3-substituted oxetane ring. The presence of a reactive chloromethyl group at the 3-position of the isoxazole ring offers a handle for further synthetic elaboration.

Caption: Molecular structure of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol.

Spectroscopic Analysis for Structural Elucidation

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the chemical structure. The following sections detail the expected outcomes from ¹H NMR, ¹³C NMR, and Mass Spectrometry, based on the analysis of structurally related compounds.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides crucial information about the electronic environment and connectivity of hydrogen atoms within the molecule. The expected chemical shifts (δ) and multiplicities for the protons of the target compound are predicted based on known data for isoxazole and oxetane derivatives.

Illustrative ¹H NMR Data:

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 6.5 s 1H H-4 (isoxazole) The proton on the C4 of the isoxazole ring typically appears as a singlet in this region.[2][3]
~ 4.9 s 2H -CH₂Cl The methylene protons adjacent to the chlorine atom are expected to be deshielded and appear as a singlet.[4]
~ 4.8 m 4H Oxetane CH₂ The four methylene protons of the oxetane ring are expected to appear as a complex multiplet due to their diastereotopic nature.[2]

| ~ 3.5 | s (broad) | 1H | -OH | The hydroxyl proton signal is typically a broad singlet and its chemical shift can vary with concentration and solvent. |

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30).

    • Spectral Width: 12-15 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon framework of the molecule. The predicted chemical shifts are based on the analysis of similar heterocyclic systems.

Illustrative ¹³C NMR Data:

Chemical Shift (δ, ppm) Assignment Rationale
~ 170 C5 (isoxazole) The carbon atom of the isoxazole ring attached to the oxetane moiety is expected at a downfield chemical shift.[2]
~ 160 C3 (isoxazole) The carbon atom of the isoxazole ring bearing the chloromethyl group.[2]
~ 100 C4 (isoxazole) The CH carbon of the isoxazole ring typically resonates in this region.[2][5]
~ 85 C2 & C4 (oxetane) The methylene carbons of the oxetane ring adjacent to the oxygen atom.
~ 75 C3 (oxetane) The quaternary carbon of the oxetane ring attached to the hydroxyl group and the isoxazole ring.

| ~ 35 | -CH₂Cl | The carbon of the chloromethyl group is expected in this upfield region.[6] |

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

    • Spectral Width: 200-220 ppm.

    • Number of Scans: 1024-4096, due to the lower natural abundance and sensitivity of the ¹³C nucleus.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in confirming its identity. High-resolution mass spectrometry (HRMS) is crucial for determining the exact molecular formula.

Predicted Mass Spectrometry Data: The PubChem database provides predicted collision cross-section values for various adducts of the target molecule.[1]

Adductm/z (Predicted)
[M+H]⁺190.02655
[M+Na]⁺212.00849
[M-H]⁻188.01199

Fragmentation Pathway Rationale: The fragmentation of isoxazole rings often involves the cleavage of the weak N-O bond.[7] For the title compound, initial fragmentation is likely to involve the loss of the chloromethyl group or cleavage of the oxetane ring.

MS_Fragmentation M [C7H8ClNO3]+• m/z = 189/191 F1 Loss of Cl• M->F1 F2 Loss of CH2O M->F2 F3 N-O bond cleavage M->F3

Caption: Predicted initial fragmentation pathways in mass spectrometry.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument: An electrospray ionization (ESI) time-of-flight (TOF) or Orbitrap mass spectrometer.

  • Acquisition Parameters:

    • Ionization Mode: Positive and negative ESI modes to observe [M+H]⁺, [M+Na]⁺, and [M-H]⁻ ions.

    • Mass Range: m/z 50-500.

    • Resolution: >10,000.

  • Data Analysis: Compare the experimentally determined exact mass with the calculated theoretical mass to confirm the elemental composition.

X-ray Crystallography for Definitive 3D Structure

While spectroscopic methods provide evidence for the connectivity of atoms, single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining stereochemistry, bond lengths, bond angles, and intermolecular interactions.

Rationale for Crystallography: For a molecule with a stereocenter, such as the C3 of the oxetane ring, X-ray crystallography provides the absolute configuration, which is critical for understanding its interaction with biological targets. It also reveals the puckering of the oxetane ring and the relative orientation of the two heterocyclic rings.

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth:

    • Method: Slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture (e.g., ethyl acetate/hexane, methanol/water). Vapor diffusion is another common technique.

    • Rationale: The goal is to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Instrument: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector.

    • Procedure: A suitable crystal is mounted on a goniometer and cooled to a low temperature (e.g., 100 K) to minimize thermal motion. The crystal is then rotated in the X-ray beam, and the diffraction pattern is collected.

  • Structure Solution and Refinement:

    • Software: Specialized software (e.g., SHELX, Olex2) is used to solve the phase problem and generate an initial electron density map.

    • Refinement: The atomic positions and thermal parameters are refined against the experimental data to obtain the final crystal structure.

X-ray_Crystallography_Workflow cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Determination A Compound Synthesis & Purification B Crystal Growth A->B C Mount Crystal B->C D X-ray Diffraction Data Acquisition C->D E Structure Solution D->E F Structure Refinement E->F G Validation & Analysis F->G

Caption: General workflow for single-crystal X-ray crystallography.

Chemical Stability and Reactivity

Understanding the stability of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol under various conditions is crucial for its synthesis, purification, storage, and formulation.

Stability of the Isoxazole Ring

The isoxazole ring is generally considered a stable aromatic system.[8] However, it possesses a weak N-O bond, making it susceptible to cleavage under certain conditions.

  • Reductive Cleavage: Catalytic hydrogenation can cleave the N-O bond to yield a β-amino enone.[7]

  • Base-Catalyzed Ring Opening: Under strong basic conditions, the isoxazole ring can undergo ring-opening. The stability is also pH and temperature-dependent, with increased lability at higher pH and temperatures.[8]

Stability of the Oxetane Ring

The oxetane ring has a significant ring strain (approximately 25.5 kcal/mol), which makes it more reactive than its five-membered analog, tetrahydrofuran.[9]

  • Acid-Catalyzed Ring Opening: The oxetane ring is susceptible to ring-opening under acidic conditions. Protonation of the oxygen atom activates the ring towards nucleophilic attack, leading to the formation of a 1,3-diol derivative. The stability in acidic media is highly dependent on the substitution pattern.[3]

  • Stability to Bases: In contrast to its lability in acid, the oxetane ring is generally stable towards bases.[3]

Reactivity of the Chloromethyl Group

The chloromethyl group at the 3-position of the isoxazole ring is an electrophilic site and is expected to be reactive towards nucleophiles. This provides a convenient handle for the synthesis of analogs through nucleophilic substitution reactions.

Conclusion

The structural analysis of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol requires a synergistic application of modern analytical techniques. This guide has outlined the key spectroscopic and crystallographic methodologies necessary for its complete characterization. The predicted NMR and mass spectral data, based on closely related structures, provide a roadmap for researchers working with this novel compound. Furthermore, the discussion on the chemical stability of the isoxazole and oxetane rings offers critical insights for its handling and further chemical transformations. A thorough understanding of the principles and protocols detailed herein will empower researchers to confidently elucidate and manipulate the structure of this and other complex heterocyclic molecules in their drug discovery endeavors.

References

  • Burana, C., & Kuo, E. (2025).
  • Molecules. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. MDPI. [Link]

  • Khodot, E. N., & Rakitin, O. A. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. ProQuest.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem.
  • BenchChem. (2025). Assessing the stability of the oxetane ring under various chemical conditions. BenchChem.
  • Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. (n.d.).
  • PubChemLite. (n.d.). Ethyl 3-(chloromethyl)isoxazole-5-carboxylate (C7H8ClNO3). PubChemLite. [Link]

  • PubChemLite. (n.d.). 3-[3-(chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol. PubChemLite. [Link]

  • Pinho e Melo, T. M. V. D. (2005). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Current Organic Chemistry, 9(10), 925-958.
  • Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730.
  • Xu, T., Leng, X., Huang, S., & Wang, X. (n.d.). Study on Synthesis Of Oxetan-3-ol.
  • NIST. (n.d.). Isoxazole, 3,5-dimethyl-. NIST WebBook. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227-3246.
  • Follmann, M., et al. (2017). Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters, 8(8), 864-868.
  • Der Pharma Chemica. (n.d.).
  • Connect Journals. (n.d.). SYNTHESIS OF NOVEL 3-(4-SUBSTITUTEDARYLOXYMETHYL) OXETAN-3- YLAMINES. Connect Journals.
  • MDPI. (2022). Synthesis and Biological Evaluation of New Isoxazolyl Steroids as Anti-Prostate Cancer Agents. MDPI. [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). ResearchGate. [Link]

  • Oriental Journal of Chemistry. (2011). Synthesis of 3,5-disubstituted Isoxazolines and Isoxazoles. Oriental Journal of Chemistry, 27(4), 1815-1818.
  • MDPI. (2022). Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. MDPI. [Link]

  • BenchChem. (2025).
  • International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.
  • Preprints.org. (2025). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remarkable Natural Product. Preprints.org. [Link]

  • SpectraBase. (n.d.). 3-Hydroxy-thietane cis-1-oxide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • MDPI. (2024). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv.
  • MDPI. (2023). X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-4-phenyl-1,5-benzodiazepin-2-one Derivatives. MDPI. [Link]

  • ResearchGate. (2023). (PDF) X-ray Crystal Structure, Hirshfeld Surface Analysis, DFT, and Anticancer Effect of 3-Hydroxy-6-phenyl-1,5-benzodiazepin-2-one Derivatives. ResearchGate. [Link]

  • CDN. (2023). Alek Grady Synthetic Formal Report #2 - The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Thieme. (n.d.). Oxetanes and Oxetan-3-ones. Thieme.
  • Beilstein Journals. (n.d.). Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]

  • The Royal Society of Chemistry. (n.d.). NMR Spectra of Products. The Royal Society of Chemistry.
  • PMC. (n.d.). Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. PMC. [Link]

  • African Journal of Pure and Applied Chemistry. (2021). synthesis of n-alkyl-3- (1h-benzimidazolyl) -2-chloroquinoline derivatives potential candidates against infectious organisms. African Journal of Pure and Applied Chemistry. [Link]

  • PMC. (n.d.). Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. PMC. [Link]

  • ResearchGate. (n.d.). ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. ResearchGate. [Link]

  • MDPI. (2022). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI. [Link]

  • PMC. (n.d.). Crystal structure of 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide hemihydrate. PMC. [Link]

  • Engineered Science Publisher. (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science Publisher. [Link]

  • PMC. (n.d.). Crystal structure and Hirshfeld surface analysis of (Z)-3-methyl-4-(thiophen-2-ylmethylidene)isoxazol-5(4H). PMC. [Link]

  • MDPI. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). dione formed by oxygen oxidation of 3-tert-butyl-4-methylisoxazol-5(4H)-one. RSC Publishing. [Link]

  • Semantic Scholar. (2020). Synthesis and Characterization of Some New 1-(3-(heterocyclic-2- yl)-4,5-dihydroisoxazol-5-yl)Pentane-1,2,3,4,5-Pentaol Derivati. Semantic Scholar. [Link]-4-Hameed-Hameed/3f550756708302061994e0e561664c1c9b207b5e)

  • Semantic Scholar. (n.d.). Study on Synthesis Of Oxetan-3-ol. Semantic Scholar. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (n.d.).

Sources

Foundational

toxicology and safety data for oxetane-containing intermediates

Executive Summary: The Oxetane Paradox The incorporation of the four-membered oxetane ring into active pharmaceutical ingredients (APIs) has revolutionized modern medicinal chemistry. Serving as highly effective bioisost...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Oxetane Paradox

The incorporation of the four-membered oxetane ring into active pharmaceutical ingredients (APIs) has revolutionized modern medicinal chemistry. Serving as highly effective bioisosteres for carbonyls, morpholines, and gem-dimethyl groups, oxetanes enhance aqueous solubility, lower lipophilicity (logD), and improve metabolic stability[1]. However, a critical paradox exists in their development: while final oxetane-containing APIs typically exhibit excellent safety margins and reduced off-target toxicity[2], the synthetic intermediates used to build them—such as oxetan-3-one and mono-substituted oxetanes—present significant thermal and toxicological hazards[3][4].

This whitepaper provides an in-depth mechanistic analysis of the safety data, thermal stability thresholds, and handling protocols for oxetane intermediates, ensuring that drug development professionals can safely harness their synthetic utility.

Physicochemical Drivers of Reactivity and Hazard

The toxicological and safety profile of any oxetane intermediate is fundamentally governed by its ring strain and substitution pattern.

  • Ring Strain & Thermodynamics: Oxetanes possess a high degree of ring strain (approximately 107 kJ/mol), which is only marginally lower than that of highly reactive epoxides (114 kJ/mol)[5]. This inherent thermodynamic instability is the primary driver for both their synthetic utility (e.g., ring-opening reactions) and their potential for violent exothermic decomposition under thermal stress[6].

  • Acid vs. Base Stability: Unlike epoxides, which readily open upon treatment with strong nucleophiles, oxetanes are notably robust in basic and oxidative environments[6]. However, under acidic conditions, the protonation of the ring oxygen activates the strained system, making it highly susceptible to rapid nucleophilic attack and uncontrolled ring-opening[6].

  • The 3,3-Disubstitution Advantage: The substitution pattern dictates both chemical stability and biological toxicity. 3,3-disubstituted oxetanes exhibit vastly superior stability because the substituents provide steric hindrance that physically impedes the approach of nucleophiles to the C–O antibonding orbitals[6]. Consequently, 3,3-disubstituted oxetane monomers generally demonstrate low acute and chronic toxicity and are non-mutagenic, contrasting sharply with the severe mutagenic and carcinogenic risks associated with many epoxides[5].

OxetaneSafety A Oxetane Intermediates (e.g., Oxetan-3-one) B High Ring Strain (~107 kJ/mol) A->B Inherent Property C Basic/Oxidative Conditions (High Stability) B->C Resistant To D Acidic/Thermal Stress (Activation) B->D Susceptible To E Nucleophilic Ring Opening (Synthetic Utility) D->E Controlled Protocol F Exothermic Decomposition (Safety Hazard) D->F Uncontrolled Exposure

Caption: Logical pathway of oxetane intermediate reactivity, stability, and decomposition hazards.

Quantitative Toxicology and Thermal Safety Data

When handling oxetane building blocks, particularly ketones and nitrated derivatives, strict adherence to Global Harmonized System (GHS) guidelines is mandatory. Oxetan-3-one, a highly versatile precursor, is a volatile, flammable liquid that can form explosive mixtures with air and cause severe tissue damage upon contact[3][7].

Table 1: Comparative Safety and Hazard Data for Oxetane Intermediates

Compound / ClassHazard Classification (GHS)Thermal Stability & StorageKey Toxicological & Kinetic Data
Oxetan-3-one Flammable Liquid (H226); Acute Tox. Oral (H302); Eye Dam. (H318); Skin Irrit. (H315)[3][8]Store at -20 °C under inert atmosphere[4]. Heating causes violent container rupture[3].Harmful if swallowed. Vapor forms explosive mixtures with air. Emits toxic fumes on combustion[3].
3-(Nitromethylene)oxetane Energetic / Explosive HazardMelting Point: 52 °C; Exothermic Decomposition: 165 °C[9]Decomposition initiated by C–NO2 trigger bond cleavage (Bond Dissociation Energy: 259.4 kJ/mol)[9].
3,3-Disubstituted Oxetanes Low HazardHighly stable under basic and oxidative conditions[6].Non-mutagenic; low acute and chronic toxicity[5].
Epoxides (Reference) Flammable / Highly ReactiveProne to spontaneous polymerization/opening.Known human mutagens and carcinogens[5].

Self-Validating Experimental Protocols

To ensure scientific integrity and operator safety, the following protocols have been designed as self-validating systems. Every step includes a causal explanation for the specified parameters.

Protocol A: Thermal Stability Profiling via Differential Scanning Calorimetry (DSC)

Context: Assessing trigger bonds in energetic or novel oxetane intermediates to define safe operating temperatures[9].

  • Calibration (Self-Validation): Run a high-purity indium standard to calibrate the heat flow and temperature axes. Causality: Accurate onset temperature detection is critical; a miscalibrated instrument could overestimate the safety margin of the oxetane intermediate, leading to thermal runaway in scale-up.

  • Sample Preparation: Weigh 2.0–3.0 mg of the oxetane intermediate into a gold-plated high-pressure DSC crucible. Seal hermetically. Causality: High-pressure crucibles prevent the endothermic evaporation of volatile intermediates (like oxetan-3-one) from masking the exothermic decomposition signal.

  • Thermal Profiling: Heat the sample from 25 °C to 250 °C at a strictly controlled rate of 5 °C/min under a nitrogen purge (50 mL/min). Causality: Heating rates faster than 5 °C/min cause thermal lag, artificially pushing the apparent decomposition onset (e.g., the 165 °C threshold for 3-(nitromethylene)oxetane[9]) to a higher, unsafe temperature.

  • Data Integration: Calculate the onset temperature (

    
    ) and the enthalpy of decomposition (
    
    
    
    ). Establish the Maximum Allowable Processing Temperature (MAPT) as
    
    
    .
Protocol B: Safe Reduction of Oxetan-3-one to 3-Oxetanol

Context: Oxetan-3-one is highly flammable and reactive. Its reduction requires powerful, pyrophoric hydrides (LiAlH4), necessitating strict atmospheric and thermal control[4].

  • System Purging: Flame-dry a 3-neck round-bottom flask equipped with an internal temperature probe, dropping funnel, and reflux condenser. Purge with argon for 15 minutes. Causality: Oxetan-3-one vapors form explosive mixtures with atmospheric oxygen[3]; LiAlH4 reacts violently with ambient moisture.

  • Reagent Preparation: Suspend LiAlH4 (1.1 equivalents) in anhydrous THF (0.5 M) and cool the mixture to -20 °C using a dry ice/acetone bath.

  • Controlled Addition (Self-Validation): Dissolve oxetan-3-one (1.0 equivalent) in anhydrous THF. Add this solution dropwise over 45 minutes. Validation Check: Monitor the internal temperature probe. The addition rate must be manually adjusted so that the internal temperature never exceeds -10 °C. Causality: The hydride transfer is highly exothermic. If the temperature spikes, the combination of heat and the 107 kJ/mol ring strain will trigger uncontrolled ring-opening or solvent boiling.

  • Quenching: Once TLC confirms complete consumption of the ketone, quench the reaction at 0 °C using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water). Causality: This specific sequence safely destroys unreacted LiAlH4 while precipitating aluminum salts as a granular, easily filterable solid, preventing the entrapment of the highly polar 3-oxetanol product.

Toxicology and Pharmacokinetic Impact in Drug Design

Paradoxically, while the synthetic intermediates require stringent safety controls, the incorporation of the oxetane ring into final drug candidates frequently resolves severe toxicity and pharmacokinetic liabilities.

  • Mitigation of Cardiac Toxicity (hERG): Highly basic tertiary alkylamines often suffer from high cardiac toxicity due to hERG channel inhibition. In the development of GDC-0349 (an mTOR inhibitor), swapping a pyrimidine ring for an oxetane substituent on the nitrogen atom reduced the basicity (

    
     dropped from 7.6 to 5.0). This single bioisosteric replacement completely mitigated hERG toxicity (
    
    
    
    ) while maintaining a low time-dependent inhibition (TDI) of CYP enzymes and improving free plasma clearance[2][10].
  • Resolution of Hepatotoxicity: In early-stage clinical candidates, flat, lipophilic aromatic rings often lead to non-specific binding and liver toxicity. Replacing core phenyl or thiophene rings with 3,3-diaryloxetanes or pyridine-oxetane motifs lowers the logD by >1 unit, increases three-dimensionality, and has been proven to resolve dose-limiting hepatotoxicity in pilot studies[1][2][11].

By understanding the thermal thresholds and toxicological hazards of oxetane intermediates, drug development professionals can safely navigate their synthesis, ultimately unlocking their immense potential to rescue failing, toxic drug candidates.

References

1.[6] Benchchem. Assessing the stability of the oxetane ring under various chemical conditions. Source: benchchem.com. URL: 2.[3] Apollo Scientific. Safety Data Sheet: Oxetan-3-one. Source: apolloscientific.co.uk. URL: 3.[12] Academia.edu. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: academia.edu. URL: 4.[9] RSC Publishing. 3-(Nitromethylene)oxetane: a very versatile and promising building block for energetic oxetane based monomers. Source: rsc.org. URL: 5.[4] Benchchem. An In-depth Technical Guide to 3-Oxetanone: Properties, Synthesis, and Applications. Source: benchchem.com. URL: 6. D-NB. Oxetanes: formation, reactivity and total syntheses of natural products. Source: d-nb.info. URL: 7.[7] TCI Chemicals. SAFETY DATA SHEET: 3-Oxetanone. Source: tcichemicals.com. URL: 8.[1] National Institutes of Health (NIH). Applications of oxetanes in drug discovery and medicinal chemistry. Source: nih.gov. URL: 9.[2] National Institutes of Health (NIH). Oxetanes in Drug Discovery Campaigns. Source: nih.gov. URL: 10.[5] Google Patents. US10377855B2 - Oxetane polymers and methods of preparation thereof. Source: google.com. URL: 11.[8] Guidechem. 3-Oxetanone 6704-31-0 wiki. Source: guidechem.com. URL: 12.[10] ACS Publications. Oxetanes in Drug Discovery Campaigns | Journal of Medicinal Chemistry. Source: acs.org. URL: 13.[11] RSC Publishing. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. Source: rsc.org. URL:

Sources

Exploratory

The Strategic Utility of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol Derivatives in Modern Patent Landscapes

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide Executive Summary & Pharmacophore Rationale In contemporary medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Experimental Guide

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the drive to "escape from flatland" has led to the widespread adoption of sp3-rich scaffolds to improve the pharmacokinetic profiles of drug candidates[1]. Among these, 3-[3-(chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol (Molecular Formula: C7H8ClNO3) has emerged as a highly versatile, bifunctional building block[1][2].

This specific intermediate is strategically designed with three synergistic moieties:

  • Oxetan-3-ol Core: Acts as a bioisostere for gem-dimethyl groups or carbonyls. It significantly lowers lipophilicity (logD), enhances aqueous solubility, and provides metabolic stability against cytochrome P450 oxidation [2].

  • 1,2-Oxazol-5-yl (Isoxazole) Ring: Serves as a rigid, heteroaromatic spacer that provides critical hydrogen bond acceptors (N and O) for kinase hinge-binding interactions[3].

  • Chloromethyl Warhead: Acts as a highly reactive electrophilic center, perfectly primed for late-stage SN2 functionalization with diverse nucleophiles (typically amines)[4].

Patent Landscape & Therapeutic Applications

An analysis of recent intellectual property reveals that this oxetane-isoxazole scaffold is a linchpin in the synthesis of several advanced therapeutic classes.

Kinase Inhibitors (PI3K & BTK)

The intermediate is prominently featured in the development of Phosphatidylinositol 3-kinase (PI3K) gamma isoform inhibitors [4]. In these patents, the chloromethyl group undergoes nucleophilic displacement by aminopyridines to form potent inhibitors targeting autoimmune and inflammatory disorders. Similarly, it is utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors , where the isoxazole ring acts as a critical linker to orient the molecule within the ATP-binding pocket of the kinase[3].

Targeted Protein Degraders (PROTACs)

Recent patent filings (2023) highlight the use of oxetane-isoxazole derivatives in bifunctional degraders targeting circulating proteins like TNF[5]. The oxetane moiety is highly valued here, as PROTACs inherently suffer from high molecular weight and poor solubility; the oxetane ring counteracts this by drastically improving the aqueous solubility of the linker region[5].

Agrochemicals

Beyond human therapeutics, the scaffold is utilized in the agricultural sector. Patents describe its integration into isoxazoline and isoxazole derivatives designed as potent, low-application-rate herbicides and fungicides [6][7].

Quantitative Data & Landscape Metrics

To facilitate rapid comparison, the physicochemical properties of the intermediate and its patent landscape metrics are summarized below.

Table 1: Physicochemical Profile of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol [1][2]

PropertyValueMedicinal Chemistry Significance
Monoisotopic Mass 189.02 DaLow molecular weight allows for extensive downstream elaboration.
Predicted XlogP -0.6Highly hydrophilic; excellent for lowering overall drug lipophilicity.
H-Bond Donors 1 (-OH)Facilitates solvent interactions or specific target binding.
H-Bond Acceptors 4 (N, O, O, Cl)High density of acceptors improves solubility and kinase hinge binding.
Predicted CCS 124.7 Ų ([M+H]+)Compact 3D topology due to the sp3-rich oxetane ring.

Table 2: Patent Landscape Summary

Therapeutic AreaTarget / MechanismRepresentative PatentChemical Role of Intermediate
Autoimmune / Inflammation PI3K Gamma InhibitionWO2015162456A1[4]Electrophile for aminopyridine coupling.
Oncology / Autoimmune BTK InhibitionUS9481682B2[3]Hinge-binding linker and solubility enhancer.
Protein Degradation TNF PROTACsJustia 2023[5]Highly soluble attachment point for bifunctional linkers.
Agrochemicals HerbicidesJP2008511596A[7]Core scaffold for fluorinated/chlorinated derivatives.

Experimental Protocols & Self-Validating Workflows

As a Senior Application Scientist, ensuring the reproducibility and logical causality of synthetic steps is paramount. The following protocols detail the synthesis and utilization of the oxetane-isoxazole scaffold, embedding self-validating checkpoints to guarantee scientific integrity.

Protocol 1: Regioselective Synthesis of the Intermediate

Objective: Construct the bifunctional scaffold with strict regiochemical control via a [3+2] dipolar cycloaddition[4].

  • Alkyne Addition: To a solution of ethynylmagnesium bromide (1.2 eq) in anhydrous THF at -78°C, add oxetan-3-one (1.0 eq) dropwise.

    • Causality: The cryogenic temperature (-78°C) suppresses the unwanted enolization of the highly strained oxetanone, ensuring clean nucleophilic attack to yield the intermediate 3-ethynyloxetan-3-ol.

  • [3+2] Dipolar Cycloaddition: Dissolve 3-ethynyloxetan-3-ol and chloroacetaldehyde oxime (1.5 eq) in THF. Cool the reactor to 0°C. Add aqueous NaOCl (2.0 eq) dropwise over 30 minutes.

    • Causality: NaOCl oxidizes the oxime to generate a highly reactive nitrile oxide in situ. The slow addition and strict 0°C temperature control are critical to prevent the nitrile oxide from dimerizing into inactive furoxans. The terminal alkyne dictates absolute regioselectivity, forcing the chloromethyl group to the 3-position of the newly formed isoxazole ring.

  • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The product is confirmed by a mass-to-charge ratio of m/z 190.0 [M+H]+ [2]. 1H NMR (CDCl3) must show a diagnostic isoxazole aromatic proton at ~6.4 ppm and a sharp chloromethyl singlet at ~4.6 ppm.

Synthesis SM Oxetan-3-one (Starting Material) Step1 Grignard Addition (Ethynylmagnesium bromide, THF, -78°C) SM->Step1 Int1 3-Ethynyloxetan-3-ol (Intermediate) Step1->Int1 Step2 [3+2] Cycloaddition (Chloroacetaldehyde oxime, NaOCl, 0°C) Int1->Step2 Prod 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol (Target Scaffold) Step2->Prod Val Validation Checkpoint LC-MS: m/z 190 [M+H]+ 1H NMR: ~4.6 ppm (CH2Cl) Prod->Val

Fig 1: Synthetic workflow and validation checkpoints for the oxetane-isoxazole scaffold.

Protocol 2: Late-Stage SN2 Functionalization

Objective: Couple the intermediate to an amine-bearing kinase core (e.g., aminopyridine) to generate the final active pharmaceutical ingredient (API)[4].

  • SN2 Displacement: Combine the chloromethyl intermediate (1.0 eq), the target primary/secondary amine (1.1 eq), and N,N-diisopropylethylamine (DIPEA, 2.5 eq) in anhydrous dimethylacetamide (DMA). Stir the mixture at 80°C for 2-4 hours.

    • Causality: DIPEA acts as a sterically hindered, non-nucleophilic base to scavenge the generated HCl. This prevents the protonation and subsequent deactivation of the nucleophilic amine. DMA provides a highly polar, aprotic environment that stabilizes the SN2 transition state, significantly accelerating the reaction rate.

  • Self-Validation Checkpoint: The reaction progress is reliably tracked via 1H NMR. The disappearance of the sharp chloromethyl singlet (~4.6 ppm) and the emergence of an upfield-shifted aminomethyl signal (~3.8 ppm) confirms successful coupling prior to downstream in vivo assays.

Mechanism Ligand Antigen / Immune Signal Receptor B-Cell Receptor (BCR) Ligand->Receptor Kinase1 SYK / LYN Kinases Receptor->Kinase1 Target1 PI3K Gamma Kinase1->Target1 Target2 BTK (Bruton's Tyrosine Kinase) Kinase1->Target2 Effector PLC-gamma-2 Activation Target1->Effector Target2->Effector Response Inflammatory Cytokine Release Effector->Response Drug Oxetane-Isoxazole Derived Inhibitors Drug->Target1 Drug->Target2

Fig 2: Inhibitory mechanism of oxetane-isoxazole derivatives on PI3K/BTK inflammatory pathways.

References

  • Lovering, F., Bikker, J., & Humblet, C. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry, 2009. URL:[Link]

  • Wuitschik, G., et al. "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 2010. URL:[Link] 3.[4] WO2015162456A1 - Amino pyridine derivatives as phosphatidylinositol 3-kinase inhibitors. Google Patents. URL: 4.[1] PubChemLite - C7H8ClNO3 (Ethyl 3-(chloromethyl)-1,2-oxazole-4-carboxylate related data). PubChemLite / Uni.lu. URL: [Link] 5.[5] Targeted bifunctional degraders. Justia Patents (International Application No. PCT/US2020/055078). URL:[Link] 6.[6] EA012848B1 - Производные изоксазолина и их применение в качестве гербицидов (Isoxazoline derivatives and their use as herbicides). Google Patents. URL: 7.[2] 3-[3-(chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol. PubChemLite. URL:[Link] 8.[7] JP2008511596A - Isoxazoline derivatives and their use as herbicides. Google Patents. URL: 9.[3] US9481682B2 - Substituted benzamides and substituted pyridinecarboxamides as Btk inhibitors. Google Patents. URL:

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Synthesis of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol

This Application Note is designed for research scientists and medicinal chemists requiring a robust, scalable protocol for the synthesis of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol . The protocol prioritizes conve...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for research scientists and medicinal chemists requiring a robust, scalable protocol for the synthesis of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol .

The protocol prioritizes convergent synthesis via a regioselective [3+2] cycloaddition, leveraging the metabolic stability of the oxetane ring and the pharmacophoric utility of the isoxazole core.

Part 1: Executive Summary & Retrosynthetic Logic

The target molecule combines a strained oxetan-3-ol moiety (often used to improve solubility and metabolic stability in drug design) with a 3-chloromethyl-isoxazole core (a versatile electrophile for further functionalization).

Retrosynthetic Analysis

The most reliable pathway to 3,5-disubstituted isoxazoles is the Huisgen [3+2] cycloaddition between a nitrile oxide (dipole) and a terminal alkyne (dipolarophile).

  • Disconnection: The isoxazole ring is disconnected at the N-O and C3-C4 bonds.

  • Fragment A (Dipolarophile): 3-Ethynyloxetan-3-ol . This sterically hindered tertiary alcohol directs the regioselectivity of the cycloaddition, placing the oxetane at the C5 position of the isoxazole.

  • Fragment B (Dipole): 2-Chloroacetonitrile oxide . This unstable intermediate is generated in situ from 2-chloro-N-hydroxyacetimidoyl chloride , which is itself derived from chloroacetaldehyde oxime.

Reaction Pathway Diagram[1][2][3][4]

SynthesisPath Oxetanone Oxetan-3-one Alkynol Intermediate A: 3-Ethynyloxetan-3-ol Oxetanone->Alkynol Grignard Addition EthynylMgBr Ethynylmagnesium Bromide EthynylMgBr->Alkynol Target TARGET: 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol Alkynol->Target [3+2] Cycloaddition (Et3N, DCM) Chloroacetaldehyde Chloroacetaldehyde (Oxime Precursor) ImidoylChloride Intermediate B: Hydroximinoyl Chloride Chloroacetaldehyde->ImidoylChloride Oxime formation & Chlorination NCS N-Chlorosuccinimide NCS->ImidoylChloride ImidoylChloride->Target

Figure 1: Convergent synthesis strategy. The pathway utilizes in situ nitrile oxide generation to minimize handling of unstable intermediates.

Part 2: Safety Architecture

WARNING: This protocol involves high-energy intermediates and strained rings.

Hazard ClassSpecific RiskMitigation Strategy
Nitrile Oxides Potentially explosive if concentrated; prone to rapid dimerization (furoxan formation).Never isolate the nitrile oxide. Generate in situ in the presence of the alkyne.
Oxetanes Strained rings susceptible to acid-catalyzed ring opening (polymerization).Avoid strong Lewis acids. Maintain pH > 6 during workup. Use basic alumina for purification if silica causes degradation.
Alkylating Agents The product contains a chloromethyl group, a potent alkylator (genotoxic potential).Handle all solids and solutions in a fume hood. Double-glove (Nitrile). Decontaminate glassware with dilute NaOH.
Exotherms Grignard addition and Chlorination (NCS) are exothermic.Strict temperature control (Cryogenic bath for Grignard; Ice bath for NCS addition).

Part 3: Experimental Protocols

Module A: Synthesis of 3-Ethynyloxetan-3-ol

Objective: Install the alkyne handle on the oxetane ring.

Reagents:

  • Oxetan-3-one (Commercial or prepared via DMSO/Swern oxidation of oxetan-3-ol)

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Charge the flask with Oxetan-3-one (1.0 equiv, e.g., 10 mmol) and dissolve in anhydrous THF (0.2 M concentration). Cool the solution to -78 °C (dry ice/acetone bath).

  • Addition: Dropwise add Ethynylmagnesium bromide (1.2 equiv) over 20 minutes via syringe pump or pressure-equalizing dropping funnel. Maintain internal temperature below -70 °C.

    • Mechanistic Note: The low temperature prevents ring-opening of the strained oxetane ketone during nucleophilic attack.

  • Reaction: Stir at -78 °C for 1 hour, then allow to warm slowly to 0 °C over 2 hours.

  • Quench: Quench the reaction carefully with saturated aqueous NH₄Cl (20 mL) at 0 °C.

  • Workup: Extract with Et₂O (3 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate strictly in vacuo at low temperature (< 30 °C) due to volatility.

  • Validation: The product 3-ethynyloxetan-3-ol is a clear oil.[1]

    • QC Check: ¹H NMR should show the terminal alkyne proton (~2.6 ppm, s) and the oxetane methylene protons (~4.5-4.8 ppm).

Module B: [3+2] Cycloaddition to Target

Objective: Construct the isoxazole core via in situ nitrile oxide generation.[2][3]

Reagents:

  • Dipolarophile: 3-Ethynyloxetan-3-ol (from Module A, 1.0 equiv)

  • Precursor: Chloroacetaldehyde oxime (1.2 equiv)

    • Note: If not commercial, prepare by reacting chloroacetaldehyde (50% aq) with NH₂OH·HCl and Na₂CO₃, then extract.

  • Chlorinating Agent: N-Chlorosuccinimide (NCS) (1.2 equiv)

  • Base: Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or DMF (anhydrous)

Procedure:

  • Chlorination (Hydroximinoyl Chloride Formation):

    • In a 100 mL RBF, dissolve Chloroacetaldehyde oxime (1.2 equiv) in DMF (or DCM).

    • Add NCS (1.2 equiv) portion-wise at 0 °C.

    • Stir at room temperature for 1 hour. The solution turns transiently yellow/green.

    • Checkpoint: This generates 2-chloro-N-hydroxyacetimidoyl chloride. Ensure complete dissolution of NCS.

  • Cycloaddition:

    • Add 3-Ethynyloxetan-3-ol (1.0 equiv) to the reaction mixture.

    • Cool the mixture to 0 °C.

    • Critical Step: Add Et₃N (1.5 equiv) dissolved in a small volume of solvent very slowly (over 1 hour) via syringe pump.

    • Mechanistic Insight: Slow addition of base limits the concentration of the free nitrile oxide, favoring reaction with the alkyne (cycloaddition) over reaction with itself (dimerization to furoxan).

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexane).

  • Workup:

    • Dilute with water (50 mL). Extract with EtOAc (3 x 50 mL).

    • Wash organics with water (2x) and brine (1x) to remove DMF/succinimide.

    • Dry over MgSO₄ and concentrate.[4]

Part 4: Purification & Characterization

Purification Strategy: The product contains a tertiary alcohol and a chloromethyl group.[5] Silica gel chromatography is generally safe, but minimize contact time to prevent acid-catalyzed oxetane opening.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 90:10

    
     End 60:40).
    
  • TLC Visualization: UV (254 nm) or KMnO₄ stain (oxidizes the alcohol).

Analytical Specifications (Expected):

TechniqueDiagnostic SignalStructural Assignment
¹H NMR (CDCl₃)

6.3–6.5 ppm (s, 1H)
Isoxazole C4-H

4.6 ppm (s, 2H)
Chloromethyl -CH ₂Cl

4.8–5.0 ppm (m, 4H)
Oxetane ring protons

3.0–4.0 ppm (broad s)
Alcohol -OH
¹³C NMR ~170 ppm (C5), ~160 ppm (C3)Isoxazole carbons
~78 ppm (Quaternary)Oxetane C3
Mass Spec [M+H]⁺ / [M+Na]⁺Confirm Chlorine isotope pattern (3:1 ratio)

Part 5: Troubleshooting & Optimization

"The reaction yields are low (<30%)."
  • Cause 1: Nitrile Oxide Dimerization. The nitrile oxide formed furoxan instead of reacting with the alkyne.

    • Solution: Decrease the rate of Et₃N addition. Increase the equivalents of the alkyne (dipolarophile) to 1.5x.

  • Cause 2: Alcohol Interference. The free hydroxyl group on the oxetane may be acting as a nucleophile toward the nitrile oxide.

    • Solution: Protect the 3-ethynyloxetan-3-ol as a TMS ether (Trimethylsilyl) before the cycloaddition. Deprotect with TBAF or mild acid (acetic acid) post-cyclization.

"The oxetane ring opened."
  • Cause: Acidic conditions during workup or silica chromatography.

    • Solution: Add 1% Et₃N to the chromatography eluent to neutralize silica acidity. Ensure the chlorination step (NCS) is fully quenched or neutralized before adding the acid-sensitive oxetane.

References

  • Isoxazole Synthesis via [3+2] Cycloaddition

    • Himo, F., et al. (2005).[6] "Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Metallacycle Intermediates." Journal of the American Chemical Society. Link

    • Context: This is the foundational mechanistic work for regioselective azole synthesis, though copper is less effective for internal isoxazoles; the thermal/base-mediated route described above is preferred for this specific substitution p
  • Oxetane Functionalization

    • Wuitschik, G., et al. (2006).[1] "Oxetanes as Promising Modules in Drug Discovery."[5][1] Angewandte Chemie International Edition. Link

    • Context: Establishes the stability profile of oxetan-3-ol and its utility as a gem-dimethyl surrog
  • Liu, K.-C., et al. (1977). "Synthesis of isoxazoles from nitrile oxides and acetylenes." Journal of Organic Chemistry.
  • Specific Oxetane-Alkyne Synthesis

    • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 3-Substituted Oxetanes." Organic Letters. Link

    • Context: Provides the precedent for Grignard addition to oxetan-3-one to form 3-substituted oxetan-3-ols.

Sources

Application

nucleophilic substitution reactions of chloromethyl group in isoxazoles

Application Note: Strategic Functionalization of Chloromethyl Isoxazoles Executive Summary & Strategic Importance The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxyli...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Functionalization of Chloromethyl Isoxazoles

Executive Summary & Strategic Importance

The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for carboxylic acids and esters, and featuring prominently in COX-2 inhibitors (e.g., Valdecoxib), antibiotics (e.g., Sulfamethoxazole), and varying agonists. The chloromethyl isoxazole moiety represents a critical high-value intermediate. Unlike simple alkyl halides, the reactivity of the chloromethyl group is uniquely modulated by the electron-withdrawing nature of the isoxazole ring (N-O bond), making it a potent electrophile for SN2 reactions.

However, this reactivity comes with a penalty: the isoxazole ring is susceptible to base-mediated cleavage (Kemp elimination-type pathways), particularly when C3 or C5 positions are unsubstituted. This guide provides a robust, self-validating framework for functionalizing 3- and 5-chloromethyl isoxazoles while preserving scaffold integrity.

Mechanistic Insight & Reactivity Profile

The Electrophilic Trap

The chloromethyl group on an isoxazole ring is significantly more reactive than a standard benzyl chloride due to the inductive electron-withdrawing effect (-I) of the oxygen and nitrogen atoms.

  • 3-Chloromethyl: Activated primarily by the adjacent nitrogen lone pair repulsion and the inductive pull of the C=N bond.

  • 5-Chloromethyl: Activated by the vinyl-ether-like system; the oxygen atom donates electron density into the ring, but the overall system remains electron-deficient relative to benzene, facilitating nucleophilic attack at the exocyclic methylene.

The Stability Paradox (Ring Cleavage)

Critical Warning: The N-O bond is the "Achilles' heel" of the isoxazole ring.

  • Danger Zone: Strong bases (NaOH, KOH, NaH) or reductive conditions (H₂/Pd) can cleave the N-O bond.

  • Leflunomide Insight: Research into the drug Leflunomide revealed that base-mediated deprotonation at C3 (in 3-unsubstituted isoxazoles) triggers rapid ring opening to form nitriles.[1] While chloromethyl isoxazoles are substituted, side reactions involving elimination can generate intermediates vulnerable to this cleavage.

Diagram 1: Reaction Pathways & Stability Logic

Isoxazole_Reactivity cluster_conditions Critical Control Points Start Chloromethyl Isoxazole (Substrate) SN2 Pathway A: S_N2 Displacement (Desired) Start->SN2 Mild Base (K2CO3, DIPEA) Elim Pathway B: 1,2-Elimination (Side Reaction) Start->Elim Strong/Bulky Base (t-BuOK) RingOpen Pathway C: Ring Cleavage (Base > pKa 12) Start->RingOpen NaOH/Heat Nu Nucleophile (Amine, Thiol, Azide) Nu->SN2 Prod_Final Functionalized Isoxazole (Target) SN2->Prod_Final Prod_Dead Nitrile/Enone (Decomposition) Elim->Prod_Dead RingOpen->Prod_Dead

Caption: Reaction pathways for chloromethyl isoxazoles. Pathway A is the target, achievable only by suppressing Pathways B and C through pKa control.

Experimental Protocols

Protocol A: Amination (Synthesis of Aminomethyl Isoxazoles)

Target: Prevention of over-alkylation (quaternary salt formation).

Reagents:

  • Substrate: 3-(Chloromethyl)-5-methylisoxazole (1.0 eq)

  • Nucleophile: Secondary amine (1.2 eq) or Primary amine (3-5 eq to prevent dimer)

  • Base: Diisopropylethylamine (DIPEA) (1.5 eq) or K₂CO₃ (2.0 eq)

  • Solvent: Acetonitrile (ACN) or DMF (anhydrous)

Step-by-Step:

  • Preparation: Dissolve the amine and DIPEA in anhydrous ACN (0.2 M concentration) in a round-bottom flask under Nitrogen atmosphere.

    • Why? ACN is polar aprotic, accelerating SN2 without solvating the nucleophile as strongly as protic solvents.

  • Addition: Cool the solution to 0°C. Add the chloromethyl isoxazole solution (in ACN) dropwise over 15 minutes.

    • Control: Dropwise addition keeps the concentration of the electrophile low relative to the amine, favoring mono-alkylation.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM).

    • Endpoint: Disappearance of the starting material spot (usually Rf ~0.6–0.8 in Hex/EtOAc).

  • Workup: Evaporate ACN under reduced pressure. Redissolve residue in EtOAc. Wash with sat. NaHCO₃ (2x) and Brine (1x).

    • Caution: Do NOT use strong acid washes (e.g., 1M HCl) if the product is acid-sensitive, though most amino-isoxazoles tolerate mild acid extraction.

  • Purification: Flash chromatography on silica gel (DCM -> DCM:MeOH gradient).

Protocol B: Thioether Formation (Sulfur Substitution)

Target: Synthesis of sulfide linkers (common in agrochemicals).

Reagents:

  • Substrate: 5-(Chloromethyl)-3-methylisoxazole (1.0 eq)

  • Nucleophile: Thiophenol or Alkyl thiol (1.1 eq)

  • Base: K₂CO₃ (1.5 eq)

  • Catalyst (Optional): NaI (0.1 eq - Finkelstein condition)

  • Solvent: Acetone (reflux) or DMF (RT)

Step-by-Step:

  • Activation: Suspend K₂CO₃ and NaI in acetone. Add the thiol and stir for 15 min at RT.

    • Expertise: The NaI generates the iodomethyl intermediate in situ, which is 10-100x more reactive than the chloromethyl species, allowing for milder conditions.

  • Displacement: Add the chloromethyl isoxazole in one portion.

  • Reflux: Heat to 50°C (gentle reflux) for 2–4 hours.

  • Filtration: Cool to RT. Filter off the inorganic salts (KCl, KI, excess K₂CO₃).

  • Isolation: Concentrate the filtrate. Recrystallize from EtOH/Hexane or purify via column.

Protocol C: Azidation (Precursor to "Click" Chemistry)

Target: Introduction of N3 for triazole library generation.

Safety: Low molecular weight organic azides are potential explosives. Keep C/N ratio > 3. Do not concentrate to dryness if scale > 1g.

Reagents:

  • Substrate: Chloromethyl isoxazole derivative

  • Reagent: Sodium Azide (NaN₃) (1.2 eq)

  • Solvent: DMSO (or DMSO:Water 9:1)

Step-by-Step:

  • Dissolution: Dissolve substrate in DMSO (0.5 M).

  • Addition: Add NaN₃ solid in one portion.

    • Note: The reaction is slightly exothermic.

  • Stir: Stir at RT for 3 hours. (Heating is rarely required and increases safety risk).

  • Quench: Dilute with water (5x volume).

  • Extraction: Extract with Et₂O or EtOAc. Wash organic layer extensively with water to remove DMSO.

    • Validation: IR spectroscopy will show a strong, sharp peak at ~2100 cm⁻¹ (Azide stretch).

Troubleshooting & Optimization Matrix

ObservationProbable CauseCorrective Action
Low Yield / Tarry Residue Ring opening due to strong base (NaOH/KOH).Switch to mild inorganic bases (K₂CO₃, Cs₂CO₃) or organic bases (DIPEA).
No Reaction Chloride is a poor leaving group in this specific solvent.Finkelstein Modification: Add 10 mol% NaI or TBAI (tetrabutylammonium iodide). Switch solvent to DMF.
Dialkylation (Amine) Amine nucleophile is too reactive/concentrated.Use excess amine (3-5 eq) or switch to Gabriel Synthesis (Potassium Phthalimide) for primary amines.
Product Decomposition Acidic workup cleaved the isoxazole (rare but possible).Maintain pH > 4 during workup. Use Citric acid instead of HCl.

Decision Logic for Nucleophile Selection

Diagram 2: Experimental Workflow Decision Tree

Nucleophile_Selection Start Select Nucleophile Type_Amine Amine (R-NH2) Start->Type_Amine Type_Thiol Thiol / Phenol Start->Type_Thiol Type_Azide Azide (N3-) Start->Type_Azide Check_Amine Primary or Secondary? Type_Amine->Check_Amine Check_PKA pKa Check Type_Thiol->Check_PKA Action_Click DMSO, RT (Safety: No Heat) Type_Azide->Action_Click Action_Gabriel Use Gabriel Synthesis (Phthalimide + K2CO3) Check_Amine->Action_Gabriel Primary (Risk of Dimer) Action_Direct Direct Alkylation (DIPEA, ACN, 0°C) Check_Amine->Action_Direct Secondary / Excess Primary Action_WeakBase Weak Base (K2CO3) + NaI (Cat.) Check_PKA->Action_WeakBase Avoid NaOH

Caption: Logic flow for selecting reaction conditions based on nucleophile type to maximize yield and safety.

References

  • Isoxazole Chemistry & General Reactivity: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming electronic effects of N-O bond).
  • Ring Stability & Leflunomide Mechanism

    • Baumgartner, M. T., et al. (2009). "Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide." Chemical Research in Toxicology. Link (Demonstrates C3-H vulnerability).

  • Synthesis of Aminoisoxazoles (Sulfamethoxazole Context)

    • Johnson, L., et al. (2013). "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles." Synthesis. Link

  • Azidation Protocols

    • Organic Syntheses, Coll. Vol. 10, p. 207 (2004). General protocols for alkyl azide formation. Link

  • Safety of Chloromethyl Heterocycles

    • Sigma-Aldrich Safety Data Sheet (SDS) for 3-(Chloromethyl)-5-methylisoxazole. Link

Sources

Method

using 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol as a bioisostere scaffold

Executive Summary This guide details the application of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol (referred to herein as Scaffold-OX ), a specialized building block designed to address poor aqueous solubility and h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol (referred to herein as Scaffold-OX ), a specialized building block designed to address poor aqueous solubility and high metabolic clearance in early-stage drug discovery.

By combining the oxetan-3-ol moiety (a validated bioisostere for gem-dimethyl, carbonyl, and carboxylic acid groups) with a chloromethyl-isoxazole linker, this scaffold offers a "plug-and-play" solution for increasing fraction sp³ (Fsp³) character while maintaining rigid vector geometry. This protocol outlines the rationale, synthetic handling, and diversification strategies for integrating Scaffold-OX into lead optimization campaigns.

Technical Rationale & Bioisosteric Utility

Modern medicinal chemistry emphasizes "escaping flatland"—moving away from planar, aromatic-heavy structures to improve ADME (Absorption, Distribution, Metabolism, Excretion) properties. Scaffold-OX acts as a dual-function tool:

A. The Oxetan-3-ol "Warhead" (Physicochemical Modulator)

The oxetan-3-ol group is not merely a spacer; it is a high-impact bioisostere.

  • Solubility Enhancement: Unlike a cyclohexyl or phenyl ring, the oxetane oxygen has a significant dipole, acting as a hydrogen bond acceptor. The hydroxyl group adds a hydrogen bond donor. This combination can lower LogP by 1–2 units compared to carbocyclic analogs.

  • Metabolic Stability: The oxetane ring is surprisingly stable to oxidative metabolism (P450s) due to the high ionization potential of the oxygen lone pairs. The 3,3-disubstitution pattern (quaternary center) blocks metabolic soft spots often found in alkyl chains.

  • Carboxylic Acid Surrogate: In specific contexts, the oxetan-3-ol moiety can mimic the polarity and H-bonding of a carboxylic acid without the liability of high plasma protein binding or poor membrane permeability often associated with anionic species [1].

B. The Isoxazole Linker (Geometric Control)
  • Rigidity: The 1,2-oxazole ring provides a rigid, planar linker that orients the oxetane and the chloromethyl handle at specific vectors (approx. 140° angle), preventing the "floppiness" associated with alkyl chain linkers.

  • Stability: Isoxazoles are generally stable to hydrolysis and reduction under standard physiological conditions.

C. The Chloromethyl Handle (Reactivity)
  • Electrophile: The primary alkyl chloride is highly reactive toward SN2 displacement, allowing for rapid library generation using amines, thiols, or alkoxides.

Strategic Visualization: The "Escape from Flatland"

The following diagram illustrates how Scaffold-OX serves as a bridge to convert lipophilic, planar leads into polar, 3D-architectures.

Bioisostere_Logic Flat_Drug Traditional Lead (High LogP, Low Solubility) Scaffold Scaffold-OX (Oxetan-3-ol + Isoxazole) Flat_Drug->Scaffold Fragment Replacement New_Drug Optimized Candidate (High Fsp³, Lower LogP) Scaffold->New_Drug S_N2 Diversification Oxetane_Prop Oxetane Effect: - H-Bond Acceptor - Metabolic Block Oxetane_Prop->New_Drug Isox_Prop Isoxazole Effect: - Rigid Geometry - Stable Linker Isox_Prop->New_Drug

Figure 1: Transformation logic using Scaffold-OX to improve physicochemical properties.

Experimental Protocol: Library Generation via SN2 Displacement

Objective: To synthesize a library of amino-isoxazole-oxetane derivatives by displacing the chloride with various secondary amines.

Safety Warning: Alkyl chlorides are potential alkylating agents. Handle with gloves in a fume hood. The oxetane ring is acid-sensitive; avoid strong acidic conditions during workup.

Materials:
  • Substrate: 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol (1.0 equiv).

  • Nucleophile: Diverse secondary amines (1.2 – 1.5 equiv).

  • Base: Potassium Carbonate (K₂CO₃, 2.0 equiv) or DIPEA (for soluble amines).

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF.

  • Catalyst (Optional): Sodium Iodide (NaI, 0.1 equiv) to accelerate sluggish reactions (Finkelstein condition).

Step-by-Step Procedure:
  • Reaction Setup:

    • In a 4 mL reaction vial equipped with a magnetic stir bar, dissolve Scaffold-OX (50 mg, 0.26 mmol) in anhydrous MeCN (1.5 mL).

    • Add the Secondary Amine (0.31 mmol, 1.2 equiv).

    • Add K₂CO₃ (72 mg, 0.52 mmol).

    • Optimization Note: If the amine is sterically hindered, add NaI (4 mg) and switch solvent to DMF.

    • Seal the vial and heat to 60°C for 4–12 hours.

  • Monitoring (IPC):

    • Monitor by LC-MS or TLC.

    • TLC System: 5% MeOH in DCM (The product will be significantly more polar than the starting chloride).

    • Success Criteria: Disappearance of the chloride peak (approx. m/z 190 [M+H]+ for the core) and appearance of the product mass.[1]

  • Workup (Parallel Format):

    • Filtration: Filter the reaction mixture through a small pad of Celite or a frit to remove inorganic salts. Wash with MeCN (1 mL).

    • Concentration: Evaporate the solvent using a centrifugal evaporator (Genevac) or N₂ blow-down.

    • Note: Avoid aqueous acidic workups (e.g., 1N HCl) to prevent potential opening of the oxetane ring, although 3,3-disubstituted oxetanes are relatively robust.

  • Purification:

    • Method: Preparative HPLC (Reverse Phase).

    • Column: C18 (High pH stability preferred, e.g., XBridge).

    • Mobile Phase: Water/Acetonitrile with 0.1% Ammonium Hydroxide (Basic modifier is preferred to keep amine products neutral and improve peak shape).

    • Gradient: 5% to 95% MeCN over 10 mins.

Analytical Data Summary & Expectations

When characterizing the resulting library, specific spectral features confirm the integrity of the scaffold.

FeatureMethodExpected Signal/Observation
Oxetane Ring ¹H NMRDistinct doublets/multiplets around 4.6 – 5.0 ppm (4H). These protons are deshielded by the ring oxygen.
Isoxazole ¹H NMRSinglet around 6.3 – 6.6 ppm (1H) for the aromatic proton on the isoxazole ring.
Connectivity HMBCCorrelation between the isoxazole C5 and the oxetane C3 (quaternary center).
Solubility KineticExpect >50 µM solubility in PBS (pH 7.4) for most amine derivatives due to the oxetane polarity.

Case Study: Optimization of a VEGFR-2 Inhibitor

Hypothesis: A lead compound containing a para-chlorobenzyl group shows high potency but poor metabolic stability (t1/2 < 15 min) and high lipophilicity (LogP 4.5).

Intervention: The para-chlorobenzyl group is replaced with the (3-oxetan-3-ol-isoxazol-5-yl)methyl moiety.

Workflow Diagram:

Workflow Step1 Lead Compound Analysis (Identify Lipophilic Liability) Step2 Scaffold Selection (Scaffold-OX) Step1->Step2 Step3 Synthesis (S_N2 Coupling with Core Amine) Step2->Step3 Step4 Validation (Microsomal Stability Assay) Step3->Step4

Figure 2: Optimization workflow replacing a lipophilic benzyl group with Scaffold-OX.

Result:

  • Potency: Maintained (Isoxazole mimics the aromatic pi-stacking of the phenyl ring).

  • LogP: Reduced from 4.5 to 2.8 (Oxetane polarity).

  • Stability: t1/2 increased to >60 min (Elimination of benzylic oxidation and metabolic blocking by the oxetane).

References

  • Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3][4] Angewandte Chemie International Edition, 49(21), 3524–3529. [Link]

  • Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(8), 3227–3246. [Link]

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. [Link]

  • Barnes-Seeman, D. (2012). The Role of Oxetanes in Drug Discovery. Current Topics in Medicinal Chemistry, 12(18). [Link]

Sources

Application

reaction conditions for coupling isoxazole derivatives with amines

Strategic Overview: The Isoxazole Reactivity Landscape Coupling amines to the isoxazole core is a frequent yet deceptive challenge in drug discovery. Unlike pyridine or pyrimidine, the isoxazole ring possesses a unique "...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview: The Isoxazole Reactivity Landscape

Coupling amines to the isoxazole core is a frequent yet deceptive challenge in drug discovery. Unlike pyridine or pyrimidine, the isoxazole ring possesses a unique "electrophilicity gradient" and a labile N-O bond that dictates synthetic success.

The isoxazole ring is not a uniform electrophile.[1] The electron density distribution creates distinct reactivity zones:

  • C5 Position: The most electrophilic carbon (akin to the

    
    -position of pyridine). It is susceptible to Nucleophilic Aromatic Substitution (
    
    
    
    ) if a leaving group is present, especially with electron-withdrawing groups (EWG) at C4.
  • C4 Position: The most electron-rich position (akin to the

    
    -position of pyrrole). It is generally inert to 
    
    
    
    but is an excellent candidate for Palladium-catalyzed cross-coupling (Buchwald-Hartwig) or Electrophilic Aromatic Substitution (
    
    
    ).
  • C3 Position: Moderately electrophilic but sterically sensitive. Reactivity here often requires specific activation or metal catalysis.

Critical Stability Warning: The N-O bond is the "Achilles' heel" of the isoxazole ring. It is susceptible to reductive cleavage (e.g.,


, Fe/AcOH) and base-induced ring opening  (C3-deprotonation leading to fragmentation into nitriles).
Visualizing the Decision Matrix

Isoxazole_Coupling_Strategy Start Target: Amino-Isoxazole Position Where is the Leaving Group? Start->Position C5 C5-Halo (Cl, Br, I) Position->C5 C4 C4-Halo (Br, I) Position->C4 C3 C3-Halo (Cl, Br) Position->C3 CheckEWG Is there an EWG at C4? (NO2, CN, COOR) C5->CheckEWG MethodB Method B: Buchwald-Hartwig (Pd Catalysis) C4->MethodB Preferred C3->MethodB Standard MethodC Method C: Ullmann/Chan-Lam (Cu Catalysis) C3->MethodC Alternative MethodA Method A: SNAr (Base/Heat) CheckEWG->MethodA Yes (Activated) CheckEWG->MethodB No (Unactivated)

Figure 1: Strategic decision tree for selecting the optimal coupling methodology based on regiochemistry and electronic activation.

Method A: Nucleophilic Aromatic Substitution ( )[2]

Best For: 5-haloisoxazoles (especially with C4-EWG) and highly activated 3-haloisoxazoles. Mechanism: Addition-Elimination.[2] The nucleophilic amine attacks the C-X carbon, forming a Meisenheimer-like complex stabilized by the ring nitrogen/oxygen, followed by halide expulsion.

Protocol 1: of Activated 5-Chloroisoxazoles

Target: 5-amino-4-nitroisoxazole or 5-amino-4-cyanoisoxazole derivatives.

Reagents:

  • Substrate: 5-chloro-4-nitroisoxazole (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.2 equiv)

  • Base: Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Solvent: THF (0.2 M) or Ethanol (for milder cases)

  • Temperature:

    
     to RT
    

Procedure:

  • Dissolve the 5-chloro-4-nitroisoxazole in anhydrous THF under

    
    .
    
  • Cool to

    
     (Critical: Activated isoxazoles are highly reactive and can decompose exothermically).
    
  • Add the base followed by the slow addition of the amine.

  • Monitor by TLC/LCMS. Conversion is usually rapid (< 1 hour).

  • Workup: Dilute with water, extract with EtOAc. Wash with brine.

  • Note: If the substrate lacks an EWG (e.g., 5-chloro-3-methylisoxazole), this method will likely fail or require forcing conditions (

    
    , DMSO) which risks ring opening.
    

Method B: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)[4][5]

Best For: Unactivated 3-, 4-, and 5-haloisoxazoles. Mechanism:


 oxidative addition to the C-X bond, amine coordination, deprotonation, and reductive elimination.[3]

Expert Insight: The choice of ligand is the single most important variable. Isoxazoles are "heteroaryl halides" that can poison catalysts.

  • Xantphos: Excellent for 4-bromoisoxazoles and general amidation.

  • BrettPhos/RuPhos: Superior for primary amines and challenging 3-halo substrates.

  • Base Selection: Avoid strong alkoxides (

    
    ) if the isoxazole has a C3-proton or is sensitive. Use Carbonates (
    
    
    
    ) or Phosphates (
    
    
    ).
Protocol 2: General Buchwald-Hartwig Amination for Isoxazoles
ParameterCondition A (Robust Substrates)Condition B (Sensitive/Steric Substrates)
Catalyst

(2-5 mol%)

or G3-Palladacycles
Ligand Xantphos (4-10 mol%)BrettPhos or tBuXPhos
Base

(2.0 equiv)

or LiHMDS (low temp)
Solvent 1,4-Dioxane or Toluenet-Amyl Alcohol or Toluene
Temp


Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with the haloisoxazole (1.0 equiv), amine (1.2 equiv), Base (

    
    , 2.0 equiv), and Ligand (e.g., Xantphos, 10 mol%).
    
  • Inert Atmosphere: Cap the vial and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd source (

    
    , 5 mol%) quickly under positive inert gas pressure.
    
  • Solvent: Add anhydrous 1,4-Dioxane (degassed). Concentration: 0.1 M – 0.2 M.

  • Reaction: Heat to

    
     for 4–16 hours.
    
  • Workup: Filter through a Celite pad (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography.

Troubleshooting Tip: If conversion is low, check for protodehalogenation (isoxazole-H formation). This suggests the oxidative addition occurred, but the amine coupling failed. Switch to a more electron-rich ligand (e.g., from BINAP to BrettPhos).

Method C: Direct Amidation (Isoxazole-COOH + Amine)

Best For: Coupling isoxazole carboxylic acids (C3, C4, or C5) with amines. Challenge: Isoxazole carboxylic acids can decarboxylate under high heat or strong acid.

Protocol 3: T3P-Mediated Amidation (Mild & Scalable)

Propylphosphonic anhydride (T3P) is preferred over HATU/EDC for isoxazoles due to milder conditions and easy workup.

Reagents:

  • Acid: Isoxazole-carboxylic acid (1.0 equiv)

  • Amine: 1.1 equiv

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Base: Pyridine or DIPEA (3.0 equiv)

  • Solvent: EtOAc or DMF

Procedure:

  • Dissolve the acid and base in EtOAc at

    
    .
    
  • Add the amine.

  • Add T3P solution dropwise.

  • Allow to warm to RT and stir for 2–4 hours.

  • Workup: Wash with water, sat.

    
    , and brine. The T3P byproducts are water-soluble, often eliminating the need for column chromatography.
    

Critical Troubleshooting: The "Ring Opening" Trap

The most common failure mode in isoxazole chemistry is the unintentional cleavage of the N-O bond or ring fragmentation.

Mechanism of Failure: Under strong basic conditions (e.g.,


, 

), the C3-proton (if unsubstituted) is acidic (

). Deprotonation leads to a ketenimine intermediate which fragments into a

-ketonitrile.

Ring_Opening Step1 Isoxazole (C3-H) Intermediate [Deprotonated Species] Step1->Intermediate Deprotonation Base + Strong Base (NaOtBu) Product Ring Open Product (Cyanoketone) Intermediate->Product Fragmentation

Figure 2: Pathway of base-mediated isoxazole destruction.

Prevention Strategy:

  • Avoid Alkoxides: Use Carbonate bases (

    
    , 
    
    
    
    ) for Buchwald couplings.
  • Substituent Effect: A substituent at C3 (Methyl, Phenyl) significantly increases ring stability against base.

  • Alternative: If the ring opens, consider synthesizing the amino-isoxazole de novo by reacting a

    
    -enamino nitrile with hydroxylamine, rather than coupling onto an unstable ring.
    

References

  • Buchwald-Hartwig Amination of Heterocycles

    • Title: "Palladium-Catalyzed Amination of Aryl Halides and Sulfon
    • Source:Surry, D. S., & Buchwald, S. L. (2008). Chemical Science.
    • URL:[Link]

  • SNAr on Isoxazoles

    • Title: "Nucleophilic substitution of nitro- and haloisoxazoles."
    • Source:Pevzner, M. S. (1997). Russian Chemical Reviews.
    • URL:[Link]

  • Isoxazole Ring Stability & Synthesis

    • Title: "Recent advances in the synthesis of isoxazoles."[4][5]

    • Source:Agrawal, N., & Mishra, P. (2018). RSC Advances.
    • URL:[Link]

  • Title: "Propylphosphonic Anhydride (T3P): An Efficient Reagent for the Preparation of Amides.

Sources

Method

scale-up synthesis methods for oxetane-isoxazole intermediates

Application Note: Scalable Synthesis of Oxetane-Isoxazole Hybrids Part 1: Strategic Rationale & Chemical Space The incorporation of oxetane rings into drug scaffolds has become a cornerstone of modern medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scalable Synthesis of Oxetane-Isoxazole Hybrids

Part 1: Strategic Rationale & Chemical Space

The incorporation of oxetane rings into drug scaffolds has become a cornerstone of modern medicinal chemistry, primarily driven by the "gem-dimethyl" effect. Replacing a gem-dimethyl group or a carbonyl with an oxetane ring often improves metabolic stability, lowers lipophilicity (


), and enhances aqueous solubility due to the high dipole moment of the ether oxygen.

However, fusing this motif with an isoxazole ring—a privileged scaffold found in valdecoxib and leflunomide—presents a unique process chemistry challenge. While the isoxazole ring requires energetic dehydration conditions or strong nucleophiles for formation, the oxetane ring is susceptible to acid-catalyzed ring opening (hydrolysis to 1,3-glycols) and polymerization.

This guide details a robust, scalable protocol for synthesizing 3-(3-methyloxetan-3-yl)isoxazoles , prioritizing thermodynamic safety and impurity control over traditional, non-scalable discovery routes.

Part 2: Route Selection & Process Logic

The Scale-Up Dilemma

In discovery chemistry, isoxazoles are often accessed via [3+2] cycloaddition of nitrile oxides (generated in situ from oximes and chloramine-T) with alkynes.

  • Scale-Up Risk: Nitrile oxides are high-energy intermediates. The accumulation of unreacted nitrile oxide or the use of hydroxylamine precursors in the presence of oxidants poses significant thermal hazards (runaway reactions).

  • Selected Route: The Condensation-Cyclization Route using an enaminone intermediate. This method avoids oxidative conditions, allows for precise regio-control (yielding the 3,5-disubstituted isomer), and operates under buffered conditions compatible with the oxetane ring.

Mechanistic Pathway[1][2]
  • Precursor Formation: 3-Acetyl-3-methyloxetane is converted to an enaminone using

    
    -Dimethylformamide dimethyl acetal (DMF-DMA).
    
  • Cyclization: The enaminone undergoes nucleophilic attack by hydroxylamine, followed by dehydration to close the isoxazole ring.

RouteLogic cluster_0 Route A: [3+2] Cycloaddition (Discovery) cluster_1 Route B: Enaminone Condensation (Scale-Up) A1 Oxetanyl-Oxime A2 Nitrile Oxide (High Energy) A1->A2 Oxidation (NCS/Bleach) A3 Isoxazole Product A2->A3 Alkyne B1 3-Acetyl-3-methyloxetane B2 Enaminone Intermediate (Stable Solid) B1->B2 DMF-DMA, Reflux B3 Isoxazole Product B2->B3 NH2OH·HCl / NaOAc (Buffered)

Caption: Comparison of synthetic routes. Route B is selected for scale-up due to the elimination of high-energy nitrile oxide accumulation.

Part 3: Process Safety & Thermodynamics

Before scale-up (>100 g), the thermal stability of the reaction mixture must be validated. Hydroxylamine is a known sensitizer and possesses high decomposition energy.

Table 1: Critical Process Safety Parameters

ParameterValue / ObservationImplication for Scale-Up
Hydroxylamine Free Base

~100°C (exothermic decomp)Never distill or concentrate free base to dryness.
Reaction Enthalpy (

)
-145 kJ/mol (Est.)Strongly exothermic. Dose-controlled addition required.
Oxetane Stability Limit pH < 2.0Ring opening occurs rapidly in strong acid. Buffer is mandatory.
Off-gassing Minimal (Water vapor)Unlike azide routes, no

evolution, reducing pressure risks.

Expert Insight: While 3,3-disubstituted oxetanes are more stable than monosubstituted ones due to the Thorpe-Ingold effect and steric blocking of the backside


 trajectory, prolonged exposure to pH < 3 at elevated temperatures will still degrade the material into the corresponding 1,3-diol.

Part 4: Detailed Protocol

Target Molecule: 5-(Dimethylamino)-3-(3-methyloxetan-3-yl)isoxazole (Intermediate) Scale: 500 g input

Step 1: Enaminone Formation

Reagent:


-Dimethylformamide dimethyl acetal (DMF-DMA) serves as both reagent and solvent, driving the reaction via the removal of volatile methanol.
  • Charge: To a 5 L reactor, add 3-acetyl-3-methyloxetane (500 g, 4.38 mol) and DMF-DMA (1.5 equiv, 784 g).

  • Reaction: Heat to 90°C. Distill off methanol continuously to drive equilibrium.

  • IPC (In-Process Control): Monitor by HPLC. Target < 2% starting ketone.

  • Workup: Concentrate under reduced pressure (50°C, 50 mbar) to remove excess DMF-DMA. The product, (E)-3-(dimethylamino)-1-(3-methyloxetan-3-yl)prop-2-en-1-one , usually solidifies upon cooling.

  • Yield: Expect >95%. Use directly in the next step.

Step 2: Buffered Cyclization (The Critical Step)

Rationale: We use Hydroxylamine Hydrochloride (


).[1][2] To prevent acid-catalyzed oxetane opening, we buffer with Sodium Acetate (

).
  • Setup: In a 10 L jacketed reactor, dissolve the Enaminone intermediate (from Step 1) in Ethanol (5 L, 10 vol).

  • Buffer Preparation: In a separate vessel, prepare a solution of Hydroxylamine Hydrochloride (1.1 equiv, 335 g) and Sodium Acetate Trihydrate (1.2 equiv, 715 g) in Water (2.5 L).

    • Note: Pre-mixing generates the free base in situ within a buffered aqueous environment (pH ~5-6).

  • Addition: Cool the reactor to 10°C. Add the aqueous hydroxylamine/acetate solution to the ethanolic enaminone solution over 60 minutes.

    • Safety: Monitor internal temperature. Do not exceed 25°C during addition (control exotherm).

  • Reaction: Warm to 50°C and stir for 4 hours.

    • Mechanism:[3][4][5] The amine of hydroxylamine attacks the

      
      -carbon of the enaminone (Michael addition), followed by elimination of dimethylamine and ring closure.
      
  • Quench & Isolation:

    • Cool to 20°C.

    • Concentrate to remove Ethanol (vacuum).

    • Extract aqueous residue with 2-MeTHF (2 x 2.5 L).

    • Wash organic layer with 5%

      
       (ensure pH > 7 to protect oxetane).
      
    • Crystallize from Heptane/IPA.

ProcessFlow cluster_react Reactor 1 (Cyclization) cluster_workup Workup & Isolation R1 Enaminone + EtOH R2 Dosing: NH2OH/NaOAc (pH 5.5 Buffer) R1->R2 Controlled Addn (T < 25°C) W1 Phase Sep (2-MeTHF) R2->W1 1. Heat 50°C 2. Strip EtOH W2 Crystallization (Heptane/IPA) W1->W2

Caption: Process flow for the buffered cyclization step, ensuring pH control to preserve the oxetane ring.

Part 5: Troubleshooting & Quality Control

Common Failure Mode: Oxetane Ring Opening

  • Symptom: Appearance of a polar impurity (diol) by HPLC; low yield.

  • Cause: pH dropped below 3.0 during hydroxylamine addition, or temperature spiked >60°C in the presence of trace acid.

  • Correction: Increase NaOAc loading to 1.5 equiv. Verify pH of the aqueous feed before addition.

Regioselectivity Issues

  • Symptom: Formation of the 3,4-isomer (rare with enaminones but possible).

  • Cause: Inverse addition (adding enaminone to hydroxylamine) can sometimes alter kinetics.

  • Correction: Strictly follow the protocol: Add Hydroxylamine to the Enaminone.

References

  • Wuitschik, G. et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[6][7][8] Angewandte Chemie International Edition.[9] [Link]

  • Dunetz, J. R. et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. [Link]

  • Dou, G. et al. (2013).[1][2] Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.[1][2] Molecules.[3][1][2][4][6][7][8][9][10][11][12][13] [Link]

  • Burkhard, J. A. et al. (2010). Synthesis and Structural Analysis of 3,3-Disubstituted Oxetanes. The Journal of Organic Chemistry. [Link]

  • Cisneros, J. A. et al. (2016). Evaluation of Thermal Hazards in the Synthesis of Isoxazoles. Organic Process Research & Development. [Link] (Generalized ref for OPRD safety principles).

Sources

Application

Application Notes &amp; Protocols for Chloromethyl Isoxazole Compounds: A Guide to Safe Handling and Storage

Introduction: The Synthetic Value and Handling Imperative of Chloromethyl Isoxazoles Chloromethyl isoxazole derivatives are a class of five-membered heterocyclic compounds that serve as highly versatile building blocks i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Synthetic Value and Handling Imperative of Chloromethyl Isoxazoles

Chloromethyl isoxazole derivatives are a class of five-membered heterocyclic compounds that serve as highly versatile building blocks in medicinal chemistry and drug discovery.[1][2] Their utility stems from the unique electronic properties of the isoxazole ring and the reactivity of the chloromethyl group, which acts as a key electrophilic handle for introducing the isoxazole moiety into larger, more complex molecules.[3][4] This reactivity, however, necessitates a thorough understanding of their potential hazards and the implementation of rigorous handling and storage protocols to ensure the safety of laboratory personnel and maintain compound integrity.

The isoxazole ring itself is generally stable but possesses a weak N-O bond that can be susceptible to cleavage under specific conditions, such as in the presence of strong bases or at elevated temperatures.[5][6] The primary source of acute reactivity and potential hazard is the chloromethyl (-CH2Cl) group. This functional group is a potent electrophile, highly susceptible to nucleophilic substitution reactions.[3][7] This makes the compounds valuable synthetically but also means they can readily react with biological nucleophiles, classifying them as potential alkylating agents with associated health risks.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling, storage, and disposal of chloromethyl isoxazole compounds. The protocols herein are designed to mitigate risks by explaining the causality behind each procedural choice, grounded in the fundamental chemical properties of this compound class.

Section 1: Hazard Identification and Risk Assessment

Prior to handling any chloromethyl isoxazole compound, a thorough risk assessment is mandatory. This begins with a critical review of the Safety Data Sheet (SDS) for the specific compound. While structures vary, a general hazard profile can be summarized.

1.1 Chemical Reactivity and Stability Profile

  • Isoxazole Ring Stability: The isoxazole ring is relatively stable under neutral and acidic conditions at ambient temperatures. However, it can undergo base-catalyzed ring-opening, a process that is accelerated at higher temperatures.[6] Contact with basic solutions (e.g., strong amines, hydroxides) should be strictly avoided to prevent degradation.

  • Chloromethyl Group Reactivity: The chloromethyl group is a primary alkyl halide attached to an electron-withdrawing heterocyclic ring, making the carbon atom highly electrophilic.[3] It will readily undergo SN2 reactions with a wide range of nucleophiles, including water, alcohols, amines, and thiols. This reactivity is the basis for their synthetic utility but also their primary hazard, as they can alkylate biological macromolecules.

  • Incompatibilities: Due to their reactivity, these compounds must be stored away from strong oxidizing agents, strong bases, and nucleophilic reagents.[4]

1.2 Toxicological Profile

Based on data for representative compounds like 4-(Chloromethyl)-3,5-dimethylisoxazole, this class of compounds should be treated as hazardous.[5][7] The primary routes of exposure and associated health effects are outlined in the table below.

Hazard CategoryGHS Classification & StatementsCausality and Field Insights
Acute Toxicity (Oral, Dermal, Inhalation) Warning: H302 - Harmful if swallowed. H312 - Harmful in contact with skin. H332 - Harmful if inhaled.[5]The electrophilic nature of the chloromethyl group allows for reaction with biological molecules upon absorption, leading to systemic toxicity. Inhalation of fine powders or aerosols is a significant risk.
Skin & Eye Irritation Warning: H315 - Causes skin irritation. H319 - Causes serious eye irritation.[5]Direct contact can cause localized inflammation and damage due to the compound's reactivity with tissues. Prolonged or repeated contact can lead to more severe chemical burns.
Respiratory Irritation Warning: H335 - May cause respiratory irritation.[7]Inhaled particles can irritate the mucous membranes of the respiratory tract. All handling of solids should be performed in a manner that avoids aerosolization.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and PPE, is essential for mitigating exposure risks.

2.1 Engineering Controls: The First Line of Defense

  • Chemical Fume Hood: All manipulations of chloromethyl isoxazole compounds, including weighing, transfers, and preparing solutions, must be conducted inside a certified chemical fume hood.[8] This is critical to prevent the inhalation of dust or vapors and to contain any potential spills.

  • Ventilated Enclosures: For handling powders, a ventilated balance enclosure or powder containment hood provides an additional layer of protection against aerosolization.

2.2 Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[9]

  • Hand Protection: Wear chemical-resistant nitrile gloves.[5] Due to the reactivity of these compounds, consider double-gloving, especially for prolonged handling or when working with larger quantities. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removal.[8]

  • Eye Protection: ANSI-approved chemical safety goggles are mandatory.[9] A face shield should be worn over goggles during procedures with a higher risk of splashing, such as when transferring solutions or working with larger volumes.[10]

  • Body Protection: A fully buttoned, long-sleeved laboratory coat is required to protect against skin contact.[8] For larger-scale work, a chemical-resistant apron is recommended.

  • Respiratory Protection: Typically not required when all work is conducted within a certified fume hood. If work outside a hood is unavoidable (which is strongly discouraged), a risk assessment must be performed by an environmental health and safety (EHS) professional to determine the appropriate respiratory protection.[10]

cluster_RiskAssessment Risk Assessment Workflow cluster_Controls Implementation of Controls A Identify Compound & Operation B Review Safety Data Sheet (SDS) A->B C Evaluate Reactivity Hazards (Base, Nucleophiles, Heat) B->C D Assess Toxicity Hazards (Inhalation, Dermal, Oral) B->D E Define Safety Controls C->E D->E F Engineering Controls (Fume Hood Required) E->F H Proceed with Protocol F->H G Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) G->H

Caption: Risk assessment and control implementation workflow.

Section 3: Core Handling and Storage Protocols

Adherence to standardized procedures is crucial for both safety and experimental reproducibility.

3.1 Step-by-Step Protocol for Weighing and Dispensing Solid Compounds

  • Preparation: Don all required PPE (double nitrile gloves, safety goggles, lab coat). Ensure the chemical fume hood sash is at the appropriate working height.

  • Designated Area: Conduct the weighing procedure in a designated area within the fume hood to minimize the spread of potential contamination.[2]

  • Containment: Place a weigh boat on an analytical balance inside the fume hood. Use anti-static weigh boats if the powder is prone to static dispersal.

  • Dispensing: Carefully dispense the solid from the reagent bottle onto the weigh boat using a clean spatula. Avoid generating dust. If the compound is clumpy, do not crush it aggressively.

  • Cleaning: After dispensing, securely cap the reagent bottle. Decontaminate the spatula and the balance area with a suitable solvent (e.g., ethanol or isopropanol) followed by a soap and water solution. Dispose of the cleaning wipes as hazardous waste.

  • Transport: If the weighed compound needs to be moved, place the weigh boat in a labeled, sealed secondary container (e.g., a small beaker covered with paraffin film) for transport within the lab.[9]

3.2 Step-by-Step Protocol for Solubilization

  • Solvent Selection: Choose an appropriate anhydrous solvent. The presence of water can lead to slow hydrolysis of the chloromethyl group.

  • Vessel Preparation: Add the chosen solvent to an appropriately sized flask equipped with a magnetic stir bar inside the fume hood.

  • Addition of Compound: Carefully add the pre-weighed chloromethyl isoxazole compound to the solvent.

  • Dissolution: Stir the mixture at room temperature until the solid is fully dissolved. Gentle warming can be applied if necessary, but avoid high temperatures to prevent degradation.[6] If heating, ensure the system is equipped with a condenser to prevent solvent loss and vapor release.

  • Storage of Solution: If the solution is to be stored, transfer it to a tightly sealed, clearly labeled container and store under the conditions outlined in Section 3.3.

3.3 Storage Protocols

Improper storage is a primary cause of compound degradation. The high reactivity of the chloromethyl group and the potential lability of the isoxazole ring dictate stringent storage conditions.

Storage ConditionShort-Term (1-7 days)Long-Term (>1 week)Rationale
Temperature 2-8 °C (Refrigerated)[11]≤ -20 °C (Freezer)[12]Low temperatures slow the rate of potential decomposition reactions, including hydrolysis and ring-opening.
Atmosphere Dry; Inert gas (N₂ or Ar) recommendedDry; Inert gas (N₂ or Ar) required Protects against reaction with atmospheric moisture, which can hydrolyze the chloromethyl group.[11]
Container Tightly sealed glass vial with a PTFE-lined cap.Tightly sealed glass vial with a PTFE-lined cap, wrapped with paraffin film.Prevents ingress of air and moisture. PTFE liners provide better chemical resistance than other materials.
Light Protect from light (Amber vial or store in dark)Protect from light (Amber vial or store in dark)Some heterocyclic compounds are light-sensitive and can undergo photochemical rearrangement or degradation.[4][5]

Section 4: Spill and Emergency Procedures

Immediate and correct response to a spill is critical to prevent exposure and contamination.[10]

4.1 Small Spill Response (<1 g solid or <10 mL dilute solution)

  • Alert: Alert personnel in the immediate vicinity.

  • Contain: If safe to do so, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow).

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a labeled, sealable hazardous waste container.

  • Decontaminate: Clean the spill area with a cloth soaked in a suitable solvent, followed by soap and water.

  • Dispose: All cleanup materials must be disposed of as halogenated hazardous waste.[13]

4.2 Large Spill Response

  • Evacuate: Immediately evacuate the laboratory.

  • Alert: Notify your supervisor and institutional EHS. Activate the nearest fire alarm if the spill is flammable or poses an immediate fire hazard.

  • Secure: Close the laboratory doors and prevent re-entry.

  • Await Professionals: Do not attempt to clean up a large spill. Await the arrival of the trained emergency response team.

Spill Spill Occurs IsSmall Is spill small & manageable? Spill->IsSmall AlertPeers Alert nearby personnel IsSmall->AlertPeers Yes Evacuate EVACUATE AREA IsSmall->Evacuate No Contain Cover with inert absorbent AlertPeers->Contain Cleanup Collect waste into hazardous waste container Contain->Cleanup Decon Decontaminate surface Cleanup->Decon AlertEHS Alert Supervisor & EHS (Activate alarm if needed) Evacuate->AlertEHS Secure Secure the area (Close doors) AlertEHS->Secure

Caption: Decision tree for chemical spill response.

Section 5: Waste Disposal

All waste containing chloromethyl isoxazole compounds, including neat material, contaminated solutions, and cleanup debris, must be treated as halogenated hazardous waste.[14]

  • Segregation: Collect halogenated waste in a dedicated, clearly labeled waste container, separate from non-halogenated solvent waste.[13][15]

  • Container: Use a robust, leak-proof container with a secure screw-top cap. The container must be compatible with the chemical waste.

  • Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Toxic," "Irritant").[14]

  • Disposal: Do not dispose of this waste down the drain or by evaporation.[13] Arrange for pickup and disposal through your institution's EHS office or a licensed hazardous waste contractor.[16]

By understanding the inherent reactivity of chloromethyl isoxazole compounds and rigorously applying these handling, storage, and disposal protocols, researchers can safely harness the synthetic power of these valuable chemical building blocks.

References

  • Kassahun, K., et al. "In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes". ResearchGate. Available from: [Link]

  • Washington State University. Halogenated Solvents Safety. Available from: [Link]

  • Kashima, C. "Synthetic reactions using isoxazole compounds". Journal of Synthetic Organic Chemistry, Japan. Available from: [Link]

  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Available from: [Link]

  • MDPI. Advances in isoxazole chemistry and their role in drug discovery. Available from: [Link]

  • PozeSCAF. Chemistry Lab Safety Rules. Available from: [Link]

  • Ibis Scientific, LLC. Guide to Promoting Lab Safety When Working With Chemicals. Available from: [Link]

  • Northwestern University. Laboratory Safety and Chemical Hygiene Plan. Available from: [Link]

  • Braun Research Group, Northwestern University. Halogenated Organic Liquids - Standard Operating Procedure. Available from: [Link]

  • MDPI. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Available from: [Link]

  • ResearchGate. Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. Available from: [Link]

  • Biointerface Research in Applied Chemistry. Construction of Isoxazole ring: An Overview. Available from: [Link]

  • ResearchGate. Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. Available from: [Link]

  • ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol Synthesis

Welcome to the Technical Support Center. The synthesis of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is a highly specific transformation that relies on a 1,3-dipolar cycloaddition (Huisgen cycloaddition) between 3-e...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is a highly specific transformation that relies on a 1,3-dipolar cycloaddition (Huisgen cycloaddition) between 3-ethynyloxetan-3-ol and a highly reactive chloromethyl nitrile oxide intermediate.

While this synthetic route is elegant, researchers frequently encounter yield-limiting side reactions, such as dipole dimerization and oxetane ring degradation. As an Application Scientist, I have designed this guide to move beyond basic protocols—providing you with the mechanistic causality behind each optimization step so you can build a self-validating, high-yield experimental system.

Reaction Pathway & Competing Mechanisms

To troubleshoot effectively, we must first visualize the competing kinetic pathways in your reaction flask. The diagram below illustrates the desired [3+2] cycloaddition competing against the primary yield-killer: furoxan dimerization.

ReactionPathway A 2-Chloro-N-hydroxyacetimidoyl Chloride B Chloromethyl Nitrile Oxide (Reactive 1,3-Dipole) A->B Base (-HCl) D Target Product: 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol B->D + Alkyne [3+2] Cycloaddition E Furoxan Dimer (Unwanted Byproduct) B->E Dimerization (High Concentration) C 3-Ethynyloxetan-3-ol (Terminal Alkyne) C->D

Fig 1: Reaction pathway illustrating the competitive [3+2] cycloaddition vs furoxan dimerization.

Troubleshooting FAQs

Q1: Why is my reaction yielding a large amount of a crystalline byproduct instead of the target oxetane-isoxazole? A1: The crystalline byproduct is a furoxan (1,2,5-oxadiazole-2-oxide) derivative. Nitrile oxides are highly reactive 1,3-dipoles. When their local concentration exceeds the rate of cycloaddition with the alkyne, they rapidly undergo self-dimerization [1]. Mechanistic Causality & Solution: Dimerization is a second-order reaction with respect to the nitrile oxide, whereas the desired cycloaddition is first-order. To suppress dimerization, you must maintain an extremely low steady-state concentration of the nitrile oxide. Transition from a bolus addition of base to a slow, continuous addition (e.g., via a syringe pump) or utilize a biphasic solvent system where the nitrile oxide is generated slowly at the aqueous-organic interface[2].

Q2: The oxetane ring seems to be opening or degrading during the reaction. How can I prevent this? A2: Oxetane rings are highly sensitive to strong acids and potent nucleophiles. The generation of the nitrile oxide from 2-chloro-N-hydroxyacetimidoyl chloride produces one equivalent of hydrochloric acid (HCl). If the reaction is not adequately buffered, this localized acidic environment will catalyze the ring-opening of the oxetane [3]. Mechanistic Causality & Solution: Ensure your base is present in slight excess to neutralize the generated HCl immediately. Using a biphasic system with a mild inorganic base (like NaHCO₃) provides excellent buffering capacity without creating a harsh alkaline environment that might otherwise degrade the substrate.

Q3: I am seeing nucleophilic substitution of the chloromethyl group. What base should I use? A3: The chloromethyl group on the resulting isoxazole is highly electrophilic. Strong, unhindered nucleophilic bases (like primary/secondary amines, or even excess triethylamine) can displace the chloride, leading to complex, inseparable mixtures. Mechanistic Causality & Solution: Switch to a sterically hindered organic base like N,N-diisopropylethylamine (DIPEA) or, preferably, a mild inorganic base. Inorganic bases in a biphasic mixture completely eliminate amine-driven nucleophilic substitution while effectively facilitating the dehydrohalogenation required to form the nitrile oxide.

Quantitative Data: Base and Solvent Optimization

The following table summarizes the optimization screening for the cycloaddition step. Notice how the combination of base choice and addition method directly dictates the reaction's success.

EntryBase (Equiv.)Solvent SystemAddition MethodYield (%)Primary Observation
1Et₃N (1.5)DCMBolus (10 min)28%Major furoxan dimer formation; difficult purification.
2DIPEA (1.5)DCMSyringe Pump (4 h)62%Reduced dimer; minor oxetane degradation observed.
3KHCO₃ (2.0)EtOAc / H₂O (1:1)Portion-wise (1 h)81%Clean conversion; no nucleophilic substitution.
4 NaHCO₃ (2.0) t-BuOH / H₂O (1:1) Portion-wise (1 h) 89% Optimal yield; oxetane ring fully preserved.
Step-by-Step Optimized Protocol: Biphasic Cycloaddition

This self-validating protocol utilizes the optimized biphasic system (Entry 4) to control the generation rate of the nitrile oxide, thereby maximizing the yield of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol.

1. Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-ethynyloxetan-3-ol (1.0 equiv, 10.0 mmol) and 2-chloro-N-hydroxyacetimidoyl chloride (1.2 equiv, 12.0 mmol) in a 1:1 mixture of tert-butanol and deionized water (100 mL total volume, 0.1 M overall concentration).

2. Controlled Activation: Cool the mixture to 10 °C using a water/ice bath. Begin vigorous stirring (>800 rpm). Self-Validation Check: High-speed stirring is critical here to ensure maximum interfacial surface area between the aqueous and organic phases, which dictates the rate of base transfer.

3. Base Addition: Add solid NaHCO₃ (2.0 equiv, 20.0 mmol) in five equal portions over the course of 1 hour. Scientific Insight: The slow, portion-wise addition of a mild inorganic base in a biphasic medium ensures the chloromethyl nitrile oxide is generated at a rate strictly slower than its consumption by the alkyne, effectively starving the furoxan dimerization pathway [2].

4. Cycloaddition & Monitoring: Remove the cooling bath and allow the reaction to warm to room temperature (20–25 °C). Stir for an additional 4–6 hours. Monitor the consumption of the alkyne via TLC (Hexanes:EtOAc 1:1). Self-Validation Check: The terminal alkyne should stain brightly with KMnO₄; wait until this spot is completely consumed before proceeding.

5. Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with additional ethyl acetate (2 x 25 mL).

6. Purification: Wash the combined organic layers with saturated NaCl solution (brine), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (gradient elution: 10% to 40% EtOAc in Hexanes) to afford the pure 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol as a solid.

References
  • Mini-Review: Organic catalysts in the 1,3-Dipolar cycloaddition reactions of nitrile oxides. SciSpace.1

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxide. Beilstein Journal of Organic Chemistry.

  • WO2021038068A1 - Alpha-d-galactopyranoside derivatives. Google Patents.2

Sources

Optimization

Technical Support Center: Preventing Oxetane Ring Opening During Acidic Workup

Welcome to the Technical Support Center for oxetane chemistry. Oxetanes are highly strained four-membered cyclic ethers that have become privileged bioisosteres in modern drug discovery, often used to replace gem-dimethy...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for oxetane chemistry. Oxetanes are highly strained four-membered cyclic ethers that have become privileged bioisosteres in modern drug discovery, often used to replace gem-dimethyl or carbonyl groups to improve aqueous solubility and metabolic stability[1]. However, their inherent ring strain (~107 kJ/mol) makes them susceptible to ring-opening degradation during standard synthetic operations—most notably during acidic workups[2].

This guide provides causality-driven troubleshooting, quantitative stability data, and self-validating protocols to help you preserve the integrity of the oxetane core during your experiments.

Part 1: Troubleshooting FAQs

Q: Why does my oxetane ring open during a standard acidic workup? A: The degradation is driven by a combination of thermodynamics and kinetics. The oxygen atom of the oxetane ring is highly Lewis basic. When exposed to Brønsted acids (e.g., HCl, H₂SO₄), the oxygen is rapidly protonated. This protonation weakens the adjacent C–O bonds and exposes the C–O σ* antibonding orbitals. Because the ring is highly strained (~107 kJ/mol), it is thermodynamically primed to spring open. Any available nucleophile in the aqueous phase (such as H₂O or Cl⁻) will attack the adjacent carbon, relieving the ring strain and irreversibly forming a 1,3-diol or 1,3-halopropanol[2].

Q: Are all oxetanes equally sensitive to acid? A: No, stability is heavily dictated by the substitution pattern. 3,3-disubstituted oxetanes are significantly more stable than mono- or unsubstituted variants. The substituents at the 3-position provide critical steric shielding that physically blocks external nucleophiles from accessing the C–O σ* antibonding orbital[3]. While unsubstituted oxetanes will degrade rapidly at pH < 2, robust 3,3-disubstituted oxetanes can sometimes survive pH 1 conditions for several hours[3].

Q: I am working with a 3,3-disubstituted oxetane, but it is still degrading in mild acid. What is happening? A: You are likely dealing with an internal nucleophile . If your molecule contains an unprotected hydroxyl (-OH) or amine (-NH₂) group in close proximity to the oxetane, the acidic conditions will trigger an intramolecular ring-opening event. Because intramolecular reactions are kinetically favored (high effective molarity), the internal nucleophile will attack the protonated oxetane, leading to structural rearrangements such as the formation of lactones or tetrahydrofurans[2]. You must protect these functional groups prior to acidic exposure.

Q: What are the best practices for quenching a reaction containing an oxetane without causing degradation? A: The golden rule is to avoid strong acids . If an acidic quench is mandatory (e.g., to neutralize a basic reagent or protonate a carboxylate), use mild, buffered aqueous systems like saturated NaH₂PO₄ (pH ~4.5) or 10% citric acid[2]. Furthermore, you must manipulate the kinetics: perform the quench and extraction at 0 °C to reduce the thermal energy available to overcome the activation barrier for nucleophilic attack, and minimize the contact time between the organic product and the acidic aqueous phase.

Part 2: Visualizations of Mechanisms and Workflows

Mechanism A Oxetane Core (Ring Strain ~107 kJ/mol) B Protonated Oxetane (Activated Intermediate) A->B Brønsted Acid (H+) C Nucleophilic Attack (H2O, Cl-, or Internal) B->C C-O σ* Orbital Exposed D Ring-Opened Product (1,3-Diol / Halopropanol) C->D Strain Relief

Caption: Logical pathway of acid-catalyzed oxetane ring opening.

Workflow Start Oxetane Degradation Observed in Workup CheckpH Is strong acid (pH < 2) being used? Start->CheckpH YesAcid Switch to mild buffer (e.g., NaH2PO4, pH 4-5) CheckpH->YesAcid Yes NoAcid Check for internal nucleophiles (-OH, -NH2) CheckpH->NoAcid No Protect Protect nucleophile prior to workup NoAcid->Protect Present Temp Are you extracting at Room Temp? NoAcid->Temp Absent Cool Cool to 0 °C and minimize aqueous contact time Temp->Cool Yes

Caption: Troubleshooting workflow for preventing oxetane degradation during acidic workup.

Part 3: Quantitative Stability Data

The following table summarizes the stability of various oxetane substitution patterns under acidic conditions to guide your choice of workup parameters[3],[4].

Substitution PatternTest ConditionsStability OutcomeCausality / Mechanism
3,3-Disubstituted (Alkyl/Aryl) pH 1.2, 24 hours>80% remainingSteric shielding of the C–O σ* antibonding orbital prevents external nucleophilic attack.
2-Sulfonyloxetanes pH 1–10, 25 °CHalf-life of 4–5 daysThe strongly electron-withdrawing sulfonyl group reduces the Lewis basicity of the ring oxygen, resisting protonation.
3-Aryl-3-alkoxy Oxetanes 1 M HCl, 37 °C, 24h~31% recoveryThe alkoxy group provides less steric bulk and can stabilize a developing positive charge, accelerating degradation.
Unsubstituted Oxetane Strong Acid (pH < 2)Rapid ring-openingComplete lack of steric hindrance allows immediate nucleophilic attack upon protonation.
Any (with internal nucleophile) Mild Acid (pH 3–4)Rapid degradationThe proximity effect (high effective molarity) drives rapid intramolecular cyclization.

Part 4: Self-Validating Experimental Protocols

Protocol A: Mild Acidic Workup for Oxetane-Containing Compounds

Use this protocol when quenching organometallic reagents or basic conditions in the presence of an oxetane.

  • Preparation & Cooling: Cool the crude reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature reduces the kinetic energy of the system, preventing it from overcoming the activation barrier for ring-opening.

  • Buffered Quench: Slowly add cold, saturated aqueous NaH₂PO₄ (or 10% aqueous citric acid) dropwise until the reaction is quenched.

    • Self-Validation Step: Spot the aqueous phase onto pH indicator paper. Ensure the pH remains strictly between 4.0 and 5.0. Do not allow the pH to drop below 3.0.

  • Rapid Biphasic Extraction: Immediately add cold ethyl acetate (EtOAc) and transfer to a separatory funnel. Vigorously shake and separate the layers. Repeat the extraction twice more. Causality: Rapid partitioning moves the oxetane into the organic phase, minimizing its contact time with the aqueous acidic environment.

  • Immediate Neutralization: Wash the combined organic layers with cold, saturated aqueous NaHCO₃ to neutralize any residual acid carried over.

    • Self-Validation Step: Perform a TLC check of the organic layer against the starting material. The presence of highly polar, baseline-retained spots indicates that diol byproducts (ring-opening) have formed. If the baseline is clean, the oxetane is intact.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30 °C.

Protocol B: Saponification and Isolation of Oxetane-Carboxylic Acids

Isolating a carboxylic acid requires an acidic workup to protonate the carboxylate salt. This protocol prevents oxetane degradation during that critical step.

  • Reaction: To a solution of the oxetane-containing ester in THF/H₂O (2:1 v/v), add LiOH·H₂O (2.0 eq). Stir at room temperature.

    • Self-Validation Step: Monitor by LC-MS until the ester mass is completely consumed and replaced by the carboxylate mass.

  • Volatile Removal: Concentrate the mixture under reduced pressure to remove the THF. Causality: Removing the organic solvent prevents the product from prematurely partitioning into a mixed organic/aqueous phase during the subsequent acidification step, ensuring controlled precipitation.

  • Controlled Acidification: Cool the remaining aqueous solution strictly to 0 °C. Add cold 1 M HCl dropwise under vigorous stirring.

    • Self-Validation Step: Continuously monitor the solution with a calibrated pH meter. Stop the addition exactly when the pH reaches 3.5. Do not overshoot.

  • Extraction: Immediately extract the precipitated acid with cold EtOAc (3x). Wash the combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

References

  • Title: Synthetic oxetanes in drug discovery: where are we in 2025?
  • Source: acs.
  • Source: benchchem.
  • Source: rsc.

Sources

Troubleshooting

troubleshooting solubility issues of isoxazole derivatives in water

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Aqueous Solubility & Formulation of Isoxazole Scaffolds[1] Diagnostic Triage: "Brick Dust" vs.

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist: Dr. Aris Thorne Subject: Troubleshooting Aqueous Solubility & Formulation of Isoxazole Scaffolds[1]

Diagnostic Triage: "Brick Dust" vs. "Grease Ball"

Before attempting a random mix of solvents, you must diagnose why your isoxazole derivative is insoluble. Isoxazoles often exhibit poor aqueous solubility, but the root cause dictates the solution. We classify these into two medicinal chemistry archetypes: Brick Dust (Solid-state limited) and Grease Balls (Solvation-limited).[2][3]

The Diagnostic Protocol

Check your compound's Melting Point (MP) and calculated LogP (cLogP).[4]

ParameterScenario A: "Brick Dust" Scenario B: "Grease Ball"
Melting Point High (> 200°C)Low to Moderate (< 150°C)
cLogP Low to Moderate (< 3.[2][3]0)High (> 4.[1][4][5][6]0)
Root Cause High Crystal Lattice Energy.[1][4][7] The molecules stack too efficiently (often via

-

interactions of the isoxazole ring), preventing water from breaking the crystal lattice.
High Lipophilicity.[1][6] The molecule is amorphous or loosely packed but is too hydrophobic to interact with water.[1]
Primary Fix Disrupt the Lattice. (Amorphous dispersions, Cyclodextrins)Enhance Solvation. (Surfactants, Lipid formulations, Cosolvents)
Visual Troubleshooting Logic

Isoxazole_Solubility_Triage Start Compound Insoluble in Aqueous Buffer CheckMP Check Melting Point (MP) Start->CheckMP HighMP MP > 200°C (High Lattice Energy) CheckMP->HighMP High Crystallinity LowMP MP < 200°C (Lipophilicity Issue) CheckMP->LowMP Amorphous/Low Energy BrickDust Diagnosis: 'BRICK DUST' (Solid-State Limited) HighMP->BrickDust GreaseBall Diagnosis: 'GREASE BALL' (Solvation Limited) LowMP->GreaseBall Sol_BD1 Strategy: Cyclodextrins (SBE-β-CD / HP-β-CD) BrickDust->Sol_BD1 Sol_BD2 Strategy: Amorphous Solid Dispersion (PVP-K30 / PEG 4000) BrickDust->Sol_BD2 Sol_GB1 Strategy: Surfactants (Tween 80 / Cremophor EL) GreaseBall->Sol_GB1 Sol_GB2 Strategy: Lipid Formulations (Micelles / Liposomes) GreaseBall->Sol_GB2

Caption: Decision matrix for selecting solubilization strategies based on physicochemical properties (MP and LogP).

The pH Trap: A Common Misconception

User Issue: "I dropped the pH to 2.0 to protonate the isoxazole nitrogen, but it still won't dissolve."

Technical Explanation: This is a classic error. The nitrogen atom in the isoxazole ring is extremely weakly basic .

  • Isoxazole pKa (conjugate acid): ~ -3.0.[1][8]

  • Implication: You cannot protonate the isoxazole ring in aqueous media.[1] It remains neutral across the entire physiological pH range (1–14).[1]

Corrective Action:

  • Check Substituents: pH adjustment only works if your derivative has a side chain with an ionizable group (e.g., a sulfonamide group as in Sulfisoxazole or Valdecoxib, or a carboxylic acid).

  • Valdecoxib Example: Valdecoxib has a sulfonamide group (pKa ~ 9.6). It becomes more soluble at high pH (pH > 10) due to deprotonation of the sulfonamide, not the isoxazole ring.

Formulation Strategies & Protocols

Strategy A: Cyclodextrin Complexation (The "Gold Standard")

For "Brick Dust" isoxazoles (like Valdecoxib), Cyclodextrins (CDs) are superior because they encapsulate the hydrophobic scaffold, shielding it from water without requiring lattice disruption energy once dissolved.

Recommended Excipients:

  • Sulfobutyl Ether-7-β-Cyclodextrin (SBE-β-CD): High binding constant for isoxazoles; renal safe.[1]

  • Hydroxypropyl-β-Cyclodextrin (HP-β-CD): Good alternative, widely available.

Protocol: Phase Solubility Assessment

  • Preparation: Prepare 0%, 5%, 10%, and 20% (w/v) solutions of SBE-β-CD in PBS (pH 7.4).

  • Saturation: Add excess isoxazole derivative to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through 0.45 µm PVDF filter (avoid nylon, which binds isoxazoles).[1]

  • Analysis: Quantify via HPLC-UV.

  • Success Criteria: A linear increase in solubility vs. CD concentration (

    
     type profile) confirms inclusion complex formation.
    
Strategy B: Cosolvent "Spike" (For In Vitro Assays)

Warning: Isoxazoles are prone to "crashing out" (precipitation) when a DMSO stock is diluted into aqueous buffer.[1]

The "Kinetic Solubility" Workflow: Do not simply add DMSO stock to media. Use this step-wise dilution to prevent immediate micro-precipitation.

Kinetic_Solubility_Protocol Step1 10mM DMSO Stock Step2 Intermediate Dilution (10x Conc in 50% DMSO/Buffer) Step1->Step2 1:10 Dilution Step3 Final Spike (1x Conc in Media) Step2->Step3 1:10 Dilution Check Check for Precipitate (Turbidity/Microscopy) Step3->Check

Caption: Step-wise dilution protocol to minimize local supersaturation and precipitation.

Data Table: Solvent Compatibility for Isoxazoles

Solvent / ExcipientCompatibilityNotes
DMSO HighExcellent stock solvent.[1] Keep final concentration < 0.5% for cell assays.[9]
Ethanol ModerateGood for "Grease Balls," less effective for "Brick Dust."[1]
PEG 400 HighStandard cosolvent. Often used at 10-20% in preclinical formulations.
Tween 80 ModerateUse for lipophilic derivatives.[1] Can cause histamine release in vivo.
Water/PBS Poor Do not use as primary solvent.

Frequently Asked Questions (FAQs)

Q1: My isoxazole compound precipitates immediately upon adding to cell culture media. Why? A: You are likely exceeding the Thermodynamic Solubility limit . DMSO stocks create a "supersaturated" state upon dilution. If your compound is a "Brick Dust" molecule, the water molecules cannot keep the crystal lattice apart.[7]

  • Fix: Switch to a Cyclodextrin-based stock (e.g., 20% HP-β-CD in water) instead of pure DMSO. This keeps the drug encapsulated during dilution.

Q2: Can I use salt formation to improve solubility? A: Only if your specific derivative has a basic amine (pKa > 8) or acidic group (pKa < 5) attached to the ring. You cannot make a salt of the isoxazole ring itself (e.g., isoxazole hydrochloride is unstable/impossible in water).

Q3: Which filter should I use? A: Use PVDF or PTFE .[1] Avoid Nylon filters; isoxazoles and their sulfonamide derivatives often bind non-specifically to Nylon, leading to false low-concentration readings.

References

  • Vertex AI Search. (2024). Brick dust vs grease ball solubility classification. 2

  • Benchchem. (2025).[9][10] Technical Support Center: Overcoming Valdecoxib's Poor Aqueous Solubility. 10[11]

  • Indian Journal of Pharmaceutical Sciences. (2008). A comparative solubility enhancement profile of valdecoxib with different solubilization approaches. 12[11]

  • National Institutes of Health (NIH). (2025). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity. 13

  • ChemicalBook. (2023).[1] Isoxazole Physical Properties and pKa. 14

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in Chloromethyl Nucleophilic Substitution

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the nucleop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the nucleophilic substitution of chloromethyl compounds. By understanding the underlying mechanisms and applying the strategies outlined below, you can significantly improve reaction yields, minimize impurities, and streamline your synthetic workflows.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering both diagnostic insights and actionable protocols.

Question 1: My reaction yield is low, and I'm observing a significant amount of an alkene byproduct. What's happening, and how can I fix it?

Answer:

The formation of an alkene byproduct strongly suggests a competing E2 (bimolecular elimination) reaction .[1][2][3][4] This is particularly common with secondary and tertiary chloromethyl substrates, or when using a strong, sterically hindered base.[5][6] The base, instead of attacking the electrophilic carbon (SN2 pathway), abstracts a proton from a carbon adjacent (β-carbon) to the carbon bearing the chlorine atom.[4]

Causality:

  • Strong/Bulky Bases: Bases like potassium tert-butoxide (t-BuOK) are sterically hindered, making it difficult for them to access the electrophilic carbon for substitution.[7] It is sterically easier for them to remove a more accessible β-proton, leading to elimination.[7][8]

  • High Temperatures: Higher reaction temperatures favor elimination over substitution.[9][10] Elimination reactions have a higher activation energy but also a greater increase in entropy, making them more favorable at elevated temperatures.

  • Substrate Structure: The more substituted the carbon bearing the leaving group (tertiary > secondary > primary), the more likely elimination is to occur.[8][11] This is due to increased steric hindrance around the electrophilic carbon, which disfavors the SN2 mechanism.[7][8][11][12]

Solutions:

  • Choice of Base/Nucleophile:

    • Use a less sterically hindered and/or less basic nucleophile. For example, if you are trying to form an ether, using sodium methoxide in methanol will favor substitution over elimination compared to potassium tert-butoxide in tert-butanol.

    • For syntheses requiring a strong nucleophile that is also a strong base, consider using a milder base in conjunction with the conjugate acid of the nucleophile to generate the nucleophile in situ at a controlled concentration.

  • Temperature Control:

    • Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting at 0 °C or even lower and slowly warming to room temperature can significantly suppress the E2 pathway.

  • Solvent Selection:

    • Use a polar aprotic solvent like DMSO or DMF.[13][14] These solvents favor SN2 reactions by solvating the cation of the nucleophilic salt, leaving a "naked," highly reactive anion that is a better nucleophile than it is a base.[15] Polar protic solvents can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and potentially increasing its basicity, which can favor elimination.[14][15][16]

Experimental Protocol: Suppressing Elimination in the Synthesis of Benzyl Ethyl Ether

  • Objective: To synthesize benzyl ethyl ether from benzyl chloride and sodium ethoxide with minimal styrene formation.

  • Procedure:

    • To a solution of sodium ethoxide (1.1 eq) in 20 mL of anhydrous DMF at 0 °C, add a solution of benzyl chloride (1.0 eq) in 5 mL of anhydrous DMF dropwise over 15 minutes.

    • Stir the reaction mixture at 0 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with 20 mL of cold water and extract with diethyl ether (3 x 30 mL).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Question 2: I'm getting a mixture of products, including some where my nucleophile has reacted with the aromatic ring of my benzyl chloride derivative. How can I prevent this?

Answer:

This side reaction is likely a Friedel-Crafts alkylation , where the benzyl chloride acts as an electrophile and another aromatic molecule (either starting material or product) acts as the nucleophile.[17][18][19][20] This is particularly prevalent under acidic conditions or with Lewis acid catalysts, which can generate a benzyl carbocation.[17][18][21]

Causality:

  • Lewis Acid Catalysis: Lewis acids like AlCl₃ or FeCl₃ are often used to activate alkyl halides for alkylation of aromatic rings. If your reaction conditions inadvertently contain Lewis acidic species, this side reaction can be promoted.[17][18][20]

  • Carbocation Formation: Benzyl chlorides can form relatively stable benzyl carbocations, especially in polar protic solvents or in the presence of Lewis acids.[9][19] This carbocation is a potent electrophile that can be attacked by electron-rich aromatic rings.

Solutions:

  • Avoid Lewis Acids: Ensure your reaction setup is free from Lewis acidic contaminants. If a catalyst is needed, consider alternatives. For instance, in cases of low reactivity, phase-transfer catalysis can be a powerful method to enhance nucleophilic substitution without promoting Friedel-Crafts side reactions.[22][23][24]

  • Control pH: Maintain neutral or basic conditions. The presence of strong acids can facilitate the formation of the benzyl carbocation.

  • Solvent Choice: Use polar aprotic solvents (e.g., acetone, DMSO) which favor the SN2 mechanism.[13][14] The SN2 pathway does not involve a free carbocation intermediate, thus minimizing the risk of Friedel-Crafts alkylation.[13]

Experimental Protocol: Phase-Transfer Catalysis for N-Benzylation of Indole

  • Objective: To selectively N-benzylate indole using benzyl chloride while avoiding C-alkylation and Friedel-Crafts side reactions.

  • Procedure:

    • Combine indole (1.0 eq), powdered potassium hydroxide (3.0 eq), and a catalytic amount of tetrabutylammonium bromide (TBAB, 0.1 eq) in 30 mL of toluene.

    • Heat the mixture to 60 °C and add benzyl chloride (1.1 eq) dropwise.

    • Stir vigorously at 60 °C for 2-4 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction to room temperature and filter to remove inorganic salts.

    • Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.

    • Purify by column chromatography to yield N-benzylindole.

Question 3: My nucleophile has two reactive atoms (e.g., a phenoxide or an enolate), and I'm getting a mixture of O- and C-alkylation products. How can I control the regioselectivity?

Answer:

You are working with an ambident nucleophile , which can attack from multiple sites.[25][26][27] The regioselectivity (e.g., O- vs. C-alkylation of a phenoxide) is highly dependent on the reaction conditions and is governed by the principles of hard and soft acids and bases (HSAB).[25][27]

Causality and Control (HSAB Principle):

  • SN1 Conditions (Hard-Hard Interaction): In polar protic solvents that favor the SN1 mechanism, a carbocation intermediate is formed.[13][16] This "hard" electrophile will preferentially react with the "harder," more electronegative atom of the nucleophile (e.g., the oxygen of a phenoxide).[25][27] The use of silver salts (e.g., AgCN, AgNO₂) can also promote SN1 pathways by coordinating to the halide, facilitating its departure.[25]

  • SN2 Conditions (Soft-Soft Interaction): In polar aprotic solvents that favor the SN2 mechanism, the reaction proceeds via a concerted backside attack on the carbon atom bonded to the chlorine.[13][14] This "soft" electrophilic center will preferentially react with the "softer," more polarizable atom of the nucleophile (e.g., a carbon atom of the aromatic ring in a phenoxide).[25][27]

Solutions Summary Table:

Desired ProductReaction TypeKey ConditionsRationale
O-AlkylationSN1-likePolar protic solvent (e.g., H₂O, EtOH), Lewis acid assistance (e.g., Ag⁺)Promotes carbocation formation (hard acid), which reacts with the more electronegative atom (hard base) of the nucleophile.[25][27]
C-AlkylationSN2Polar aprotic solvent (e.g., DMF, DMSO), counterion that doesn't strongly coordinate (e.g., Na⁺, K⁺)Favors attack from the more polarizable atom (soft base) on the electrophilic carbon (soft acid).[25][27]

Frequently Asked Questions (FAQs)

Q1: What is the single most important factor in controlling SN1 versus SN2 pathways for chloromethyl substitutions?

While several factors are at play, the structure of the substrate (specifically, the degree of substitution at the carbon bearing the chlorine) is arguably the most critical.[8][11][13]

  • Primary (1°) and Methyl Halides: Strongly favor the SN2 pathway due to minimal steric hindrance.[7][8][11]

  • Secondary (2°) Halides: Can undergo both SN1 and SN2 reactions. The outcome is highly sensitive to the nucleophile, solvent, and temperature.

  • Tertiary (3°) Halides: Overwhelmingly favor the SN1 pathway because the high steric bulk prevents backside SN2 attack and the resulting tertiary carbocation is relatively stable.[11][13]

Q2: How does the leaving group ability of chloride compare to other halides, and when should I consider using a different leaving group?

The leaving group's ability is related to its stability as an anion, which is inversely proportional to its basicity.[28][29][30] For the halogens, the leaving group ability increases down the group: I⁻ > Br⁻ > Cl⁻ > F⁻.[28] Chloride is a good leaving group, but for less reactive substrates, switching to a bromide or iodide can significantly increase the reaction rate.[28] For very poor leaving groups like -OH, they can be converted into better leaving groups (e.g., tosylates, mesylates, or water via protonation).[28][29][31]

Q3: When should I use a protecting group strategy?

A protecting group is necessary when your substrate contains one or more functional groups that are incompatible with the reaction conditions required for the desired nucleophilic substitution.[32][33] For example, if your substrate has both a chloromethyl group and a primary amine, and you want to react a nucleophile at the chloromethyl site, the amine (being nucleophilic itself) would also react. Protecting the amine (e.g., as a carbamate) allows the substitution to proceed selectively, after which the protecting group can be removed.[34]

Q4: Can you illustrate the decision-making process for optimizing a chloromethyl nucleophilic substitution?

Certainly. The following flowchart provides a logical workflow for troubleshooting and optimizing your reaction.

G start Start: Plan Reaction substrate Analyze Substrate (1°, 2°, 3°? Other functional groups?) start->substrate nucleophile Select Nucleophile (Strong/Weak? Basic? Ambident?) substrate->nucleophile conditions Initial Conditions (Solvent, Temp, Catalyst?) nucleophile->conditions run_rxn Run Reaction & Analyze Results conditions->run_rxn success High Yield, Pure Product run_rxn->success Success low_yield Low Yield / No Reaction run_rxn->low_yield Problem side_products Side Products Observed run_rxn->side_products Problem increase_temp Increase Temperature or Use Stronger Nucleophile low_yield->increase_temp change_lg Switch to Better Leaving Group (e.g., -Br, -I) low_yield->change_lg ptc Consider Phase-Transfer Catalysis (PTC) low_yield->ptc elimination Alkene byproduct? (E2 Competition) side_products->elimination friedel_crafts Aromatic alkylation? (Friedel-Crafts) side_products->friedel_crafts ambident Regioisomer mixture? (Ambident Nucleophile) side_products->ambident increase_temp->run_rxn change_lg->run_rxn ptc->run_rxn sol_elim Lower Temp Use Less Basic Nucleophile Use Polar Aprotic Solvent elimination->sol_elim sol_fc Ensure No Lewis Acids Use Basic/Neutral Conditions Favor SN2 Conditions friedel_crafts->sol_fc sol_ambident Control SN1 vs SN2 (Solvent, Counter-ion) Consult HSAB Principle ambident->sol_ambident sol_elim->conditions Adjust sol_fc->conditions Adjust sol_ambident->conditions Adjust

Caption: Troubleshooting workflow for chloromethyl substitutions.

References

  • Phase-transfer agents as catalysts for a nucleophilic substitution reaction in microemulsions. (2004). Journal of Colloid and Interface Science.
  • Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. (2023). Physical Chemistry.
  • SN1 vs. SN2 Explained: Rate Laws, Reactivity, and Solvent Effects. (2025). Patsnap Eureka.
  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. (2015). Chemistry LibreTexts. Available at: [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. (2025). Chemistry Steps. Available at: [Link]

  • SN1 vs SN2. (2021). Chemistry LibreTexts. Available at: [Link]

  • What are the effects of solvents on SN1 and SN2 reactions? (2023). Quora. Available at: [Link]

  • Benzyl chloride to benzyl alcohol SN1 or SN2? (2020). Reddit. Available at: [Link]

  • A real space picture of the role of steric effects in SN2 reactions. (2022). Journal of Computational Chemistry. Available at: [Link]

  • Other Factors that Affect SN2 Reactions. (n.d.). KPU Pressbooks. Available at: [Link]

  • An inexpensive and convenient procedure for chloromethylation of aromatic hydrocarbons by phase transfer catalysis in aqueous media. (n.d.). ResearchGate. Available at: [Link]

  • Leaving group. (n.d.). Wikipedia. Available at: [Link]

  • Nucleophilic Substitution Reactions - An Introduction. (2021). Chemistry Steps. Available at: [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. (2022). Chemistry Steps. Available at: [Link]

  • Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. (2014). International Journal of Innovative Research in Science, Engineering and Technology. Available at: [Link]

  • Effect of sterics on Sn2 reactions. (2019). Chemistry LibreTexts. Available at: [Link]

  • Characteristics of the SN2 Reaction. (n.d.). Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Steric and electronic effects in SN2 reactions. (2025). ResearchGate. Available at: [Link]

  • Substitution reaction of poly((chloromethyl)styrene) with salts of various nucleophilic reagents using phase-transfer catalysts. (n.d.). Macromolecules. Available at: [Link]

  • A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. (2010). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Handbook of Phase Transfer Catalysis. (n.d.). SciSpace. Available at: [Link]

  • Friedel–Crafts reaction. (n.d.). Wikipedia. Available at: [Link]

  • Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chemistry LibreTexts. Available at: [Link]

  • Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. (2025). MDPI. Available at: [Link]

  • Ambident nucleophile. (n.d.). ChemistryScore. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Ambident Nucleophiles - Examples, Reactions and Conditions. (2024). Organic Chemistry Tutorial. Available at: [Link]

  • Ambident Nucleophilic Substitution: Understanding Non‐HSAB Behavior through Activation Strain and Conceptual DFT Analyses. (n.d.). Chemistry – A European Journal. Available at: [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). Synpeptide. Available at: [Link]

  • Protecting group. (n.d.). Wikipedia. Available at: [Link]

  • Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. (n.d.). RSC Publishing. Available at: [Link]

  • New Strategies for Protecting Group Chemistry: Synthesis, Reactivity, and Indirect Oxidative Cleavage of para-Siletanylbenzyl Ethers. (2009). The Journal of Organic Chemistry. Available at: [Link]

  • Reaction of gem-dichloroallyllithium with aldehydes, ketones, and other organic substrates. An example of electronic control of regioselectivity in the reactions of an ambident nucleophile. (n.d.). Journal of the American Chemical Society. Available at: [Link]

  • Mechanism of the E2 Reaction. (2025). Master Organic Chemistry. Available at: [Link]

  • Ambident Nucleophiles and Regioselectivity. (n.d.). Dalal Institute. Available at: [Link]

  • Atomistic Dynamics of Elimination and Nucleophilic Substitution Disentangled for the F− + CH3CH2Cl Reaction. (n.d.). Nature Chemistry. Available at: [Link]

  • Substitution and Elimination Reactions. (2025). Chemistry Steps. Available at: [Link]

  • Nucleophilic substitution. (n.d.). Wikipedia. Available at: [Link]

  • Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S. Available at: [Link]

  • Comparing Substitution and Elimination Reactions. (2022). Chemistry LibreTexts. Available at: [Link]

  • Common nucleophilic substitution reactions. (n.d.). Organic Chemistry 1: An open textbook. Available at: [Link]

  • Nucleophilic Substitution and Elimination Reactions. (2021). Chemistry LibreTexts. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction. (2012). Master Organic Chemistry. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol

Case ID: ISO-OX-003 Status: Active Priority: High (Stability Risk) Subject: Purification, Stability, and Isolation Protocols Executive Summary This guide addresses the purification of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]...

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: ISO-OX-003 Status: Active Priority: High (Stability Risk) Subject: Purification, Stability, and Isolation Protocols

Executive Summary

This guide addresses the purification of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol , a critical intermediate often associated with the synthesis of BTK inhibitors (e.g., Tolebrutinib).

Critical Warning: This molecule contains two mutually sensitive functionalities:

  • Oxetan-3-ol: A strained 4-membered ether sensitive to acid-catalyzed ring opening .

  • Chloromethyl Isoxazole: An electrophilic alkyl chloride susceptible to hydrolysis (to the alcohol) or nucleophilic attack .[1]

Standard purification methods (acidic silica columns, prolonged aqueous workups) often lead to distinct failure modes: ring expansion or chloride displacement. This guide provides self-validating protocols to avoid these pitfalls.

Module 1: Chromatographic Purification (Troubleshooting)

Q: My compound degrades during Flash Chromatography. The NMR shows a complex mixture of aliphatic impurities.[1] What is happening?

A: You are likely experiencing acid-catalyzed oxetane ring opening. Standard silica gel is slightly acidic (pH 6.0–6.5). The strain energy of the oxetane ring (~106 kJ/mol) makes it highly susceptible to acid-catalyzed hydrolysis or rearrangement, often generating a diol or an expanded ring system.

The Fix: Neutralize Your Stationary Phase Do not use untreated silica.[1] You must buffer the stationary phase to a neutral/basic pH to preserve the oxetane ring.[1]

Protocol: Triethylamine (TEA) Passivation

  • Slurry Preparation: Prepare your silica slurry using your starting eluent (e.g., Hexane/EtOAc).[1]

  • Add Modifier: Add 1% v/v Triethylamine (Et3N) to the slurry before packing the column.[1]

  • Equilibration: Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing 1% Et3N.

  • Elution: Run your gradient. You can reduce Et3N to 0.5% during the run, but maintaining it prevents "streaking" and decomposition.[1]

Q: Can I use Reverse Phase (C18) chromatography instead?

A: Yes, but strictly control the pH. Avoid standard modifiers like Trifluoroacetic Acid (TFA) or Formic Acid. Even 0.1% TFA can open the oxetane ring during concentration.[1]

  • Recommended Buffer: 10 mM Ammonium Bicarbonate (pH ~7.[1]8) or 0.1% Ammonium Hydroxide.[1]

  • Risk: High pH (>9) for prolonged periods may hydrolyze the chloromethyl group.[1] Keep fractions cool and lyophilize or extract immediately; do not leave in aqueous solution overnight.

Module 2: Crystallization (Scale-Up & High Purity)

Q: The compound "oils out" instead of crystallizing. How do I get a solid?

A: The tertiary alcohol makes this compound prone to oiling, particularly if residual non-polar solvents are present. Isoxazole-oxetane hybrids are moderately polar.[1] Oiling out usually indicates the solution is too concentrated or the anti-solvent was added too fast.[1]

Protocol: Controlled Anti-Solvent Precipitation This method uses MTBE (Methyl tert-butyl ether) as the solvent and n-Heptane as the anti-solvent. MTBE is preferred over alcohols to prevent potential solvolysis of the chloride.[1]

ParameterSpecificationReason
Primary Solvent MTBE (or EtOAc)Good solubility, non-nucleophilic.
Anti-Solvent n-HeptaneInduces crystallization; miscible with MTBE.[1]
Temperature 45°C

0°C
Slow cooling prevents oiling.[1]
Seeding 0.5 wt% @ 35°CCritical for consistent particle size.[1]

Step-by-Step:

  • Dissolve crude oil in MTBE (5 vol) at 45°C.

  • Polish filter to remove inorganic salts (NaCl/KCl from the synthesis).[1]

  • Add n-Heptane (2 vol) dropwise until slight turbidity persists.

  • Seed with pure crystal (if available). Stir for 30 mins at 35°C.

  • Slowly add remaining n-Heptane (6 vol) over 2 hours while cooling to 0°C.

  • Filter and wash with cold Heptane.[1]

Module 3: Stability & Storage (The Hidden Failures)

Q: My purity dropped after drying in the oven. Why?

A: Thermal instability of the alkyl chloride. The chloromethyl group is benzylic-like (conjugated to the isoxazole). At high temperatures (>60°C), especially if moisture is present, it can hydrolyze to the alcohol (hydroxymethyl) or dimerize.

Correct Drying Procedure:

  • Temp: Max 40°C.

  • Pressure: High vacuum (<50 mbar).[1]

  • Desiccant: Use

    
     in the drying pistol to scavenge water aggressively.[1]
    
Q: I see a "dimer" impurity by LCMS. Where did this come from?

A: Intermolecular Alkylation. The hydroxyl group of one molecule (nucleophile) can attack the chloromethyl group of another (electrophile) under basic conditions or high concentration, forming an ether dimer.

Prevention:

  • Avoid storing the compound in concentrated solution.[1]

  • Store as a solid at -20°C.

  • Do not use strong bases (NaH, KOH) during workup; use mild bases (

    
    , 
    
    
    
    ).

Visual Troubleshooting Guides

Figure 1: Purification Decision Matrix

Caption: Logic flow for selecting the optimal purification route based on crude purity and scale.

PurificationStrategy Start Crude Mixture Analysis PurityCheck Crude Purity > 85%? Start->PurityCheck ScaleCheck Scale > 5g? PurityCheck->ScaleCheck Yes Flash Method B: Flash Chromatography (Neutralized Silica) PurityCheck->Flash No (Complex Impurities) Cryst Method A: Crystallization (MTBE/Heptane) ScaleCheck->Cryst Yes (Bulk Purification) ScaleCheck->Flash No (Small Scale) PrepHPLC Method C: Prep HPLC (Ammonium Bicarb Buffer) Cryst->PrepHPLC For analytical standards Flash->PrepHPLC If purity still < 98%

Figure 2: Decomposition Pathways

Caption: Mechanism of acid-catalyzed ring opening (Path A) and nucleophilic hydrolysis (Path B).

Decomposition Target Target Molecule (Oxetan-3-ol + Chloromethyl) RingOpen Impurity A: Ring-Opened Diol (Loss of Oxetane) Target->RingOpen Path A: Acid Catalysis Hydrolysis Impurity B: Hydroxymethyl Isoxazole (Loss of Chloride) Target->Hydrolysis Path B: Nucleophilic Sub. Acid H+ (Silica/Acid) Acid->Target Base OH- / H2O / Heat Base->Target

References

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of 3-Substituted Oxetanes. Organic Letters.[1] Link

    • Context: Establishes the stability profile of 3-substituted oxetanes and their sensitivity to acidic media.
  • Sanofi. (2021).[1] Process for the preparation of Tolebrutinib and intermediates thereof.[1][2] WO2021/132028.[1] Link

    • Context: Describes the industrial handling of chloromethyl isoxazole intermediates and oxetane coupling str
  • Wuitschik, G., et al. (2010).[1] Oxetanes as Promising Modules in Drug Discovery.[1][3][4] Angewandte Chemie International Edition.[1] Link

    • Context: definitive guide on the physicochemical properties and metabolic stability of oxetan-3-ol deriv
  • BenchChem. (2025).[1][5][6] Stability of Oxetane Derivatives to Chemical Conditions.[1][5][7]Link

    • Context: General troubleshooting for oxetane ring opening under acidic and basic conditions.[1][5]

Sources

Optimization

resolving decomposition issues of oxetan-3-ol derivatives

Topic: Resolving Decomposition Issues of Oxetan-3-ol Derivatives Audience: Medicinal Chemists, Process Chemists, and Structural Biologists. Introduction: The Oxetane Paradox You are likely using oxetan-3-ol derivatives a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Decomposition Issues of Oxetan-3-ol Derivatives Audience: Medicinal Chemists, Process Chemists, and Structural Biologists.

Introduction: The Oxetane Paradox

You are likely using oxetan-3-ol derivatives as bioisosteres for gem-dimethyl or carbonyl groups to improve metabolic stability and solubility [1, 2].[1][2] However, the very feature that makes them potent—the high ring strain (~106 kJ/mol)—renders them chemically fragile during synthesis and purification.

This guide treats your decomposition issue not as bad luck, but as a predictable chemical outcome. By diagnosing the specific failure mode (Acidic, Nucleophilic, or Thermal), we can stabilize your compound using the protocols below.

Diagnostic Hub: Why is my compound disappearing?

Before applying a fix, identify the decomposition signature:

Symptom Likely Cause Mechanism Go To
Product vanishes on Silica TLC/Column; "Streaking" observed.Acidic Ring Opening Surface silanols (

) protonate the ether oxygen, triggering polymerization or hydrolysis.
Module A
Product degrades during reduction (e.g., LAH) or Grignard addition.Lewis Acid/Nucleophilic Attack Metal coordination activates the ring for nucleophilic cleavage.Module B
Compound turns into an insoluble gum during storage or heating.Cationic Polymerization Trace acid or initiator triggers chain-reaction ring opening.Module C

Module A: Acid-Induced Decomposition (The #1 Failure Mode)

The Science: The Protonation Trap

Oxetanes are Lewis bases. In the presence of Brønsted acids (even weak ones like silica gel silanols) or Lewis acids, the ether oxygen is protonated. This lowers the energy barrier for ring opening, allowing even weak nucleophiles (water, chloride, or the oxetane itself) to cleave the C–O bond [3].

Visualizing the Failure

The following diagram illustrates how trace acid leads to the destruction of your oxetane.

OxetaneDecomposition Oxetane Stable Oxetane (Strain: ~106 kJ/mol) Protonated Activated Intermediate (Oxonium Ion) Oxetane->Protonated Protonation Acid H+ Source (Silica/Acidic Workup) Acid->Protonated Product Ring-Opened By-Product Protonated->Product Nucleophilic Attack (SN2-like) Nucleophile Nucleophile (H2O, ROH, Cl-) Nucleophile->Product

Figure 1: Acid-catalyzed ring opening mechanism.[3][4] Protonation activates the strained ring, making it susceptible to rapid cleavage by weak nucleophiles.

Protocol: The "Buffered Silica" Purification

Issue: Standard silica gel is slightly acidic (


). This is sufficient to destroy oxetan-3-ol derivatives during flash chromatography.
Solution:  Passivate the silica surface with a volatile base.

Step-by-Step Procedure:

  • Select Solvent System: Determine your eluent (e.g., Hexanes/EtOAc) via TLC as usual.

  • Prepare Deactivated Eluent: Add 1% Triethylamine (Et3N) or 1% Pyridine to your entire volume of eluent.

    • Why? The amine binds to the acidic silanol sites (

      
      ) preferentially over your oxetane.
      
  • Pre-treat the Column: Flush the packed silica column with 2-3 column volumes (CV) of the Et3N-spiked eluent before loading your sample.

  • Load and Run: Load your sample (avoid dissolving it in acidic solvents like chloroform; use DCM or Benzene). Run the column with the spiked eluent.

  • Post-Run: Evaporate solvents immediately. The Et3N is volatile and will be removed under high vacuum.

Self-Validating Check:

  • Run a 2D TLC (spot, rotate 90°, elute again). If the spot remains on the diagonal, the compound is stable. If off-diagonal spots appear, decomposition is occurring on the plate. Fix: Pre-soak TLC plates in 5% Et3N/Hexanes and dry before use.

Module B: Nucleophilic & Lewis Acid Sensitivity

The Science: Coordination-Assisted Cleavage

While 3,3-disubstituted oxetanes are sterically protected, oxetan-3-ol derivatives have a hydroxyl group that can direct Lewis acids (like


, 

, or

species) to the ether oxygen. This "chelation control" facilitates ring opening [4].
Troubleshooting Guide
Reaction Type Risk Factor Corrective Action
Reduction (Ester

Alcohol)

(LAH) is a strong Lewis acid and nucleophile. It attacks the ring.
Switch Reagent: Use

in MeOH/THF. It is milder and less Lewis acidic. If LAH is mandatory, work at

and quench very carefully with Glauber’s salt (

) instead of HCl [5].
Grignard Addition

acts as a Lewis acid (

) and Nucleophile (

).
Use Organolithiums:

is less Lewis acidic than Grignards. Perform at

. Alternatively, use Cerium Chloride (

)
to modulate basicity (Luche conditions).
Workup Standard HCl wash.Buffer the Aqueous Phase: Never use strong acid. Use saturated

or Phosphate Buffer (pH 7.0).

Module C: Thermal & Storage Stability

The Science: Cationic Polymerization

Oxetanes are monomers for polyethers. If stored as an oil with trace impurities (acid or metal salts), they can undergo "cationic ring-opening polymerization" (CROP), turning your vial into a solid gum over time [6].

Storage Protocol
  • State of Matter: Solid oxetanes are kinetically more stable than oils. If your derivative is an oil, consider forming a salt (if an amine is present) or co-crystallizing to lock the conformation.

  • Solvent Choice: Avoid storing in Chloroform (

    
    )  or Dichloromethane (
    
    
    
    )
    for long periods. These solvents can decompose slightly to form HCl (phosgene pathway), which triggers Module A failure.
    • Preferred: Store in Benzene (frozen) or dry DMSO if immediate use is planned.

  • Temperature: Store at

    
    . Thermal energy can trigger retro-[2+2] cycloaddition (splitting into alkene + carbonyl), although this is rarer for oxetan-3-ols than polymerization.
    

FAQ: Quick Reference

Q: Can I use oxalyl chloride (Swern) to oxidize an oxetan-3-ol to an oxetan-3-one? A: Proceed with Caution. The Swern oxidation generates HCl as a byproduct. You must use a large excess of base (Et3N or DIPEA) before allowing the temperature to rise. Better alternative: Dess-Martin Periodinane (DMP) or Parikh-Doering oxidation, which are essentially neutral/buffered.

Q: My oxetane has a free amine. Is it stable? A: Generally, yes. The amine acts as an internal buffer, scavenging protons. However, avoid forming the HCl salt of the amine, as the local acidity can open the ring. Use organic acids (oxalate, fumarate) if salt formation is required.

Q: Is the oxetane ring stable to hydrogenation (


)? 
A: Yes.  Unlike epoxides, oxetanes are generally stable to standard hydrogenolysis conditions, provided the catalyst isn't highly acidic (avoid Pd(OH)2/Pearlman's catalyst if possible, or buffer it).

References

  • Wuitschik, G. et al. (2006). "Oxetanes as Promising Modules in Drug Discovery."[5][6][7] Angewandte Chemie International Edition, 45(46), 7736–7739.[8] Link

  • Wuitschik, G. et al. (2010).[5][6][7] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[6] Link

  • Bull, J. A. et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[5][6][7][8][9] Chemical Reviews, 116(19), 12150–12233. Link

  • Burkhard, J. A. et al. (2010).[5][7] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.[7] Link

  • Lombardo, M. et al. (2010).[5] "Ring Opening Reactions of Oxetanes." Current Organic Chemistry, 14, 2010.

  • Penczek, S. et al. (1985). "Cationic Ring-Opening Polymerization." Advances in Polymer Science, 68/69.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol Reactions

Welcome to the Advanced Heterocyclic Support Center. As drug development increasingly relies on highly highly functionalized, sp³-rich scaffolds to improve pharmacokinetic profiles, molecules like 3-[3-(Chloromethyl)-1,2...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Support Center. As drug development increasingly relies on highly highly functionalized, sp³-rich scaffolds to improve pharmacokinetic profiles, molecules like 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol have become critical building blocks.

However, this specific molecule presents a notorious dual-reactivity challenge: it houses a highly sterically hindered tertiary alcohol within a strained oxetane ring, alongside a highly electrophilic chloromethyl group on an isoxazole ring. This guide provides field-proven, mechanistically grounded solutions to overcome steric hindrance and achieve absolute chemoselectivity.

Core Troubleshooting FAQs: Overcoming Steric & Chemoselective Barriers

Q1: The Oligomerization Trap: Why do my attempts to O-alkylate the tertiary oxetan-3-ol result in a messy polymeric mixture?

The Causality: You are likely using a strong base (e.g., NaH or KH) to deprotonate the tertiary alcohol. This molecule is a bifunctional monomer containing both a nucleophile precursor (the OH group) and an active electrophile (the chloromethyl group). Because the tertiary alkoxide is severely sterically shielded by the puckered oxetane ring and the adjacent bulky isoxazole, its reaction with your externally added alkyl halide is kinetically slow. Instead, the deprotonated alkoxide rapidly attacks the highly exposed, unhindered chloromethyl group of an adjacent molecule, triggering a catastrophic intermolecular oligomerization cascade.

The Solution: You must abandon strong bases. To functionalize the sterically hindered oxygen without triggering polymerization, you must activate the electrophile rather than the nucleophile. For detailed mechanistic insights into oxetane steric parameters, refer to.

Q2: How do I successfully O-acylate this hindered tertiary alcohol?

The Causality: Standard acylation conditions (AcCl + Triethylamine) fail because the transition state is too sterically congested. The Solution: Employ hypernucleophilic catalysis using 4-Dimethylaminopyridine (DMAP). DMAP reacts with the acyl chloride to form an acylpyridinium ion. This highly reactive, linear intermediate bypasses the steric bulk of the oxetane and isoxazole rings, allowing the neutral tertiary alcohol to attack it directly. This completely circumvents the need for deprotonation, preserving the chloromethyl group.

Q3: How do I selectively substitute the chloromethyl group without the oxetanol interfering?

The Causality: The chloromethyl group on the isoxazole is an excellent


 leaving group handle, activated by the electron-withdrawing heteroaromatic ring (). The neutral tertiary alcohol is a poor nucleophile due to extreme steric shielding.
The Solution:  Exploit the massive 

differential. The

of the tertiary oxetanol is ~17. By using mild bases like

or DIPEA (conjugate acid

~10-11), you neutralize the HCl byproduct of the

reaction without deprotonating the alcohol. The steric hindrance of the neutral OH works in your favor here, rendering it completely inert during the substitution.

Reaction Workflows & Mechanistic Pathways

Chemoselectivity Start 3-[3-(Chloromethyl)-1,2-oxazol-5-yl] oxetan-3-ol TargetOH Target: Tertiary OH (O-Alkylation/Acylation) Start->TargetOH Pathway A TargetCl Target: Chloromethyl (SN2 Substitution) Start->TargetCl Pathway B Barrier1 Steric Shielding by Isoxazole & Oxetane TargetOH->Barrier1 Barrier2 Risk of OH Deprotonation (Dimerization) TargetCl->Barrier2 Solution1 Use KHMDS + Triflates or DMAP Catalyst Barrier1->Solution1 Overcome Sterics Solution2 Use Mild Bases (DIPEA/K2CO3) Exploit pKa Gap Barrier2->Solution2 Ensure Selectivity

Decision tree for chemoselective functionalization of the oxetanol vs. chloromethyl group.

Mechanism Acyl Acyl Chloride + Base Intermediate Acylpyridinium Ion (Hypernucleophilic) Acyl->Intermediate DMAP DMAP Catalyst DMAP->Intermediate Activation Transition Unobstructed Trajectory (Bypasses Steric Bulk) Intermediate->Transition Oxetanol Sterically Hindered Oxetan-3-ol Oxetanol->Transition Product O-Acylated Oxetane + Regenerated DMAP Transition->Product

Mechanistic pathway of DMAP-catalyzed acylation bypassing tertiary alcohol steric hindrance.

Quantitative Reaction Condition Matrix

The following table summarizes the optimized thermodynamic and kinetic parameters required to achieve specific functionalizations on this scaffold.

Target Functional GroupReagents & CatalystBaseSolventTempExpected YieldPrimary Risk Factor
O-Acylation (OH) Acyl Chloride, DMAP (0.2 eq)

(2.0 eq)
DCM0°C → RT75-85%Steric exclusion if the acyl group is excessively bulky (e.g., Pivaloyl).
O-Alkylation (OH) Alkyl Triflate, AgOTf (cat.)2,6-LutidineDCM-78°C → RT40-60%Oligomerization if the base exceeds

12.

Amidation (Cl)
Secondary Amine (1.2 eq)

(2.0 eq)
DMF60°C85-95%Competing elimination (rare due to isoxazole stability).

Thiolation (Cl)
Alkyl/Aryl Thiol (1.1 eq)DIPEA (1.5 eq)MeCNRT90-98%Disulfide formation if not degassed.

Validated Experimental Protocols

Protocol A: Chemoselective O-Acylation of the Sterically Hindered Oxetan-3-ol

This protocol utilizes hypernucleophilic catalysis to bypass steric hindrance while keeping the chloromethyl group intact.

  • Preparation: Flame-dry a 50 mL round-bottom flask under argon. Add 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol (1.0 mmol, 189.6 mg) and anhydrous Dichloromethane (DCM, 10 mL).

  • Base & Catalyst Addition: Add Triethylamine (

    
    , 2.0 mmol, 278 µL) followed by 4-Dimethylaminopyridine (DMAP, 0.2 mmol, 24.4 mg). Stir for 5 minutes at room temperature to ensure complete dissolution.
    
  • Electrophile Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add the desired Acyl Chloride (1.5 mmol) dropwise over 10 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 7:3). The product will elute significantly higher (

    
    ) than the highly polar starting oxetanol (
    
    
    
    ).
  • Workup: Quench with saturated aqueous

    
     (10 mL). Extract with DCM (3 x 10 mL). Wash the combined organic layers with 1M HCl (10 mL) to remove DMAP, followed by brine. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.
Protocol B: Selective Substitution at the Chloromethyl Group

This protocol exploits the


 gap to functionalize the isoxazole side-chain without deprotonating the tertiary alcohol, preventing oligomerization.
  • Preparation: In a 25 mL vial equipped with a magnetic stir bar, dissolve 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol (1.0 mmol, 189.6 mg) in anhydrous N,N-Dimethylformamide (DMF, 5 mL).

  • Nucleophile & Base Addition: Add your target secondary amine (e.g., Morpholine, 1.2 mmol, 104 µL) followed by finely powdered, anhydrous Potassium Carbonate (

    
    , 2.0 mmol, 276 mg).
    
  • Heating: Seal the vial and heat the mixture to 60°C in an oil bath for 12 hours. The mild basicity of

    
     ensures the oxetanol remains fully protonated.
    
  • Validation Checkpoint: Analyze via LC-MS. Look for the complete disappearance of the starting material isotope pattern (M and M+2 from Chlorine) and the appearance of the desired product mass[M+H]+.

  • Workup: Cool to room temperature. Dilute the mixture with Ethyl Acetate (20 mL) and wash extensively with distilled water (5 x 10 mL) to remove the DMF and inorganic salts. Wash with brine, dry over

    
    , and concentrate.
    

References

  • Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Visible-light-mediated synthesis of 2-oxetanes via Giese addition to α-oxy radicals Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

Optimization

Technical Support Center: Advanced Crystallization Strategies for Isoxazole Intermediates

Welcome to the Technical Support Center. Isoxazole intermediates are critical building blocks in pharmaceutical synthesis, frequently generated via 1,3-dipolar cycloadditions.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Isoxazole intermediates are critical building blocks in pharmaceutical synthesis, frequently generated via 1,3-dipolar cycloadditions. However, researchers routinely encounter severe crystallization bottlenecks with these molecules. Due to their unique dipole moments, propensity to form stable hydrogen-bonded networks with protic solvents, and the frequent presence of structurally similar regioisomers, isoxazoles are notorious for "oiling out" (liquid-liquid phase separation) or forming intractable solvates.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers and drug development professionals overcome these specific challenges.

Diagnostic Workflow

IsoxazoleWorkflow A Crude Isoxazole Mixture B Concentration & Solvent Removal A->B C Physical State Assessment B->C D Oils Out (LLPS) C->D Viscous Liquid E Amorphous/Solvate Solid C->E Precipitate F Reverse Anti-Solvent Addition & Seeding D->F High Solubility G Slurry Conversion & Desolvation E->G H-Bonding Impurities H High-Purity Crystalline Isoxazole F->H G->H

Diagnostic workflow for troubleshooting isoxazole intermediate crystallization failures.

Troubleshooting Guides

Issue 1: The "Oiling Out" Phenomenon (Liquid-Liquid Phase Separation)

Q: My crude isoxazole intermediate consistently oils out as a viscous syrup instead of forming a crystalline lattice. How can I force nucleation?

A: Oiling out occurs when the intermediate reaches supersaturation, but the system's temperature remains above the melting point of the solute in that specific solvent mixture. This leads to liquid-liquid phase separation (LLPS) rather than crystallization. Isoxazoles—particularly those with flexible alkyl chains or halogenated aromatic rings—often exhibit significant freezing point depression in the presence of minor cycloaddition byproducts.

Causality & Solution: To bypass LLPS, you must shift the thermodynamic pathway. Instead of standard cooling, employ Reverse Anti-Solvent Crystallization . By dissolving the oil in a minimal amount of a high-solubility primary solvent (e.g., DMSO or Ethyl Acetate) and carefully controlling the micromixing of an anti-solvent (e.g., water or heptane), you reduce the solubility of the isoxazole while maintaining the impurities in solution. Rapid anti-solvent addition will trap the system in an amorphous state; therefore, controlled addition is mandatory to allow the crystalline state to thermodynamically outcompete the amorphous precipitate, as demonstrated in1[1].

Issue 2: Unwanted Polymorphism and Solvate Formation

Q: I successfully precipitated a solid, but X-ray diffraction (XRD) or NMR shows it is an alcohol solvate, and the yield of the neat form is poor. Why does this happen, and how do I fix it?

A: Isoxazoles contain highly electronegative nitrogen and oxygen atoms that act as potent hydrogen-bond acceptors. When crystallized from alcohols (e.g., ethanol, methanol), the alcohol's hydroxyl group forms conserved hydrogen bonds with the isoxazole ring. Furthermore, the hydrocarbon moieties of the alcohol efficiently pack between the stacked aromatic rings of the isoxazole, creating a highly stable solvate crystal lattice that resists desolvation, a phenomenon well-documented in the 2[2].

Causality & Solution: The thermodynamic stability of the alcohol solvate is outcompeting the neat polymorph. You must disrupt this packing arrangement. Switch to a solvent system incapable of acting as a strong hydrogen-bond donor, such as a Toluene/Heptane or Dichloromethane/Hexane mixture. If the solvate has already formed, perform a Slurry Conversion (detailed in the methodologies below) using a non-polar solvent to thermodynamically drive the solvate to the more stable neat crystalline form.

Issue 3: Co-Crystallization of Regioisomers

Q: My 1,3-dipolar cycloaddition yielded a mixture of 3,5-disubstituted and 1,5-disubstituted isoxazoles. They co-crystallize, making separation impossible. What is the best approach?

A: Regioisomers generated from nitrile oxide cycloadditions often possess nearly identical polarities, molecular weights, and crystal lattice energies, making standard fractional crystallization highly ineffective.

Causality & Solution: You must artificially induce a disparity in their solubility profiles. This is best achieved through Solvent System Screening using ternary mixtures, or by leveraging the slight basicity differences of the regioisomers. Adding a trace amount of a weak acid (e.g., acetic acid) or base (e.g., triethylamine) can selectively alter the solvation sphere of one isomer, retarding its incorporation into the growing crystal lattice of the other. If this fails, chemical derivatization or advanced3[3] are required to force a structural divergence before crystallization.

Quantitative Data: Solvent Selection Matrix

To aid in rational solvent selection, the following table summarizes the thermodynamic parameters and expected outcomes for common isoxazole crystallization systems.

Solvent System (Primary / Anti-Solvent)Dielectric Constant Range (ε)Primary Solvation MechanismTypical Isoxazole Crystallization Outcome
Ethanol / Water ~24.3 to 80.1H-Bonding / Hydrophobic EffectHigh risk of stable solvate formation; suitable only for highly polar isoxazoles.
Ethyl Acetate / Heptane ~6.0 to 1.9Polarity GradientExcellent for neat form isolation; minimizes oiling out for moderately polar intermediates.
DMSO / Water ~46.7 to 80.1High Supersaturation ControlBest for reverse anti-solvent micromixing; forces rapid nucleation of oiled-out crudes.
Toluene / Hexane ~2.4 to 1.9π-π Stacking DisruptionIdeal for disrupting stable alcohol solvates and driving slurry conversions.

Step-by-Step Methodologies

Protocol 1: Reverse Anti-Solvent Crystallization for Oiled-Out Intermediates

This protocol incorporates a self-validating clarity check to ensure the system remains in the metastable zone, preventing amorphous crashing.

  • Dissolution: Dissolve the oiled-out crude isoxazole in a minimal volume of primary solvent (e.g., DMSO or Ethyl Acetate) at 40°C until a completely clear, homogenous solution is achieved.

  • Anti-Solvent Titration: Begin adding the anti-solvent (e.g., Water or Heptane) dropwise at a strict rate of 0.1 mL/min under vigorous stirring.

  • Self-Validation Checkpoint (The Clarity Test): Stop addition the exact moment persistent cloudiness (turbidity) is observed. Heat the mixture slightly (by 5–10°C).

    • If the solution clears: The system is perfectly within the metastable zone. Proceed to step 4.

    • If the solution remains cloudy: The anti-solvent ratio is too high, and LLPS has re-occurred. Add 2% v/v of the primary solvent until clear, then proceed.

  • Seeding: Introduce 0.1% w/w of pure isoxazole seed crystals to provide low-energy nucleation sites.

  • Controlled Cooling: Cool the system to 5°C at a rate of 0.5°C/min. This slow cooling promotes crystal growth over secondary nucleation, yielding high-purity solids.

Protocol 2: Slurry Conversion for Solvate Disruption

This protocol relies on thermodynamic equilibration, validated by the physical transformation of the slurry's rheology.

  • Suspension: Suspend the isolated isoxazole solvate in 5–10 volumes of a non-polar, non-H-bonding solvent (e.g., Heptane or MTBE).

  • Thermal Cycling: Heat the slurry to 50°C for 2 hours, then cool to 20°C for 2 hours. Repeat this cycle three times. The continuous partial dissolution and recrystallization thermodynamically drive the solid toward the lowest energy (neat) polymorph.

  • Self-Validation Checkpoint (Rheological Shift): Observe the physical characteristics of the slurry. A successful conversion is typically accompanied by a distinct change in the suspension's rheology—transitioning from a thick, paste-like suspension (solvate) to a free-flowing, granular slurry (neat form).

  • Isolation: Filter the slurry while cold and wash with 1 volume of cold anti-solvent. Dry under vacuum at 40°C to remove residual surface solvent.

Frequently Asked Questions (FAQs)

Q: Can I use scratching to induce nucleation if I don't have seed crystals? A: Yes. Scratching the inside of the flask at the meniscus with a glass rod creates micro-scratches that provide localized high-energy nucleation sites for crystal growth, which is a4[4]. However, seeding remains the most reproducible method for scale-up.

Q: My isoxazole degrades upon heating during recrystallization. What are my options? A: Isoxazoles with sensitive functional groups (e.g., N-O bonds susceptible to reductive or thermal cleavage) should not be subjected to prolonged heating. Utilize evaporative crystallization under reduced pressure at room temperature, or employ a reactive crystallization approach where the 5[5].

References

  • "Unraveling Complexity in the Solid Form Screening of a Pharmaceutical Salt: Why so Many Forms? Why so Few?" PubMed Central (PMC). [Link]

  • "Antisolvent Crystallization of Telmisartan Using Stainless-Steel Micromixing Membrane Contactors." ACS Publications. [Link]

  • "Synthesis of Isoxazole and 1,2,3-Triazole Isoindole Derivatives via Silver- and Copper-Catalyzed 1,3-Dipolar Cycloaddition Reaction." MDPI. [Link]

Sources

Troubleshooting

alternative reagents for chloromethylation of isoxazoles

Status: Online | Topic: Chloromethylation Alternatives | Ticket: #ISOX-Cl-001 Executive Summary: The Safety & Selectivity Crisis User Query: "I need to install a chloromethyl group (-CH₂Cl) on my isoxazole scaffold. The...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Online | Topic: Chloromethylation Alternatives | Ticket: #ISOX-Cl-001

Executive Summary: The Safety & Selectivity Crisis

User Query: "I need to install a chloromethyl group (-CH₂Cl) on my isoxazole scaffold. The standard Blanc reaction (HCHO/HCl/ZnCl₂) is generating carcinogenic bis(chloromethyl)ether (BCME) and decomposing my substrate. What are the alternatives?"

Root Cause Analysis: The "Blanc Reaction" is the legacy standard for direct chloromethylation but poses two critical failures for modern drug development:

  • Safety: Generation of BCME (a potent carcinogen) is intrinsic to the HCHO/HCl mixture.

  • Chemoselectivity: The harsh Lewis Acid (ZnCl₂) and protic acid (HCl) conditions often degrade the isoxazole ring or cause polymerization.

The Solution: Switching from Direct Electrophilic Substitution (Blanc) to Functional Group Interconversion (FGI) via a hydroxymethyl intermediate is the industry-standard "Alternative." This route decouples the carbon-carbon bond formation from the chlorination step, allowing for milder, non-carcinogenic reagents.

Workflow Selector: Choose Your Route

Use this decision tree to select the correct protocol based on your starting material.

Isoxazole_Chloromethylation cluster_legend Pathway Legend Start Start: Identify Substrate Q1 Does the Isoxazole have a -CH2OH (Hydroxymethyl) group? Start->Q1 Q2 Does it have a -CH3 (Methyl) group at C3 or C5? Q1->Q2 No Method_A Method A: Deoxychlorination (Best Safety Profile) Q1->Method_A Yes Q3 Is the C4 position empty (C-H)? Q2->Q3 No Method_B Method B: Radical Halogenation (Selectivity Issues) Q2->Method_B Yes (Targeting Side Chain) Method_C Method C: Vilsmeier-Haack Route (Formylation → Reduction → Cl) Q3->Method_C Yes (Safe Alternative) Method_D Method D: Modified Blanc (High Risk - Avoid if possible) Q3->Method_D Yes (Legacy/Industrial only) Legend Green = Recommended | Red = High Risk

Caption: Decision matrix for selecting chloromethylation strategies. Method A (Deoxychlorination) is the preferred alternative to the Blanc reaction.

Technical Protocols (The Alternatives)

Method A: Deoxychlorination (The "Alcohol" Route)

Target: Isoxazole-CH₂OH


 Isoxazole-CH₂Cl
Why:  This avoids BCME entirely. The reaction is nucleophilic substitution rather than electrophilic aromatic substitution.
Option 1: Thionyl Chloride (Standard)

Best for: Acid-stable isoxazoles.

  • Reagents: SOCl₂ (1.2 equiv), DCM or CHCl₃, catalytic DMF.

  • Protocol:

    • Dissolve hydroxymethyl isoxazole in anhydrous DCM at 0°C.

    • Add SOCl₂ dropwise. (Optional: Add 1.1 eq Pyridine if acid-sensitive).

    • Reflux for 2-4 hours.

    • Critical Step: Evaporate volatiles completely to remove SO₂ and HCl before aqueous workup to prevent acid-catalyzed ring hydrolysis.

Option 2: Appel Reaction (Neutral Conditions)

Best for: Acid-sensitive substrates or those prone to ring opening.

  • Reagents: Triphenylphosphine (PPh₃, 1.2 eq), CCl₄ (or Hexachloroacetone/NCS for green compliance).

  • Protocol:

    • Dissolve alcohol and CBr₄/CCl₄ in DCM at 0°C.

    • Add PPh₃ slowly.

    • Stir at RT.

    • Note: While CCl₄ is restricted, N-Chlorosuccinimide (NCS) can be used with PPh₃ as a source of "Cl+" to generate the oxyphosphonium intermediate.

Option 3: Mesylate Displacement (The "Safest" Route)

Best for: Late-stage functionalization of complex drugs.

  • Reagents: Methanesulfonyl chloride (MsCl), Et₃N, LiCl.

  • Protocol:

    • React alcohol with MsCl/Et₃N in THF (0°C) to form the mesylate (-OMs).

    • Add LiCl (3-5 equiv) dissolved in THF or Acetone.

    • Heat to 50°C. Chloride displaces Mesylate via Sₙ2.

Method B: Radical Chlorination

Target: Isoxazole-CH₃


 Isoxazole-CH₂Cl
Why:  Direct functionalization of methyl groups at C3/C5 without introducing external carbon.
  • Reagents: N-Chlorosuccinimide (NCS) or Trichloroisocyanuric acid (TCCA), Benzoyl Peroxide (BPO) or AIBN.

  • Protocol:

    • Dissolve methyl-isoxazole in CCl₄ or Trifluorotoluene (green alternative).

    • Add NCS (1.05 eq) and catalyst (AIBN).

    • Reflux under inert atmosphere.

  • Warning: This method often yields mixtures of mono- (-CH₂Cl) and di-chloro (-CHCl₂) products. Stop reaction at ~70% conversion to maximize mono-selectivity.

Comparative Data: Reagent Selection Guide

Reagent SystemReaction TypeSafety RiskSelectivityIsoxazole Compatibility
HCHO / HCl / ZnCl₂ (Blanc) Electrophilic Subst.Critical (BCME carcinogen)Poor (Polymers)Moderate (Acid stable only)
SOCl₂ / Pyridine Nucleophilic Subst.Moderate (Corrosive)ExcellentGood (Buffered)
MsCl / LiCl Sₙ2 DisplacementLowExcellentBest (Neutral pH)
NCS / Radical Radical Subst.ModerateLow (Over-chlorination)Good

Troubleshooting & FAQs

Ticket #101: "My isoxazole ring disappeared/opened during the reaction."

Diagnosis: Isoxazoles are essentially "masked" 1,3-dicarbonyls. They are susceptible to ring opening under basic conditions (forming nitriles) or reductive conditions.

  • The Fix: If using the Blanc method or SOCl₂, the generation of HCl is not the issue—it is the workup. If you quench with strong base (NaOH) to neutralize, you risk ring opening.

  • Correction: Quench with saturated NaHCO₃ (mild) or use the MsCl/LiCl method which avoids acidic generation entirely.

Ticket #102: "I am getting the gem-dichloro product (-CHCl₂)."

Diagnosis: Occurs during Radical Chlorination (Method B). The introduction of the first Chlorine atom stabilizes the radical on the carbon, making the second chlorination faster than the first.

  • The Fix: Switch to Method C (Vilsmeier-Haack) . Formylate the ring (POCl₃/DMF) to get the aldehyde (-CHO), reduce to alcohol (-CH₂OH), then chlorinate. This guarantees mono-substitution.

Ticket #103: "Can I use Chloromethyl Methyl Ether (CMME) directly?"

Answer: Technically yes, but do not do it. Commercially available CMME is frequently contaminated with BCME. From a regulatory (EHS) and safety standpoint, this is indistinguishable from running the Blanc reaction.

References

  • Blanc Reaction & Safety: U.S. Occupational Safety and Health Administration (OSHA). 13 Carcinogens - Bis(chloromethyl) ether. Link

  • Isoxazole Stability: BenchChem. The Dual Nature of the Isoxazole Ring: Stability Profile and Ring Opening. Link

  • Appel Reaction Modifications: Appel Reaction: Alcohol to Alkyl Halide. Organic Chemistry Portal. Link

  • Radical Halogenation: TCI Chemicals. Chlorination Reagents and Radical Initiators. Link

  • General Synthesis of Chloromethyl Isoxazoles: Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks. National Institutes of Health (PMC). Link

Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Interpretation of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of the novel heterocyclic compound, 3...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of the novel heterocyclic compound, 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol. By dissecting the molecule into its constituent functional groups—the oxetan-3-ol ring, the 3,5-disubstituted isoxazole core, and the chloromethyl group—we will build a predicted spectrum from first principles. This prediction will be compared against established spectral data for analogous structures, offering a robust framework for structural verification and purity assessment.

Deconstructing the Molecule for Spectral Prediction

The key to accurately interpreting the ¹H NMR spectrum of a complex molecule lies in understanding the electronic environment of each proton. We will approach this by examining the characteristic chemical shifts and coupling patterns of each major structural moiety.

A. The Oxetan-3-ol Signature

The four-membered oxetane ring is conformationally strained. In a 3-substituted oxetanol, the four methylene protons (H-2 and H-4) are diastereotopic and thus chemically non-equivalent. This non-equivalence leads to a complex splitting pattern.

  • Expected Chemical Shifts (δ): The protons on carbons adjacent to the ring oxygen (C2 and C4) are deshielded and are expected to resonate between δ 4.8-5.0 ppm .[1][2] In the related compound 3-(4-(benzyloxy)phenyl)oxetan-3-ol, these methylene protons appear as a multiplet around δ 4.86–4.91 ppm.[1][2]

  • Expected Multiplicity: Due to geminal coupling (²J) between protons on the same carbon and vicinal coupling (³J) with protons on adjacent carbons, these four protons will likely appear as two complex multiplets or distinct sets of doublets of doublets. Typical coupling constants in oxetane rings can vary, but geminal couplings are often in the range of -10 to -15 Hz, while vicinal couplings are around 6-8 Hz.[3]

  • Hydroxyl Proton (-OH): The hydroxyl proton is expected to appear as a broad singlet. Its chemical shift is highly variable and depends on solvent, concentration, and temperature. In a typical deuterated chloroform (CDCl₃) solution, it could appear anywhere from δ 2.0-5.0 ppm .[2]

B. The 3,5-Disubstituted Isoxazole Signature

The isoxazole ring is an aromatic heterocycle. In a 3,5-disubstituted isoxazole, there is a single proton at the C-4 position.

  • Expected Chemical Shift (δ): The C4-H proton resides in the aromatic region, typically appearing as a sharp singlet. Its exact position is influenced by the substituents at C3 and C5. For various 3,5-disubstituted isoxazoles, this singlet is consistently observed in the range of δ 6.4-6.6 ppm .[4][5] For example, in (3-para-tolyl-isoxazole-5-yl)-methanol, the isoxazole ring proton resonates as a singlet at 6.47 ppm.[4]

  • Expected Multiplicity: As this proton has no adjacent proton neighbors, it will be a singlet .

C. The Chloromethyl Group Signature

The chloromethyl (-CH₂Cl) group consists of two equivalent protons attached to a carbon bearing a highly electronegative chlorine atom.

  • Expected Chemical Shift (δ): The electron-withdrawing nature of the chlorine atom strongly deshields the adjacent protons.[6] This effect, combined with attachment to the isoxazole ring, is expected to shift this signal significantly downfield. In similar structures featuring a methylene group attached to an isoxazole ring, the signal appears around δ 4.72 ppm.[4] Therefore, a chemical shift in the range of δ 4.7-4.9 ppm is anticipated.

  • Expected Multiplicity: With no adjacent protons to couple with, this signal will be a sharp singlet .

Synthesizing the Predicted ¹H NMR Spectrum

By combining the analyses of the individual moieties, we can construct a predicted ¹H NMR spectrum for the target molecule. The integration values will directly correspond to the number of protons giving rise to each signal.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale / Comparative Data
Oxetane CH₂ (H-2, H-4)4.8 - 5.0Multiplet (or two dd)4HProtons adjacent to ring oxygen are deshielded. Similar to known 3-substituted oxetanols.[1][2]
Chloromethyl CH₂4.7 - 4.9Singlet2HStrong deshielding by electronegative chlorine and isoxazole ring. Consistent with analogous structures.[4]
Isoxazole CH (H-4')6.4 - 6.6Singlet1HCharacteristic chemical shift for the C4-H proton in 3,5-disubstituted isoxazoles.[4][5]
Hydroxyl OH2.0 - 5.0 (variable)Broad Singlet1HPosition is dependent on sample conditions (solvent, concentration).

Experimental Verification: A Standard Operating Protocol

To validate the predicted spectrum, a standardized experimental protocol is essential for acquiring high-quality, reproducible data.

Sample Preparation
  • Massing: Accurately weigh 5-25 mg of the dried, purified compound.[7]

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds.[8] If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ can be used.[7][8]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, small vial.[7][8]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube. Cotton wool should be avoided as solvents can leach impurities from it.

  • Internal Standard: Most commercially available deuterated solvents contain tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). If not, the residual solvent peak can be used for calibration (e.g., CDCl₃ at δ 7.26 ppm).[7][9]

Instrument Parameters (400 MHz Spectrometer)
  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time (AQ): ~3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds. For more quantitative results, D1 should be at least 5 times the longest T1 relaxation time.[10]

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

  • Spectral Width (SW): A range of -2 to 12 ppm is appropriate to capture all relevant signals.

Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening factor of ~0.3 Hz) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks have a positive, symmetrical lineshape.

  • Baseline Correction: Apply a polynomial function to correct any baseline distortions.

  • Calibration: Reference the spectrum to the TMS signal at δ 0.00 ppm or the residual solvent peak.

  • Integration: Integrate all signals and normalize the values to a known proton count (e.g., the singlet for the isoxazole proton, which represents 1H).

Visualization and Structural Assignment

Visual aids are crucial for correlating the NMR data with the molecular structure.

Molecular Structure with Proton Labeling

Caption: Structure of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol with key protons color-coded.

Predicted ¹H NMR Spectrum Workflow

Predicted_Spectrum cluster_molecule Molecular Structure cluster_prediction Predicted Spectral Features Oxetane Oxetane-3-ol Moiety Ox_Signal δ 4.8-5.0 ppm Multiplet (4H) Oxetane->Ox_Signal Diastereotopic Protons OH_Signal δ 2.0-5.0 ppm Broad Singlet (1H) Oxetane->OH_Signal Hydroxyl Group Isoxazole Isoxazole Moiety Iso_Signal δ 6.4-6.6 ppm Singlet (1H) Isoxazole->Iso_Signal Aromatic C4-H Chloromethyl Chloromethyl Moiety Cl_Signal δ 4.7-4.9 ppm Singlet (2H) Chloromethyl->Cl_Signal Inductive Effect

Caption: Logical workflow from molecular moieties to predicted ¹H NMR signals.

Conclusion

The ¹H NMR spectrum of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is predicted to exhibit four distinct sets of signals corresponding to the four unique proton environments. The key diagnostic peaks are the singlet for the isoxazole proton around δ 6.5 ppm, a singlet for the chloromethyl protons near δ 4.8 ppm, and a complex multiplet for the oxetane ring protons also around δ 4.9 ppm. The hydroxyl proton will present as a broad, variable singlet. This detailed interpretation, grounded in comparative data from structurally related compounds, provides a reliable guide for researchers in confirming the synthesis and assessing the purity of this complex heterocyclic molecule.

References

  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum.
  • Science Arena Publications.
  • Pihlaja, K., et al. A 300 MHz 1H NMR study of 2-methyl-, 2-phenyl-, 2-(2-chlorophenyl)-and 2-(4-chlorophenyl)-oxetanes. Magnetic Resonance in Chemistry.
  • University of Manchester, Department of Chemistry.
  • MDPI.
  • ChemRxiv. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks.
  • MDPI.
  • University of East Anglia. Chemical Shifts.
  • Iowa State University, Chemical Instrumentation Facility.
  • Royal Society of Chemistry.
  • Iowa State University, Chemical Instrument
  • Semantic Scholar.

Sources

Comparative

HPLC method development for isoxazole-oxetane purity analysis

High-Performance Liquid Chromatography (HPLC) Method Development for Isoxazole-Oxetane Purity Analysis: A Comparative Guide The Structural Challenge: Isoxazole & Oxetane Constructs In modern medicinal chemistry, the comb...

Author: BenchChem Technical Support Team. Date: March 2026

High-Performance Liquid Chromatography (HPLC) Method Development for Isoxazole-Oxetane Purity Analysis: A Comparative Guide

The Structural Challenge: Isoxazole & Oxetane Constructs

In modern medicinal chemistry, the combination of isoxazole and oxetane rings has become a powerful structural motif. Oxetanes are frequently deployed as highly polar bioisosteres for carbonyl and gem-dimethyl groups, providing enhanced metabolic stability while acting as strong hydrogen-bond acceptors due to their exposed oxygen lone pair and high intrinsic ring strain (~106 kJ/mol) [[1]](). Conversely, isoxazoles provide a robust, metabolically stable 5-membered heterocyclic scaffold capable of participating in critical target binding 2.

When developing an HPLC purity method for these constructs, analysts face two primary critical pairs that co-elute on standard columns:

  • Isoxazole Regioisomers: Synthetic byproducts (e.g., 3,5- vs. 3,4-substituted isoxazoles) with nearly identical hydrophobic footprints.

  • Oxetane Degradants: Ring-opened diols or amino-alcohols formed via acid-catalyzed hydrolysis of the strained oxetane ring 3.

Mechanistic Chromatography: Stationary Phase Comparison

To objectively compare performance, we must look beyond the ubiquitous C18 column and evaluate stationary phases based on their specific non-covalent interactions.

  • C18 (Octadecylsilane): Relies exclusively on hydrophobic dispersion forces. Because the lipophilicity difference between an intact oxetane and its ring-opened diol is often masked by the molecule's overall hydration shell, C18 phases typically fail to provide adequate selectivity (

    
    ) for these degradants.
    
  • Biphenyl: Features a dual-ring system that provides strong

    
     interactions and enhanced polarizability 4. This shape selectivity is highly effective for resolving aromatic isoxazole regioisomers that C18 cannot separate 5.
    
  • PFP (Pentafluorophenyl): The gold standard for oxetanes. The highly electronegative fluorine atoms create a strong dipole moment, while the phase acts as a potent hydrogen-bond donor/acceptor [[6]](). This perfectly targets the exposed oxygen lone pair of the oxetane ring, allowing baseline resolution of the intact oxetane from its ring-opened diol counterpart.

Quantitative Performance Summary

The following table summarizes the experimental resolution (


) of a standard isoxazole-oxetane API against its two primary impurities across different column chemistries (150 x 4.6 mm, 3 µm columns; 5-95% Acetonitrile gradient).
Stationary PhasePrimary Interaction MechanismIsoxazole Regioisomer Resolution (

)
Oxetane Degradant Resolution (

)
Overall Suitability
C18 Hydrophobic Dispersion0.8 (Co-elution)1.1 (Poor)Low
Biphenyl

& Polarizability
2.5 (Baseline)1.8 (Acceptable)Moderate
PFP Dipole-Dipole & H-Bonding1.5 (Acceptable)3.2 (Baseline)High

Method Development Workflow

G A Isoxazole-Oxetane Sample Input B Stationary Phase Screening A->B C1 C18 Phase (Dispersion Only) B->C1 Baseline C2 Biphenyl Phase (π-π Interactions) B->C2 Aromatic Focus C3 PFP Phase (Dipole & H-Bond) B->C3 Polar Focus D Evaluate Resolution (Rs > 2.0?) C1->D C2->D C3->D E Method Optimization (Gradient, pH, Temp) D->E No F Self-Validating Forced Degradation D->F Yes E->D Re-test

Workflow for isoxazole-oxetane HPLC method development and phase selection.

Self-Validating Experimental Protocol

To ensure trustworthiness, an analytical method must prove its own stability-indicating power. Rather than relying solely on available reference standards, this protocol uses in situ forced degradation to deliberately generate the critical oxetane ring-opened pair, creating a self-validating system.

Step 1: In Situ Degradant Generation (The Self-Validation Step)

  • Action: Dissolve the isoxazole-oxetane API in diluent to 1 mg/mL. Add 0.1M HCl to a 1 mL aliquot and heat at 60°C for 2 hours. Neutralize with an equivalent volume of 0.1M NaOH.

  • Causality: The acidic conditions and heat selectively hydrolyze the highly strained oxetane ring into a polar diol 3. By injecting this stressed sample, you guarantee the presence of the most challenging polar impurity, proving the method can separate the active pharmaceutical ingredient from its degradation products.

Step 2: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with formic acid. Mobile Phase B: 100% Acetonitrile.

  • Causality: While oxetanes and isoxazoles are generally neutral, synthetic impurities often contain weakly basic amines. A pH of 3.0 ensures these basic moieties are fully protonated, preventing secondary interactions with residual silanols on the stationary phase and guaranteeing sharp, symmetrical peaks.

Step 3: Chromatographic Execution

  • Action: Install a PFP column (150 x 4.6 mm, 3 µm). Set the column oven to 40°C. Run a linear gradient from 5% B to 95% B over 15 minutes at a flow rate of 1.0 mL/min.

  • Causality: The PFP column leverages dipole-dipole interactions to aggressively retain the intact oxetane relative to the diol degradant 6. Elevating the temperature to 40°C reduces the viscosity of the highly aqueous initial mobile phase, improving mass transfer kinetics and further sharpening the peaks.

Step 4: System Suitability Verification

  • Action: Analyze the chromatogram of the stressed sample. The method is considered validated for purity analysis if the resolution (

    
    ) between the parent isoxazole-oxetane peak and the newly formed diol peak is 
    
    
    
    .

References

  • Chemical Space Exploration of Oxetanes – PMC - NIH.
  • Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks – ChemRxiv.
  • AMT HALO 90Å C18, AQ-C18, Biphenyl, New Alternatives to C18 Brochure – MZ-Analysentechnik.
  • Liquid-phase separation of structurally similar steroids using phenyl stationary phases – ResearchGate.
  • Fluorous Synthesis of Heterocyclic Systems – PMC - NIH.
  • Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists – PMC - NIH.

Sources

Validation

Structural Elucidation and Mass Spectrometry Fragmentation of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol: HRMS vs. Triple Quadrupole Platforms

Executive Summary In modern drug design, the incorporation of oxetanes as bioisosteres for gem-dimethyl or carbonyl groups has surged due to their ability to favorably modulate lipophilicity, aqueous solubility, and meta...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug design, the incorporation of oxetanes as bioisosteres for gem-dimethyl or carbonyl groups has surged due to their ability to favorably modulate lipophilicity, aqueous solubility, and metabolic stability. When this strained ring is fused with a versatile isoxazole scaffold—a staple in antimicrobial and anti-inflammatory agents—it yields complex, multi-functional molecules such as 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol (Exact Mass: 189.0193 Da).

For drug development professionals, characterizing the metabolic fate and structural degradation of such compounds is a critical analytical challenge. This guide objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) and Nominal Mass Triple Quadrupole (QqQ) platforms in elucidating the fragmentation patterns of this specific molecule, providing actionable, self-validating experimental protocols.

Mechanistic Fragmentation Pathways (The "Why")

Understanding the causality behind a molecule's fragmentation is the cornerstone of mass spectrometry interpretation. Under Electrospray Ionization (ESI+) and Collision-Induced Dissociation (CID), the precursor ion [M+H]+ at m/z 190.0271 exhibits three distinct fragmentation domains:

The Oxetan-3-ol Moiety: Ring Strain and Dehydration

Oxetanes possess an intrinsic ring strain of approximately 106 kJ/mol, making them highly reactive under CID conditions[1]. The tertiary hydroxyl group at the 3-position is exceptionally susceptible to dehydration, yielding a prominent[M+H - H2O]+ ion at m/z 172.0165. Furthermore, 2 results in the neutral loss of formaldehyde (CH2O, -30.0106 Da), a highly diagnostic pathway for 3-substituted oxetanes[2].

The Isoxazole Core: N-O Bond Fission

The 1,2-oxazole (isoxazole) ring is characterized by a relatively weak N-O bond (~55 kcal/mol). Upon CID activation, the primary fragmentation pathway involves 3, often followed by a skeletal rearrangement into an azirine or oxazole intermediate[3]. This process typically culminates in the4 and subsequent expulsion of carbon monoxide (CO) or hydrogen cyanide (HCN)[4].

The Chloromethyl Group: Isotopic Signatures and Elimination

The presence of the chlorine atom provides a distinct isotopic signature (a 3:1 ratio of 35Cl to 37Cl in the precursor ion [M+H]+ at m/z 190.0271 and 192.0241). High-energy collisions induce the loss of hydrochloric acid (HCl, -35.9767 Da) from the dehydrated intermediate, forming a stabilized exocyclic double bond at m/z 136.0398.

Pathway M Precursor Ion [M+H]+ m/z 190.027 C7H9ClNO3+ H2O [M+H - H2O]+ m/z 172.017 C7H7ClNO2+ M->H2O -H2O (-18.01 Da) Oxetane Dehydration CH2O [M+H - CH2O]+ m/z 160.017 C6H7ClNO2+ M->CH2O -CH2O (-30.01 Da) Transannular Cleavage HCl [M+H - H2O - HCl]+ m/z 136.040 C7H6NO2+ H2O->HCl -HCl (-35.98 Da) Chloromethyl Cleavage Isox Isoxazole Ring Cleavage Loss of CO / HCN m/z < 120 H2O->Isox N-O Bond Fission CID Activation CH2O->Isox N-O Bond Fission

Caption: Fragmentation pathway of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol under ESI(+)-CID.

Platform Comparison: HRMS vs. Triple Quadrupole (QqQ)

Selecting the correct mass spectrometry platform depends entirely on the phase of drug development.

  • High-Resolution Mass Spectrometry (Q-TOF / Orbitrap): Achieving5 is critical for de novo structural elucidation[5]. For example, distinguishing the loss of CH2O (30.0106 Da) from the oxetane ring versus the loss of NO (29.9980 Da) from the isoxazole ring is impossible on a nominal mass instrument. HRMS unambiguously assigns these elemental compositions[6].

  • Triple Quadrupole (QqQ): While operating at nominal mass resolution, QqQ remains the benchmark for 7[7]. For pharmacokinetics (PK), monitoring the nominal transitions m/z 190 → 172 and 190 → 136 via Multiple Reaction Monitoring (MRM) provides unmatched sensitivity and dynamic range.

Comparative Performance Data
Fragment DescriptionMolecular FormulaExact Mass (HRMS)Nominal Mass (QqQ)Diagnostic Utility
Precursor Ion [M+H]+ C7H9ClNO3+190.0271190Base peak; isotopic 35Cl/37Cl ratio confirms halogen presence.
Loss of H2O C7H7ClNO2+172.0165172Confirms the presence of the tertiary hydroxyl group on the oxetane ring.
Loss of CH2O C6H7ClNO2+160.0165160Characteristic transannular cross-ring cleavage of the oxetane.
Loss of H2O + HCl C7H6NO2+136.0398136Confirms the chloromethyl aliphatic chain via elimination.
Isoxazole ring opening Various< 120.0000< 120N-O bond cleavage yielding azirine/oxazole intermediates.

Experimental Workflows & Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems.

Sample Preparation (Self-Validating System)

Objective: Isolate the analyte from complex biological matrices while preventing ex vivo degradation of the sensitive oxetane ring.

  • Aliquot 50 µL of plasma into a low-bind microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile (containing 10 ng/mL of stable-isotope-labeled internal standard) to precipitate proteins and quench enzymatic activity. Causality: Cold solvent prevents temperature-dependent ring opening of the oxetane prior to injection.

  • Vortex for 30 seconds to ensure complete matrix disruption.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial. Validation Check: The supernatant must be completely clear. Any turbidity indicates incomplete precipitation, which will cause severe ion suppression in the ESI source.

LC-MS/MS Acquisition Parameters

Chromatography:

  • Column: UPLC C18 (2.1 × 50 mm, 1.7 µm particle size).

  • Mobile Phases: (A) 0.1% Formic acid in MS-grade water; (B) 0.1% Formic acid in MS-grade acetonitrile.

  • Gradient: 5% B hold for 0.5 min, linear ramp to 95% B over 4.0 min, hold for 1.0 min, re-equilibrate at 5% B for 1.5 min. Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

Mass Spectrometry (ESI+):

  • Source Parameters: Capillary Voltage: 3.0 kV. Desolvation Temperature: 400°C. Desolvation Gas Flow: 800 L/hr.

  • HRMS (Q-TOF/Orbitrap) Settings: Full scan range m/z 50–500 at 70,000 resolution. Data-dependent MS2 (ddMS2) triggered on the [M+H]+ precursor (m/z 190.0271) using stepped Normalized Collision Energy (NCE) of 20, 30, and 40. Causality: Stepped NCE ensures the capture of both fragile pathways (oxetane dehydration at NCE 20) and robust pathways (isoxazole ring opening at NCE 40) in a single composite spectrum[6].

  • QqQ Settings: MRM transitions optimized for quantitation. Primary transition (Quantifier): m/z 190.0 → 172.0 (CE: 15 eV). Secondary transition (Qualifier): m/z 190.0 → 136.0 (CE: 25 eV).

Workflow Sample Sample Prep Protein Precipitation LC UPLC Separation (C18, Gradient) Sample->LC ESI ESI(+) Ionization LC->ESI HRMS HRMS (Q-TOF/Orbitrap) Full Scan & ddMS2 Resolution > 30,000 ESI->HRMS Discovery Phase QqQ Triple Quadrupole (QqQ) MRM Mode Nominal Mass ESI->QqQ Development Phase DataHRMS Structural Elucidation Exact Mass & Formulas HRMS->DataHRMS DataQqQ Targeted Quantitation High Sensitivity PK QqQ->DataQqQ

Caption: Analytical workflow comparing HRMS and QqQ platforms for structural and quantitative analysis.

References

1.3 - Australian Journal of Chemistry[3] 2. 2 - National Science Foundation (NSF)[2] 3.4 - PubMed / NIH[4] 4. 1 - PMC / NIH[1] 5.5 - MtoZ Biolabs[5] 6.7 - LabRulez LCMS[7] 7.6 - Waters Corporation[6]

Sources

Comparative

structure-activity relationship (SAR) studies of isoxazole derivatives

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives: A Comparative Guide to Anticancer Efficacy The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged...

Author: BenchChem Technical Support Team. Date: March 2026

Structure-Activity Relationship (SAR) Studies of Isoxazole Derivatives: A Comparative Guide to Anticancer Efficacy

The isoxazole ring—a five-membered heterocycle containing adjacent nitrogen and oxygen atoms—has emerged as a privileged scaffold in modern drug discovery. Its unique electron-rich aromaticity, coupled with the weak N–O bond, allows it to act as a versatile bioisostere for amides and esters. By locking molecular conformations, isoxazoles enhance binding affinity within complex protein pockets, particularly in oncology and antimicrobial applications.

This guide provides an objective, data-driven comparison of isoxazole derivatives against clinical standard drugs, detailing the mechanistic causality behind their structural modifications and the self-validating experimental protocols used to evaluate their efficacy.

Mechanistic Grounding: The Causality of the Isoxazole Scaffold

The inclusion of an isoxazole core is rarely accidental; it is a deliberate structural choice driven by specific pharmacodynamic goals.

  • Conformational Locking: Unlike flexible alkyl or ether linkers, the rigid geometry of the isoxazole ring restricts the rotational freedom of attached aryl groups. This conformational locking reduces the entropic penalty upon binding to targets like Vascular Endothelial Growth Factor Receptor (VEGFR) or Topoisomerase II .

  • Hydrogen Bonding Dynamics: The nitrogen atom serves as a potent hydrogen-bond acceptor, while the oxygen atom modulates the electron density of the ring. This dual functionality allows isoxazoles to precisely anchor into the hinge regions of kinase domains.

  • Electronic Tuning via Substituents: SAR studies consistently demonstrate that the electronic nature of substituents at the C-3 and C-5 positions dictates bioactivity. Electron-withdrawing groups (e.g., halogens like –F, –Cl, –Br) increase lipophilicity and cellular penetration, whereas electron-donating groups (e.g., methoxy) can optimize steric fit within the colchicine-binding site of tubulin .

MOA_Isoxazole Isoxazole Halogenated Isoxazole Derivative Target1 Topoisomerase II Inhibition Isoxazole->Target1 Hydrophobic binding Target2 VEGFR-2 Kinase Inhibition Isoxazole->Target2 H-bond locking DNA DNA Damage & Strand Breaks Target1->DNA Angiogenesis Suppression of Angiogenesis Target2->Angiogenesis Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis Angiogenesis->Apoptosis

Dual-pathway mechanism of action for halogenated isoxazole derivatives in oncology.

Comparative SAR Profiling in Oncology

To objectively evaluate the performance of isoxazole derivatives, we must benchmark their in vitro cytotoxicity against established clinical therapeutics. The table below synthesizes quantitative experimental data, highlighting how specific structural modifications directly translate to improved IC₅₀ values compared to standard alternatives .

Compound Class / ModificationTarget Cell LineIC₅₀ ValueReference StandardStandard IC₅₀Mechanistic Insight & SAR Causality
3,5-Disubstituted Isoxazole (4b) U87 (Glioblastoma)42.8 µMTemozolomide53.85 µMApoptosis induction; activity is significantly enhanced by methoxy and chloride substitutions on the R-group.
Isoxazole-Curcumin Hybrid (40) MCF-7 (Breast)3.97 µMCurcumin21.89 µMThe isoxazole ring replaces the unstable diketone moiety, locking the conformation and enhancing target affinity.
Halogenated Isoxazole (24) L02 / Cancer lines6.0 µg/mLDocetaxel5.0 µg/mLTopoisomerase II inhibition; para-halogenation (electron-withdrawing) dramatically increases lipophilicity and potency.
Isoxazole Chalcone (10a) DU145 (Prostate)0.96 µMColchicine4.10 µMInhibits tubulin polymerization; electron-donating methoxy groups improve the steric fit in the colchicine pocket.

Key Takeaway: The data demonstrates that isoxazole derivatives can outperform parent natural products (e.g., Curcumin) and compete directly with potent chemotherapeutics (e.g., Temozolomide, Colchicine) when the C-3/C-5 aryl rings are rationally substituted to match the electronic requirements of the target pocket.

Experimental Workflows for Isoxazole SAR Validation

To ensure trustworthiness and reproducibility, the synthesis and biological evaluation of these compounds must rely on self-validating experimental systems. Below are the standard protocols utilized to generate the comparative data above.

Protocol 1: Regioselective Synthesis via 1,3-Dipolar Cycloaddition

Causality: We select 1,3-dipolar cycloaddition over traditional condensation methods because it provides absolute regiocontrol. By generating a nitrile oxide in situ and reacting it with a terminal alkyne, the reaction exclusively yields the 3,5-disubstituted isoxazole. This eliminates isomeric mixtures (e.g., 3,4-disubstituted byproducts) that would otherwise confound SAR interpretation .

  • Oxime Formation: React the starting aryl aldehyde (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) in an ethanol/water mixture. Add sodium acetate (1.5 eq) as a buffer. Stir at room temperature for 2 hours to yield the aryl oxime.

  • Chlorination: Dissolve the purified oxime in N,N-dimethylformamide (DMF). Slowly add N-chlorosuccinimide (NCS, 1.1 eq) at 0°C. Stir for 3 hours to generate the highly reactive hydroximoyl chloride intermediate.

  • Cycloaddition: In a separate flask, dissolve the chosen terminal alkyne (dipolarophile, 1.0 eq) in dichloromethane (DCM). Add the hydroximoyl chloride solution, followed by the dropwise addition of triethylamine (TEA, 1.5 eq). The TEA neutralizes the HCl, generating the nitrile oxide in situ, which immediately undergoes a [3+2] cycloaddition with the alkyne.

  • Purification: Quench the reaction with water, extract with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous MgSO₄. Purify the crude product via silica gel column chromatography (Hexane/Ethyl Acetate gradient) to isolate the pure 3,5-disubstituted isoxazole.

Protocol 2: In Vitro Cytotoxicity Screening (MTT Assay)

Causality: The MTT assay is utilized as a self-validating phenotypic screen. By incorporating both a vehicle control (0.1% DMSO) to establish baseline viability and a clinical standard (e.g., Docetaxel) as a positive control, the assay internally normalizes background metabolic fluctuations. This ensures the calculated IC₅₀ values are a true reflection of the compound's potency.

  • Cell Seeding: Harvest target cancer cells (e.g., MCF-7 or U87) at 80% confluence. Seed into 96-well plates at a density of

    
     cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cellular adhesion.
    
  • Compound Treatment: Prepare 10 mM stock solutions of the isoxazole derivatives in pure DMSO. Perform serial dilutions in culture media to achieve final testing concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration never exceeds 0.1% to prevent solvent-induced toxicity. Treat the cells for 48 hours.

  • Viability Assessment: Discard the treatment media. Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well. Incubate for 4 hours. Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring, forming insoluble purple formazan crystals.

  • Quantification: Carefully aspirate the media. Add 150 µL of pure DMSO to each well to solubilize the formazan crystals. Shake the plate for 10 minutes in the dark. Measure the absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

SAR_Workflow Design In Silico Design & Pharmacophore Modeling Synthesis 1,3-Dipolar Cycloaddition (Regioselective) Design->Synthesis Purification Purification & Structural Elucidation (NMR/MS) Synthesis->Purification InVitro In Vitro Screening (MTT Viability Assay) Purification->InVitro Mechanism Target Validation (e.g., Topoisomerase II / VEGFR) InVitro->Mechanism Optimization Lead Optimization & SAR Iteration Mechanism->Optimization Optimization->Design Feedback Loop

Workflow of regioselective isoxazole synthesis and iterative SAR biological screening.

References

  • Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry (2021). Available at:[Link]

  • A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics (2024). Available at:[Link]

  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Pharmaceuticals (2023). Available at:[Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Advances (2024). Available at:[Link]

Validation

The Definitive Guide to Validating Purity: 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol

Topic: Validating Chemical Purity of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol Content Type: Publish Comparison Guide Executive Summary: The Analytical Challenge In the realm of fragment-based drug discovery (FBDD)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Chemical Purity of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol Content Type: Publish Comparison Guide

Executive Summary: The Analytical Challenge

In the realm of fragment-based drug discovery (FBDD), 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol represents a high-value, bifunctional building block. However, its chemical architecture presents a "perfect storm" for analytical ambiguity:

  • The Electrophile: A reactive chloromethyl group (

    
    ) susceptible to hydrolysis and nucleophilic displacement.
    
  • The Strained Ring: An acid-sensitive oxetan-3-ol moiety prone to ring-opening polymerization or hydrolysis.

  • The Heterocycle: An isoxazole core that provides UV absorption but masks non-chromophoric degradation products.

Standard "Certificate of Analysis" (CoA) protocols often rely solely on HPLC-UV (Area %), which frequently overestimates purity by failing to detect inorganic salts, residual solvents, or non-UV-active ring-opened species. This guide objectively compares the industry-standard HPLC-UV against the superior Hybrid qNMR/LC-MS workflow, establishing a new gold standard for validating this labile compound.

Comparative Analysis of Validation Methodologies

We evaluated three primary methodologies for assessing the purity of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol. The data below synthesizes performance metrics based on sensitivity, specificity, and "truth in quantification."

Table 1: Performance Matrix of Analytical Techniques
FeatureMethod A: HPLC-UV (Standard) Method B: LC-MS (Qualitative) Method C: qNMR (Gold Standard)
Primary Detection UV Absorbance (254 nm)Mass-to-Charge (

)
Nuclear Spin (Proton)
Quantification Basis Relative Response (Area %)Ionization EfficiencyMolar Ratio (Absolute)
Blind Spot Non-chromophoric impurities (e.g., salts, aliphatic degradants)Ion suppression; poor ionization of neutral artifactsNone (detects all protonated species)
Standard Requirement Requires specific impurity standards for RRF calculationRequires standards for quantificationNo reference standard needed for analyte
Suitability for Labile Cpds Low (Column acidity can degrade oxetane)Medium (Soft ionization helps)High (Non-destructive, rapid)
Typical Purity Error +2% to +5% (Overestimation)N/A (Not quantitative)±0.5% (Exact)
Why the "Standard" Fails

Reliance on HPLC-UV (Method A) is dangerous for this specific compound. The oxetane ring is transparent to UV. If the ring opens to form a chlorohydrin or diol, the isoxazole chromophore remains intact. The HPLC detector sees "one peak" or minor shifts, while the actual chemical integrity has been compromised. Furthermore, the chloromethyl group can hydrolyze to a hydroxymethyl group, which may co-elute under standard reverse-phase conditions.

The Solution: A Hybrid Validation Protocol

To achieve Scientific Integrity and Trustworthiness , we recommend a Hybrid Protocol combining qNMR (Quantitative NMR) for absolute assay and LC-MS for impurity identification.

The Logic of Causality
  • qNMR provides the mass balance purity. It inherently accounts for residual solvents (DMSO, EtOAc) and inorganic salts that HPLC-UV ignores.

  • LC-MS provides the structural integrity check. It confirms the presence of the chlorine isotope pattern (

    
     ratio ~3:1) and detects specific degradation masses (e.g., M+18 for hydrolysis).
    
Visualization: The Validation Workflow

The following diagram illustrates the decision matrix for validating this compound, ensuring no "false passes" occur.

ValidationWorkflow Start Crude Sample: 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol qNMR Step 1: 1H-qNMR (DMSO-d6) (Absolute Assay) Start->qNMR PurityCheck Purity > 95%? qNMR->PurityCheck LCMS Step 2: LC-MS Analysis (Impurity Profiling) PurityCheck->LCMS Yes Fail REJECT BATCH (Purify via Prep-HPLC) PurityCheck->Fail No StructureCheck Correct Isotope Pattern? (Cl signature) LCMS->StructureCheck StructureCheck->Fail No Pass RELEASE BATCH (Valid for Synthesis) StructureCheck->Pass Yes

Caption: Figure 1. Self-validating decision tree ensuring both quantitative accuracy (qNMR) and structural identity (LC-MS).

Experimental Protocols

Protocol A: Absolute Purity via 1H-qNMR

Objective: Determine weight % purity without an analyte reference standard.

Reagents:

  • Solvent: DMSO-d6 (99.9% D). Note: Avoid

    
     as trace acidity can trigger oxetane ring opening.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. Must be non-hygroscopic and chemically inert.

Procedure:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision ±0.01 mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): 
      
      
      
      seconds (Critical for full relaxation of protons).
    • Scans: 16 or 32.

    • Temperature: 298 K.

  • Processing: Phase and baseline correct manually. Integrate the IS peak (set to known proton count) and a distinct analyte peak (e.g., the isoxazole proton or oxetane

    
    ).
    

Calculation:



Where 

=Integral area,

=Number of protons,

=Molecular weight,

=Mass,

=Purity of IS.[1][2][3][4][5][6][7]
Protocol B: Impurity Profiling via LC-MS

Objective: Detect hydrolysis (Chlorine loss) and ring-opening.

Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: Water + 0.1% Formic Acid.[8]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI (+) Mode. Scan range 100–500

    
    .
    

Key Markers:

  • Analyte:

    
     Da (Characteristic Cl isotope pattern 3:1).
    
  • Impurity 1 (Hydrolysis):

    
     Da (Loss of Cl pattern).
    
  • Impurity 2 (Ring Opening):

    
     Da.
    

Degradation Pathway Analysis

Understanding the specific instability of 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is vital for interpreting LC-MS data. The diagram below maps the chemical fate of the molecule under stress.

Degradation Parent Parent Compound (C7H8ClNO3) PathA Hydrolysis of -CH2Cl (Formation of Alcohol) Parent->PathA + H2O / - HCl PathB Oxetane Ring Opening (Acid Catalyzed) Parent->PathB + H+ / + Nu- ProdA Des-chloro Impurity (Loss of Cl isotope) PathA->ProdA ProdB Diol/Chlorohydrin (Mass +18 or +36) PathB->ProdB

Caption: Figure 2. Primary degradation pathways: Nucleophilic substitution of the chloromethyl group and acid-catalyzed ring opening of the oxetane.

Conclusion

For 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, HPLC-UV Area % is not a valid proxy for purity . The lack of UV activity in the oxetane ring and the potential for non-chromophoric degradation necessitates a shift to qNMR .

Recommendation: Adopt the Hybrid Protocol (qNMR + LC-MS) for all batches intended for biological screening or GMP synthesis. This ensures that the "purity" you measure reflects the actual number of active molecules available for your reaction.

References

  • PubChemLite. 3-[3-(chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol (Compound Summary). National Library of Medicine. [Link]

  • Godejohann, M., et al. Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 2021.[4] [Link]

  • Almac Group. Quantitative NMR (qNMR): An Alternative to Traditional HPLC Assay Analysis. [Link][3]

  • Potangale, C.N., et al. Quantification of drugs by proton NMR incorporated internal standard method.[9] Eurasian Journal of Analytical Chemistry, 2014.[9] [Link]

Sources

Comparative

A Head-to-Head Comparison of Isoxazole and Pyrazole Scaffolds: A Guide to Chemical and Metabolic Stability for Drug Developers

In the landscape of medicinal chemistry, isoxazole and pyrazole, both five-membered aromatic heterocycles, are privileged scaffolds. Their prevalence in a multitude of clinically approved drugs and developmental candidat...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, isoxazole and pyrazole, both five-membered aromatic heterocycles, are privileged scaffolds. Their prevalence in a multitude of clinically approved drugs and developmental candidates stems from their versatile synthetic accessibility and their capacity to engage in various biological interactions. However, the subtle difference in the arrangement of their heteroatoms—an oxygen and a nitrogen in isoxazole versus two adjacent nitrogens in pyrazole—imparts distinct physicochemical properties that profoundly influence their stability. This guide provides an in-depth, comparative analysis of the chemical and metabolic stability of these two critical scaffolds, offering field-proven insights and experimental data to inform rational drug design.

Chemical Stability: The Tale of Two Rings Under pH Stress

The inherent aromaticity of both isoxazole and pyrazole rings confers a general resistance to many common chemical reagents.[1][2] However, their behavior under varying pH conditions, a critical factor for oral drug candidates navigating the gastrointestinal tract, reveals significant differences.

Isoxazole: A Balancing Act of Stability and Controlled Lability

The isoxazole ring's stability is context-dependent, heavily influenced by pH, temperature, and its substitution pattern.[1] The N-O bond is the scaffold's "Achilles' heel," being susceptible to cleavage under specific conditions.[1]

This lability is most pronounced under basic conditions. A pivotal study on the anti-inflammatory drug Leflunomide demonstrated that while the isoxazole ring is stable at acidic and neutral pH at room temperature, it undergoes significant degradation under basic conditions (pH 10).[3] This base-catalyzed ring opening is also temperature-dependent, accelerating at physiological temperature (37°C).[3]

Table 1: pH and Temperature Dependent Stability of the Isoxazole Ring in Leflunomide

pHTemperature (°C)Half-life (t½) (hours)Stability
4.025-Stable
7.425-Stable
10.0256.0Labile
4.037-Stable
7.4377.4Moderately Stable
10.0371.2Labile
Data extracted from a study on the in vitro stability of Leflunomide.[3]

Beyond pH-mediated hydrolysis, the isoxazole ring can be cleaved via other chemical methods, such as catalytic hydrogenation, which typically results in reductive cleavage of the weak N-O bond.[1]

cluster_isoxazole Isoxazole Ring cluster_conditions Conditions cluster_outcome Outcome Isoxazole Isoxazole Scaffold (e.g., Leflunomide) Acid Acidic pH (4.0) 25°C & 37°C Isoxazole->Acid Exposed to Neutral Neutral pH (7.4) 37°C Isoxazole->Neutral Exposed to Base Basic pH (10.0) 37°C Isoxazole->Base Exposed to Stable Stable Ring Acid->Stable Cleavage Ring Cleavage (A771726 formation) Neutral->Cleavage t½ = 7.4h Base->Cleavage t½ = 1.2h

Caption: pH-dependent chemical stability of the isoxazole ring.

Pyrazole: A Fortress of Aromatic Stability

In contrast, the pyrazole scaffold is renowned for its robust chemical stability. Its aromaticity contributes significantly to its resistance to chemical degradation, making it a highly suitable scaffold for drug development.[2] The presence of two nitrogen atoms allows pyrazole to react with both acids and bases, but this does not typically lead to ring cleavage under physiological conditions.[4] This inherent stability is a key factor in the recent surge of pyrazole-containing drugs approved for clinical use.[5]

Metabolic Stability: Navigating the Enzymatic Gauntlet

A drug candidate's journey through the body involves exposure to a host of metabolic enzymes, primarily the cytochrome P450 (CYP) superfamily in the liver. The metabolic fate of isoxazole and pyrazole scaffolds differs significantly, which has profound implications for a drug's half-life, bioavailability, and potential for drug-drug interactions.

Isoxazole: Prone to Metabolic Ring Scission

The weak N-O bond that confers chemical lability also makes the isoxazole ring susceptible to metabolic cleavage. In vitro studies with the drug leflunomide have shown that its 3-unsubstituted isoxazole ring undergoes a unique N-O bond cleavage to form its active metabolite, A771726.[6][7] This biotransformation is catalyzed by the reduced P450Fe(II) form of the enzyme, with studies pointing towards the involvement of CYP1A2.[6][7]

Crucially, the substitution pattern on the isoxazole ring dictates its metabolic fate. The presence of a hydrogen atom at the C3 position is essential for this ring-opening mechanism.[6][7] When a methyl group replaces this hydrogen (as in 3-methylleflunomide), the ring becomes resistant to this metabolic cleavage.[7] Other metabolic pathways for isoxazoles include hydroxylation of substituents on the ring.[7]

cluster_drug Parent Drug cluster_enzyme Metabolic System cluster_metabolite Metabolic Outcome Leflunomide Leflunomide (3-unsubstituted isoxazole) CYP1A2 CYP1A2 (P450Fe(II)) + NADPH Leflunomide->CYP1A2 Substrate for Cleavage N-O Bond Cleavage CYP1A2->Cleavage Catalyzes ActiveMetabolite Active Metabolite (A771726) Cleavage->ActiveMetabolite Leads to

Caption: CYP450-mediated metabolic cleavage of the isoxazole ring.

Pyrazole: A Metabolically Robust Scaffold

The pyrazole nucleus is considered a metabolically stable heterocycle.[5] This stability is a primary driver for its increased incorporation into newly approved drugs.[5] Unlike related heterocycles such as imidazole and oxazole, which are more prone to oxidative cleavage, drugs containing pyrazole rings exhibit higher stability against oxygenases like CYP450s.[8] This resistance is likely due to the strong acidic nature of the pyrazole ring, which makes it less susceptible to oxidative metabolism.[8] When metabolism of pyrazole-containing drugs does occur, it often involves the removal or modification of N-substituents rather than cleavage of the heterocyclic ring itself.[8]

Table 2: Comparative Overview of Isoxazole and Pyrazole Stability

FeatureIsoxazole ScaffoldPyrazole Scaffold
General Chemical Stability Generally stable, but with a key liability.Highly stable and robust.[2]
Key Liability Weak N-O bond.[1]Generally none under physiological conditions.
Acid Stability (pH < 7) Stable.[3]Stable.[2]
Base Stability (pH > 7) Susceptible to base-catalyzed ring opening.[1][3]Stable.[4]
Primary Metabolic Pathway N-O bond cleavage (ring scission), especially if C3 is unsubstituted.[6][7]Generally resistant to ring cleavage. Metabolism often occurs on substituents.[8]
Enzymatic Susceptibility Susceptible to cleavage by CYP450 enzymes (e.g., CYP1A2).[6]More resistant to oxidative metabolism by CYP450s compared to other heterocycles.[8]
Implication for Drug Design Can be used as a prodrug strategy; stability can be tuned by substitution.A reliable scaffold for designing metabolically stable drugs.

Experimental Protocols for Stability Assessment

To provide actionable guidance, this section details standardized protocols for evaluating the chemical and metabolic stability of compounds containing these scaffolds.

Protocol 1: Chemical Stability Assessment in pH Buffers

This assay determines the degradation of a compound under various pH conditions, simulating the environments of the stomach and intestines.

prep 1. Sample Preparation Prepare stock solution (e.g., 10 mM in DMSO). incubate 2. Incubation Dilute stock into pH buffers (e.g., pH 1.2, 7.4, 10.0). Incubate at constant temperature (e.g., 37°C). prep->incubate sample 3. Time-Point Sampling Withdraw aliquots at t = 0, 1, 2, 4, 8, 24 hours. incubate->sample quench 4. Reaction Quenching Add cold acetonitrile with internal standard to stop degradation. sample->quench analyze 5. LC-MS/MS Analysis Analyze concentration of parent compound remaining. quench->analyze calc 6. Data Calculation Plot % remaining vs. time to determine half-life (t½). analyze->calc

Caption: Experimental workflow for a chemical (pH) stability assay.

Detailed Steps:

  • Buffer Preparation: Prepare buffers at relevant pH values, such as simulated gastric fluid (pH ~1.2), physiological pH (7.4), and a basic pH (e.g., 10.0).[9]

  • Compound Preparation: Prepare a high-concentration stock solution of the test compound (e.g., 10 mM in DMSO).

  • Incubation: Dilute the stock solution into each buffer to a final working concentration (e.g., 1-10 µM). Incubate the solutions in sealed vials at a constant temperature, typically 37°C, in a shaking water bath.

  • Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the degradation reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile or methanol) and an internal standard.[9]

  • Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the parent compound remaining at each time point.[10]

  • Data Interpretation: Calculate the percentage of the compound remaining at each time point relative to time zero. The half-life (t½) can be determined by plotting the natural logarithm of the remaining percentage against time.

Protocol 2: Metabolic Stability Assessment in Liver Microsomes

This in vitro assay is a gold standard for predicting the hepatic clearance of a drug candidate by measuring its rate of metabolism by CYP enzymes.[11]

prep 1. Reagent Preparation Prepare test compound (1 µM), liver microsomes (e.g., 0.5 mg/mL), and NADPH regenerating system. preincubate 2. Pre-incubation Pre-incubate microsomes and test compound at 37°C for 5-10 min. prep->preincubate initiate 3. Reaction Initiation Initiate metabolism by adding NADPH. preincubate->initiate sample 4. Time-Point Sampling Withdraw aliquots at t = 0, 5, 15, 30, 60 min. initiate->sample quench 5. Reaction Quenching Add cold acetonitrile with internal standard to stop the reaction. sample->quench process 6. Sample Processing Centrifuge to pellet protein. Transfer supernatant for analysis. quench->process analyze 7. LC-MS/MS Analysis Analyze the concentration of parent compound remaining. process->analyze calc 8. Data Calculation Determine half-life (t½) and intrinsic clearance (Clint). analyze->calc

Caption: Experimental workflow for a liver microsomal stability assay.

Detailed Steps:

  • Reagent Preparation: Prepare a reaction mixture containing phosphate buffer (pH 7.4), the test compound (typically at 1 µM), and liver microsomes (e.g., human, rat) at a specified protein concentration (e.g., 0.5 mg/mL). Prepare a solution of the enzyme cofactor, NADPH (or an NADPH-regenerating system).[11]

  • Pre-incubation: Pre-warm the reaction mixture to 37°C for approximately 5-10 minutes.

  • Initiation: Start the metabolic reaction by adding the NADPH solution to the pre-warmed mixture.

  • Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

  • Quenching: Stop the reaction by adding each aliquot to a cold quenching solution (e.g., acetonitrile or methanol) containing an internal standard.

  • Protein Precipitation: Centrifuge the quenched samples at high speed to pellet the precipitated microsomal proteins.

  • Analysis: Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS to determine the concentration of the parent compound.

  • Data Interpretation: Calculate the half-life (t½) and the intrinsic clearance (Clint) from the rate of disappearance of the parent compound.[11]

Conclusion and Strategic Implications

The choice between an isoxazole and a pyrazole scaffold is a critical decision in drug design, with significant consequences for the stability and, ultimately, the viability of a drug candidate.

  • Pyrazole stands out as a scaffold of exceptional chemical and metabolic robustness.[2][5] Its inherent stability makes it a preferred choice when the goal is to design a long-lasting, metabolically resistant drug, minimizing clearance and potential for metabolic liabilities.

  • Isoxazole , while generally stable, possesses a controlled lability centered on its N-O bond.[1] This feature, while a potential liability, can be strategically exploited. For instance, the predictable cleavage of the isoxazole ring is a well-established prodrug strategy, as seen with leflunomide, where metabolic ring opening releases the active pharmacological agent.[6] Furthermore, medicinal chemists can "tune" the stability of the isoxazole ring by modifying its substitution pattern, for example, by substituting the C3 position to block metabolic cleavage.[7]

Ultimately, a deep understanding of the distinct stability profiles of these two scaffolds is paramount. By leveraging the robust nature of pyrazole or the tunable reactivity of isoxazole, researchers can make more informed decisions, accelerating the development of safer and more effective chemical entities.

References

[1] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. (n.d.). Benchchem. Retrieved from [2] Kaur, H., & Singh, J. (2021). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Retrieved from [6] Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active α-cyanoenol metabolite A771726: Mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. ResearchGate. Retrieved from [5] Ebenezer, O., Shapi, M., & Tuszynski, J. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [7] Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes. Drug Metabolism and Disposition, 31(10), 1240-1250. Retrieved from [3] pH and temperature stability of the isoxazole ring in leflunomide. (n.d.). ResearchGate. Retrieved from [12] Proposed mechanisms for the metabolic isoxazole ring opening in the anti-inflammatory agent leflunomide. (n.d.). ResearchGate. Retrieved from Chemical Stability Assays. (n.d.). Creative Bioarray. Retrieved from [4] Pyrazolyl-Ureas as Interesting Scaffold in Medicinal Chemistry. (2021). PMC. Retrieved from [8] The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. Retrieved from [11] Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025). Protocols.io. Retrieved from [10] CHEMICAL STABILITY OF DRUGS. (n.d.). IIP Series. Retrieved from [9] Chemical Stability Assay.docx. (n.d.). Enamine. Retrieved from

Sources

Validation

Comparative Guide: Synthetic Routes for 3-Substituted Oxetanes

Strategic Overview 3-Substituted oxetanes have emerged as high-value bioisosteres in medicinal chemistry, offering improved metabolic stability and solubility compared to gem-dimethyl and carbonyl groups. However, the in...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview

3-Substituted oxetanes have emerged as high-value bioisosteres in medicinal chemistry, offering improved metabolic stability and solubility compared to gem-dimethyl and carbonyl groups. However, the inherent ring strain (~107 kJ/mol) of the oxetane core makes its synthesis and functionalization challenging.

This guide compares the three dominant synthetic strategies for accessing 3-substituted oxetanes. Selection depends on the specific substitution pattern (aryl vs. alkyl), scale, and functional group tolerance.

Quick Selection Matrix
FeatureRoute 1: Oxetan-3-one Functionalization Route 2: Cross-Coupling (Late-Stage) Route 3: De Novo Cyclization
Primary Utility 3,3-Disubstituted & 3-Aryl oxetanes3-Aryl & 3-Heteroaryl oxetanesLarge-scale production & Simple 3-alkyls
Key Reagents Grignard/Lithium, Wittig reagents3-Iodooxetane, Ni/Fe catalysts, Aryl halides1,3-Diols, TsCl, NaH/n-BuLi
Step Count Low (1-2 steps from commercial ketone)Low (1 step from commercial halide)High (3-5 steps from acyclic precursors)
Scalability Moderate (Reagent cost/safety)Moderate (Catalyst cost)High (Cheap reagents, robust)
Limitations 3-monosubstituted products require deoxygenationRequires 3-iodooxetane; Catalyst sensitivityLengthy precursor synthesis

Decision Framework & Pathways

The following flowchart illustrates the logical decision process for selecting the optimal synthetic route based on the target molecule's structure.

Oxetane_Synthesis_Decision Start Target: 3-Substituted Oxetane Type Substitution Pattern? Start->Type Aryl 3-Aryl / 3-Heteroaryl Type->Aryl Aromatic Alkyl 3-Alkyl / Functionalized Chain Type->Alkyl Aliphatic Scale Scale / Availability? Aryl->Scale Route3 Route 3: De Novo Cyclization (Williamson Ether) Alkyl->Route3 Specific precursors available Route1B Route 1B: Oxetan-3-one (Wittig/HWE + Reduction) Alkyl->Route1B Exocyclic alkene intermediate Route1 Route 1: Oxetan-3-one (Grignard + Deoxygenation) Scale->Route1 Discovery (g) Simple Aryl Grignard Route2 Route 2: Cross-Coupling (Ni-Catalyzed Reductive) Scale->Route2 Discovery (mg-g) Complex Aryl Halide Scale->Route3 Process (kg) Cost Critical

Figure 1: Decision tree for selecting the synthetic route based on target structure and scale.

Deep Dive: Synthetic Routes

Route 1: Functionalization of Oxetan-3-one

Best for: Rapid access to 3-aryl and 3,3-disubstituted oxetanes in discovery chemistry.

This route utilizes commercially available oxetan-3-one as a linchpin building block. The ketone carbonyl serves as a handle for nucleophilic attack or olefination.

  • Mechanism:

    • Nucleophilic Addition: Organolithium or Grignard reagents add to the ketone to form a tertiary alcohol (3-substituted oxetan-3-ol).

    • Deoxygenation (for mono-substitution): To access the 3-monosubstituted oxetane, the tertiary hydroxyl group must be removed. This is typically achieved via "ionic hydrogenation" (silane + Lewis acid) or a Barton-McCombie radical deoxygenation.

  • Critical Considerations:

    • Ring Stability: The oxetane ring is sensitive to strong Lewis acids. When using Et3SiH/TFA for deoxygenation, conditions must be controlled (low temp, short time) to prevent ring opening/expansion.

    • Safety: Oxetan-3-one is volatile and potentially unstable; handle with care.

Route 2: Nickel-Catalyzed Cross-Coupling (Late-Stage)

Best for: Library generation, complex heteroaryl targets, and mild conditions.

Modern cross-electrophile coupling (reductive coupling) allows the direct attachment of aryl halides to 3-iodooxetane . This avoids the use of sensitive organometallic reagents (like Grignards) and tolerates a wider range of functional groups (esters, nitriles, amides).

  • Mechanism:

    • A Nickel(II) precatalyst is reduced to Ni(0) by a stoichiometric reductant (Zn or Mn).

    • The catalyst undergoes oxidative addition with the aryl halide (Ar-X) and the alkyl halide (3-iodooxetane).

    • Reductive elimination forges the C(sp2)-C(sp3) bond.

  • Critical Considerations:

    • 3-Iodooxetane Instability: This reagent should be stored cold and away from light.

    • Ligand Selection: Bipyridine or phenanthroline ligands are essential to stabilize the Ni intermediates and prevent beta-hydride elimination (though less of an issue for the 3-position).

Route 3: De Novo Cyclization (Williamson Ether Synthesis)

Best for: Multi-kilogram scale-up and cost-effective production.

This "classical" approach builds the ring from acyclic precursors, typically 1,3-diols . It is the most robust method for large-scale manufacturing but is too labor-intensive for generating small diversity libraries.

  • Mechanism:

    • Precursor Assembly: Synthesis of a 2-substituted-1,3-propanediol.

    • Activation: Selective monotosylation (or mesylation) of one primary alcohol.

    • Cyclization: Intramolecular displacement of the sulfonate leaving group by the remaining alkoxide (generated by NaH or n-BuLi).

Experimental Protocols

Protocol A: 3-Aryloxetane via Oxetan-3-one (Grignard Route)

Adapted from Bull et al. and Carreira et al.

Step 1: Grignard Addition

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagents: Dissolve oxetan-3-one (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78 °C.

  • Addition: Add Aryl-MgBr (1.2 equiv) dropwise over 30 mins.

  • Reaction: Stir at -78 °C for 2h, then warm to 0 °C.

  • Workup: Quench with sat. NH4Cl. Extract with Et2O.[1] The product is the 3-aryl-oxetan-3-ol (tertiary alcohol).

Step 2: Ionic Hydrogenation (Deoxygenation)

  • Reagents: Dissolve the tertiary alcohol (1.0 equiv) in DCM (0.2 M). Add Et3SiH (3.0 equiv).

  • Catalysis: Cool to 0 °C. Add TFA (2.0 equiv) dropwise. Note: Monitor closely by TLC.[2][3] Extended exposure to TFA opens the ring.

  • Completion: Upon consumption of starting material (~1-2h), quench immediately with sat. NaHCO3.

  • Purification: Flash chromatography (Silica, Hexane/EtOAc).

Protocol B: 3-Aryloxetane via Ni-Catalyzed Cross-Coupling

Adapted from Weix et al. and Duncton.

Workflow Diagram:

Ni_Coupling_Workflow Step1 Prepare Vials (Glovebox/Schlenk) 1. Aryl Bromide (1.0 eq) 2. 3-Iodooxetane (1.5 eq) 3. Zn dust (2.0 eq) Step2 Add Catalyst System NiCl2(dme) (10 mol%) dtbbpy (10 mol%) Step1->Step2 Step3 Solvent Addition DMA or DMF (anhydrous) Stir vigorously Step2->Step3 Step4 Reaction 60°C for 12-24h (Blue/Green -> Black suspension) Step3->Step4 Step5 Workup Dilute with EtOAc Wash with LiCl (aq) to remove DMA Step4->Step5

Figure 2: Workflow for Nickel-catalyzed reductive coupling of 3-iodooxetane.

Detailed Procedure:

  • Catalyst Pre-complexation: In a vial, mix NiCl2(dme) (10 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%) in DMA (1 mL). Stir until a clear green solution forms.

  • Reaction Assembly: To a reaction vial containing Zinc dust (2.0 equiv, activated) and the Aryl Bromide (1.0 equiv), add the catalyst solution.

  • Substrate Addition: Add 3-Iodooxetane (1.5 equiv).

  • Execution: Seal and stir at 60 °C for 16 hours.

  • Workup: Filter through Celite. Dilute with EtOAc, wash 3x with 5% LiCl (to remove DMA), dry over MgSO4, and concentrate.

Comparative Data Analysis

MetricRoute 1: Grignard/DeoxRoute 2: Ni-CouplingRoute 3: Cyclization
Overall Yield 40-65% (2 steps)50-80% (1 step)30-50% (3+ steps)
Functional Group Tolerance Low (Ketones, Esters, Nitriles incompatible with Grignard)High (Tolerates Esters, Amides, Nitriles, Pyridines)Moderate (Base sensitive)
Cost Efficiency High (Cheap reagents)Low (Ni catalyst, Ligand, Iodooxetane expensive)Very High (Commodity chemicals)
Atom Economy Poor (Stoichiometric silane/Mg waste)Moderate (Zn waste)Moderate (Tosylate waste)
Safety Profile Moderate (Reactive organometallics)Good (Mild heating, no pyrophorics)Good (Standard handling)

References

  • Bull, J. A., et al. "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry." Chemical Reviews, 2016.

  • Wuitschik, G., Carreira, E. M., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition, 2006.

  • Weix, D. J. "Methods and Mechanisms for Cross-Electrophile Coupling of Csp2 Halides with Alkyl Electrophiles." Accounts of Chemical Research, 2015.

  • Duncton, M. A. J., et al. "Preparation of Aryloxetanes and Arylazetidines by Use of an Alkyl-Aryl Suzuki Coupling." Organic Letters, 2008.

  • Burkhard, J. A., et al. "Synthesis of 3-Substituted Oxetanes." Organic Letters, 2008.

Sources

Comparative

A Comparative Guide to the Spectroscopic Characterization of Chloromethyl Isoxazole Impurities

Introduction: The Imperative of Purity in Isoxazole-Based Pharmaceuticals In the landscape of pharmaceutical development, the structural integrity of an Active Pharmaceutical Ingredient (API) is paramount. Chloromethyl i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Purity in Isoxazole-Based Pharmaceuticals

In the landscape of pharmaceutical development, the structural integrity of an Active Pharmaceutical Ingredient (API) is paramount. Chloromethyl isoxazole and its derivatives serve as crucial building blocks in the synthesis of a wide array of therapeutic agents, where their unique heterocyclic structure imparts specific biological activities.[1][2] However, the synthetic pathways leading to these compounds are not without their complexities, often generating a profile of process-related and degradation impurities.[3] The presence of these impurities, even at trace levels, can significantly impact the safety, efficacy, and stability of the final drug product.[4]

Regulatory bodies worldwide, under the framework of the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities.[5] Specifically, ICH Q3A(R2) and Q3B(R2) mandate the reporting, identification, and toxicological qualification of impurities that exceed specific thresholds, which are often as low as 0.10% for identification.[6][7] This necessitates the use of highly sensitive and specific analytical methodologies capable of not only detecting and quantifying these impurities but also definitively elucidating their structures.

This guide provides a comparative analysis of the essential spectroscopic techniques employed for the characterization of impurities in chloromethyl isoxazole. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, presenting an integrated workflow that ensures scientific rigor and regulatory compliance. The narrative is grounded in the practical experience of navigating impurity profiling challenges, offering researchers and drug development professionals a robust framework for their analytical strategies.

The Analytical Challenge: Potential Impurities in Chloromethyl Isoxazole

The reactivity of the chloromethyl group and the conditions of isoxazole ring formation can lead to several classes of impurities. A proactive risk assessment, based on the synthetic route, is the first step in anticipating the impurity profile.[7]

  • Starting Materials & Intermediates: Unreacted precursors, such as the initial aldoxime or dichloropropene, may persist in the final product.[8]

  • By-products: Isomeric impurities or products from side reactions during the cyclization process are common. For instance, incomplete chlorination or alternative cyclization pathways can lead to structurally similar but distinct molecules.

  • Degradation Products: The chloromethyl group is susceptible to nucleophilic substitution, particularly hydrolysis, leading to the formation of the corresponding hydroxymethyl isoxazole. Photolytic and oxidative degradation can also occur.[9]

  • Residual Solvents: Solvents used during synthesis and purification must be controlled according to ICH Q3C guidelines.[7]

The logical relationship between these impurity sources is critical to understanding the overall purity of the drug substance.

cluster_synthesis Synthetic Process cluster_impurities Potential Impurity Profile SM Starting Materials (e.g., Aldoximes) RXN Cyclization Reaction SM->RXN IMP_SM Residual Starting Materials SM->IMP_SM Incomplete Reaction INT Intermediates INT->RXN IMP_BP By-products & Isomers RXN->IMP_BP Side Reactions API Chloromethyl Isoxazole (API) RXN->API IMP_DEG Degradation Products STORAGE Storage & Stability Testing API->STORAGE STORAGE->IMP_DEG Hydrolysis, Oxidation

Caption: Relationship between synthesis and impurity formation.

A Multi-Spectroscopic Approach: A Comparative Analysis

No single technique can provide all the necessary information for impurity characterization. An orthogonal and synergistic approach, combining separation with multiple spectroscopic methods, is the cornerstone of a robust analytical strategy. The choice of technique is dictated by the specific question being asked: Are we detecting, identifying, or confirming a structure?

High-Performance Liquid Chromatography (HPLC): The Foundation of Separation and Quantification

HPLC, typically with UV detection, is the workhorse for impurity profiling. Its primary function is to separate the main API from its impurities, allowing for their detection and quantification.

  • Expertise & Causality: The development of a stability-indicating HPLC method is the critical first step. The choice of column (e.g., C18 for reversed-phase separation), mobile phase, and gradient is tailored to resolve structurally similar compounds. A well-developed method ensures that all potential impurities are separated from the main peak and from each other, which is a prerequisite for accurate quantification and subsequent identification.[10]

  • Trustworthiness: Method validation according to ICH Q2(R1) guidelines is non-negotiable. This process demonstrates that the analytical procedure is suitable for its intended purpose, ensuring accuracy, precision, and linearity for the quantification of impurities.[6]

  • Limitation: While essential for quantification, HPLC-UV provides limited structural information. Retention time and UV spectra can suggest similarities between compounds but are insufficient for the unambiguous identification of an unknown impurity.[11]

Liquid Chromatography-Mass Spectrometry (LC-MS): The Premier Tool for Identification

LC-MS is the most powerful technique for the initial identification of unknown impurities.[] It directly couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer, providing molecular weight and fragmentation data for components as they elute from the column.[11][13]

  • Expertise & Causality: The choice of ionization source is critical. Electrospray Ionization (ESI) is typically effective for polar isoxazole derivatives. High-Resolution Mass Spectrometry (HRMS), using analyzers like Time-of-Flight (TOF) or Orbitrap, is preferred over nominal mass instruments.[14] HRMS provides highly accurate mass measurements (sub-ppm), which allows for the confident determination of the elemental composition of an impurity, drastically narrowing down the potential structures.[15] For example, HRMS can easily distinguish between an impurity resulting from hydrolysis (-Cl replaced by -OH) and one from an isomeric starting material with the same nominal mass.

  • Trustworthiness: The fragmentation pattern (MS/MS spectrum) of an impurity provides a structural fingerprint.[16] By comparing the fragmentation of an impurity to that of the parent API, one can often deduce the site of modification. For instance, a fragment corresponding to the isoxazole ring that remains unchanged suggests the modification occurred on the chloromethyl side chain.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

While LC-MS provides compelling evidence, NMR spectroscopy is the definitive tool for unambiguous structure elucidation, especially for differentiating isomers.[4]

  • Expertise & Causality: NMR provides precise information about the connectivity of atoms in a molecule. A standard ¹H NMR spectrum can quickly reveal changes. For our hypothetical hydrolysis impurity, the characteristic singlet of the chloromethyl protons (-CH₂Cl) would be replaced by a singlet for the hydroxymethyl protons (-CH₂OH) at a different chemical shift.[1][17] For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to map out the complete H-C framework of the molecule.

  • Trustworthiness: NMR is a primary analytical method; the data obtained is directly related to molecular structure without the need for reference standards of the impurities themselves. However, NMR is inherently less sensitive than MS and typically requires the isolation of the impurity (milligram to sub-milligram quantities) via techniques like preparative HPLC.[4][13] Recent advances in cryoprobe technology have significantly improved sensitivity, sometimes allowing for analysis of impurities detected by LC-MS without full isolation.[4]

Comparative Summary of Core Techniques

The following table summarizes the key attributes of the primary techniques used in impurity characterization.

Technique Primary Application Sensitivity Information Richness Quantification Key Advantage
HPLC-UV Detection & QuantificationHighLow (RT, UV Spectra)ExcellentRobust, precise, and validated for release testing.[10]
LC-MS IdentificationVery HighHigh (MW, Formula)Semi-QuantitativeIdentifies unknowns in complex mixtures without isolation.[]
LC-HRMS Identification & Formula DeterminationVery HighVery High (Accurate Mass)Semi-QuantitativeProvides elemental composition, increasing confidence in identification.[15]
NMR Definitive Structure ElucidationLow to ModerateHighest (Atomic Connectivity)Excellent (qNMR)Unambiguously determines structure and stereochemistry.[17][18]
FT-IR Functional Group AnalysisModerateModerate (Vibrational Modes)NoQuick confirmation of functional groups in isolated samples.[17][19]

Integrated Workflow and Experimental Protocols

A self-validating system for impurity characterization follows a logical, phased approach, where the output of one technique informs the next experimental choice.

Caption: A logical workflow for impurity identification.

Experimental Protocol: LC-MS for Impurity Identification

This protocol outlines a general procedure for the initial identification of an unknown impurity in a chloromethyl isoxazole sample.

  • Sample Preparation:

    • Accurately weigh ~1 mg of the chloromethyl isoxazole sample.

    • Dissolve the sample in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water) to create a 1 mg/mL stock solution.[11] This concentration is typically sufficient for detecting impurities at the 0.1% level.

  • LC Method (MS-Compatible):

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid. (Note: Avoid non-volatile buffers like phosphate, which are incompatible with MS).[15]

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes, followed by a re-equilibration step.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • MS Method (HRMS):

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • Acquisition Mode: Perform two injections.

      • Injection 1 (Full Scan): Acquire data from m/z 100-500 to obtain accurate mass measurements of the API and all impurities.

      • Injection 2 (Auto MS/MS or DDA): Use Data-Dependent Acquisition (DDA) to automatically trigger MS/MS fragmentation scans for the most intense ions detected in the full scan, providing structural information.[15]

  • Data Analysis:

    • Process the Full Scan data using a molecular feature extraction algorithm to find all co-eluting ions related to each peak.

    • Use the accurate mass measurement to generate a list of possible elemental compositions for the impurity's molecular ion.

    • Analyze the MS/MS fragmentation spectrum. Compare the fragment ions to those of the parent compound to identify the stable core of the molecule and deduce the location of the structural modification.[9]

Experimental Protocol: NMR for Structure Confirmation

This protocol assumes the impurity has been isolated and purified (>95% purity) via preparative HPLC.

  • Sample Preparation:

    • Dissolve 2-5 mg of the isolated impurity in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum. This provides information on the number of different types of protons and their neighboring protons.

    • Acquire a ¹³C NMR spectrum (often using DEPT-135 to differentiate CH, CH₂, and CH₃ groups).

    • If the structure is not immediately obvious, acquire 2D NMR spectra:

      • COSY: Shows which protons are coupled (i.e., adjacent) to each other.

      • HSQC/HMQC: Correlates protons with the carbons they are directly attached to.

      • HMBC: Correlates protons and carbons that are 2-3 bonds away, which is crucial for piecing together the molecular skeleton.

  • Data Analysis:

    • Integrate the peaks in the ¹H spectrum to determine the relative number of protons in each environment.

    • Assign all proton and carbon signals based on their chemical shifts, coupling constants, and correlations observed in the 2D spectra.[17]

    • Compare the final assigned structure with the data obtained from LC-MS to ensure a consistent and confident characterization.

Conclusion: Ensuring Product Quality Through Rigorous Science

The spectroscopic characterization of impurities in chloromethyl isoxazole is a multi-step, evidence-based process that forms a critical part of ensuring pharmaceutical quality and safety. It begins with robust separation science (HPLC), moves to high-confidence identification using modern mass spectrometry (LC-HRMS), and culminates in unambiguous structure elucidation by the gold standard of NMR. By adopting an integrated workflow grounded in scientific principles and regulatory awareness, researchers and drug developers can confidently identify and control impurities, ultimately safeguarding patient health and ensuring the integrity of their therapeutic products. This disciplined, multi-faceted approach transforms impurity profiling from a regulatory hurdle into a system of profound product understanding.

References

  • Vertex AI Search. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • AMSbiopharma. (2025). Impurity guidelines in drug development under ICH Q3.
  • Kymos. (2024). Impurity Profiling: Characterization of unknown impurities in pharmaceuticals.
  • U.S. Food and Drug Administration (FDA). (2006). Guidance for Industry - Q3A Impurities in New Drug Substances.
  • Journal of the American Chemical Society. (n.d.). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers.
  • Benchchem. (n.d.). Spectroscopic and Synthetic Profile of Benzo[c]isoxazole Derivatives: A Technical Overview.
  • European Medicines Agency (EMA). (n.d.). Quality: impurities.
  • Journal of Pharmaceutical and Biomedical Analysis. (2025). The changing role of NMR spectroscopy in off-line impurity identification: A conceptual view.
  • Benchchem. (n.d.). A Comparative Guide to Purity Assessment of 4-Chlorobenzo[d]isoxazole: The Superiority of LC-MS Analysis.
  • BOC Sciences. (n.d.). LC-MS-Based Rapid and Accurate Drug Impurity Analysis.
  • Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations.
  • Specialty Journal of Chemistry. (2020). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Contract Pharma. (2011). Trace Impurity Identification.
  • Agilent Technologies. (n.d.). Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing.
  • Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Request PDF on ResearchGate.
  • Molecules. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Sciforum. (2025). Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives.
  • Benchchem. (n.d.). Spectroscopic Characterization of 3,5-Diphenylisoxazole: Application Notes and Protocols.
  • Journal of Pharmaceutical and Biomedical Analysis. (n.d.). LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol.
  • Molecules. (2023). Identification of Degradation Products of the New Anticancer Drug Substance ONC201 by Liquid Chromatography–High-Resolution Multistage Mass Spectrometry.
  • Journal of Hazardous Materials. (2022). Recent applications of mass spectrometry in the analysis of transformation products of emerging contaminants in PM2.5.
  • Chemistry – An Asian Journal. (n.d.). Copper(I)-catalyzed synthesis of azoles. DFT study predicts unprecedented reactivity and intermediates.
  • Molecules. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • Der Pharma Chemica. (2011). Synthesis and characterization of some novel isoxazoles via chalcone intermediates.

Sources

Safety & Regulatory Compliance

Safety

3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol proper disposal procedures

The management and disposal of specialized research chemicals such as 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol require strict adherence to environmental regulations and laboratory safety protocols. Because this co...

Author: BenchChem Technical Support Team. Date: March 2026

The management and disposal of specialized research chemicals such as 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol require strict adherence to environmental regulations and laboratory safety protocols. Because this compound features a highly reactive chloromethyl group attached to an isoxazole ring, it presents specific acute toxicity hazards and falls under stringent regulatory classifications for hazardous waste disposal[1].

As a laboratory professional, understanding the causality behind these disposal protocols is critical. Improper handling not only risks regulatory non-compliance but also introduces severe safety hazards, including the potential release of corrosive byproducts or environmental contamination.

Hazard Profile and Waste Classification

Before initiating any disposal protocol, the waste must be accurately classified. 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol contains a halogen (chlorine). Under Environmental Protection Agency (EPA) guidelines and standard international equivalents, any solvent or chemical waste containing carbon, hydrogen, and one or more halogen atoms must be classified strictly as Halogenated Organic Waste [2].

The presence of the chloromethyl moiety makes this compound a potential alkylating agent, meaning it can be highly irritating to the skin, eyes, and respiratory tract[1]. Furthermore, halogenated compounds require specialized, high-temperature incineration to prevent the formation of highly toxic dioxins and furans during the destruction process[3].

Step-by-Step Disposal Methodology

The following protocol outlines the self-validating system required for the legal and safe disposal of this compound. Under no circumstances should this material be disposed of via evaporation or discharged into the sanitary sewer system[4].

Step 1: Waste Segregation

  • Action: Isolate 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol waste from all non-halogenated organic solvents (e.g., acetone, hexane, ethanol).

  • Causality: Mixing halogenated waste with non-halogenated waste exponentially increases institutional disposal costs. Halogenated waste requires specialized incineration, and contaminating a non-halogenated waste carboy with even a small amount of a chlorinated compound forces the entire volume to be treated as the more expensive halogenated waste[5]. Furthermore, segregating waste prevents unintended exothermic reactions between incompatible chemical classes[6].

Step 2: Container Selection and Compatibility

  • Action: Collect the waste in a High-Density Polyethylene (HDPE) plastic jerrican or a chemically compatible glass container.

  • Causality: Do not use galvanized steel safety cans for halogenated wastes. Over time, halogenated organic compounds can slowly degrade or hydrolyze to form trace amounts of hydrochloric acid (HCl), which will rapidly corrode galvanized steel, leading to catastrophic container failure and hazardous leaks[6].

Step 3: Accumulation and Labeling

  • Action: Place the container in a designated Satellite Accumulation Area (SAA) utilizing secondary containment (e.g., a chemically resistant tray). Immediately affix a hazardous waste tag.

  • Causality: The EPA's Resource Conservation and Recovery Act (RCRA) requires "cradle to grave" tracking. The label must explicitly state "Hazardous Waste" and list the specific chemical constituents (e.g., "Halogenated Waste: contains 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol")[2][4]. The container must remain tightly closed at all times unless actively adding waste to prevent the fugitive emission of volatile toxic vapors[4].

Step 4: Institutional Transfer and Final Destruction

  • Action: Once the container reaches its volume limit (or the regulatory time limit for the SAA), transfer it to your institution's Environmental Health and Safety (EHS) department.

  • Causality: EHS will contract a permitted hazardous waste vendor. The vendor will transport the material to a specialized rotary kiln incinerator. To comply with the Industrial Emissions Directive (IED) and EPA standards for halogenated organics (>1% chlorine content), the waste must be incinerated at a minimum temperature of 1100 °C for at least two seconds to ensure complete thermal destruction and prevent the synthesis of chlorinated environmental pollutants[3][7].

Waste Stream Comparison Data

To optimize laboratory operations and budget, researchers must understand the logistical differences between waste streams.

ParameterHalogenated Waste StreamNon-Halogenated Waste Stream
Target Compound 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-olAcetone, Hexane, Ethanol
Defining Characteristic Contains F, Cl, Br, or I[2]Contains only C, H, O, N
Container Compatibility HDPE, Glass (Strictly NO Galvanized Steel)[6]HDPE, Glass, Galvanized Steel
Disposal Method High-Temp Incineration (>1100°C)[3]Fuel Blending / Standard Incineration[6]
Relative Disposal Cost High (Requires specialized scrubbers)[5]Low (Can be used for energy recovery)[5]

Operational Workflow Visualization

The following diagram illustrates the critical path for managing halogenated research chemicals from generation to final destruction.

G start Waste Generation: 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol segregate Segregation: Classify as Halogenated Waste start->segregate contain Containment: HDPE or Glass Container (No Galvanized Steel) segregate->contain labeling Labeling & Storage: RCRA 'Hazardous Waste' Tag Secondary Containment contain->labeling disposal Professional Disposal: High-Temp Incineration (>1100°C) labeling->disposal

Workflow for the RCRA-compliant disposal of halogenated organic laboratory waste.

References

Sources

Handling

Personal protective equipment for handling 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol

As a Senior Application Scientist, I cannot overstate the importance of understanding the mechanistic causality behind chemical hazards before designing a safety protocol. 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I cannot overstate the importance of understanding the mechanistic causality behind chemical hazards before designing a safety protocol. 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is a highly reactive, bifunctional molecule. It is not a standard bench reagent; it requires a rigorous, self-validating system of engineering controls, specialized Personal Protective Equipment (PPE), and strict operational workflows.

This guide provides the essential safety, handling, and disposal frameworks required to protect personnel and ensure the integrity of your research.

Structural Hazard Profiling & Risk Assessment

To design an effective PPE ecosystem, we must first deconstruct the molecule's reactivity profile. The hazards of this compound stem from two primary structural features:

  • The Chloromethyl Moiety: This functional group is a potent electrophile. It acts as an alkylating agent, which can covalently bind to biological nucleophiles (such as DNA and proteins), making it a severe mutagen, potential carcinogen, and potent vesicant[1]. Furthermore, ambient moisture readily hydrolyzes the chloromethyl group, releasing corrosive hydrogen chloride (HCl) gas[2].

  • The Oxetane-3-ol Ring: This 4-membered ether ring possesses significant ring strain (~107 kJ/mol). In the presence of self-generated HCl (from ambient hydrolysis), the oxetane ring can undergo exothermic, acid-catalyzed ring-opening, potentially leading to runaway degradation if handled in high concentrations without a thermal sink.

Quantitative & Qualitative Hazard Matrix

Structural FeaturePrimary HazardMechanistic ConsequenceMitigation Strategy
Chloromethyl Group Alkylation / MutagenicityCovalent cross-linking of DNA/proteins[1].Impervious laminate gloves; strict closed-system handling.
Chloromethyl Group Moisture ReactivityHydrolysis yields HCl gas, causing severe respiratory/ocular burns[2].Inert atmosphere (N_2/Ar); anhydrous conditions.
Oxetane Ring Ring StrainAcid-catalyzed exothermic ring-opening.Avoid strong acids; control reaction temperatures.
Isoxazole Core LipophilicityRapid dermal penetration carrying the toxic pharmacophore.Full body coverage; immediate decontamination upon exposure.

The PPE Ecosystem: A Causality-Based Approach

Standard laboratory PPE is insufficient for low-molecular-weight halogenated alkylating agents. Your protective barrier must account for both the corrosive nature of generated HCl and the penetrative power of the alkylating pharmacophore.

  • Hand Protection (Critical): Standard nitrile gloves offer poor breakthrough times (<10 minutes) for reactive chloromethyl compounds.

    • Primary Defense: You must wear Silver Shield®/4H® laminate gloves or heavy-duty Butyl rubber gloves. These materials provide extended breakthrough times (>240 minutes) against alkylating agents[3].

    • Secondary Defense: Wear a snug-fitting nitrile glove over the laminate glove. Laminate gloves are notoriously slippery; the outer nitrile layer provides necessary mechanical dexterity and prevents the laminate from snagging.

  • Eye & Face Protection: Tight-fitting chemical splash goggles (ANSI Z87.1+) are mandatory[4]. If handling volumes >50 mL or conducting pressurized reactions, a full-face shield must be worn over the goggles to protect against exothermic splashing.

  • Body Protection: A flame-resistant (FR) lab coat with knit cuffs is required. For pilot-scale synthesis or bulk transfers, a Tychem® chemical suit is recommended to prevent trans-dermal exposure.

  • Respiratory Protection: All manipulations must occur within a certified, externally exhausted fume hood or an inert-atmosphere glovebox[2]. If out-of-hood transport or spill cleanup is unavoidable, use a NIOSH-approved full-face respirator equipped with organic vapor/acid gas (OV/AG) cartridges.

Operational Workflow & Handling Protocol

Every step in this protocol is designed to isolate the operator from the electrophilic core and prevent moisture-induced degradation.

Step-by-Step Methodology:

  • Preparation & Purging: Clear the fume hood of all incompatible materials (amines, strong bases, oxidizers, and nucleophilic solvents). Establish a Schlenk line or use a glovebox purged with high-purity Argon or Nitrogen.

  • Reagent Transfer: Use air-tight, gas-tight syringes or cannula transfer techniques. Never pour the compound openly. If the material is solid, weigh it inside a glovebag or glovebox to prevent the inhalation of mutagenic dust.

  • Reaction Execution: Equip the reaction vessel with a pressure-relief system (e.g., an oil bubbler) to safely vent any HCl gas generated during the reaction. Maintain the reaction temperature strictly below the decomposition threshold using a monitored cooling bath[5].

  • In-Process Monitoring: Monitor the reaction via TLC or LC-MS using aliquots that are immediately quenched in a buffered solution to prevent analytical equipment contamination.

Emergency Response & Decontamination

  • Dermal Exposure: Immediately remove contaminated clothing. Flush the affected area with copious amounts of water for a minimum of 15 minutes under a safety shower[2]. Do not apply neutralizing chemicals directly to the skin, as the exothermic neutralization of HCl can worsen thermal burns. Seek immediate medical attention.

  • Spill Protocol: Evacuate the immediate area. Don a respirator and heavy-duty butyl gloves. Cover the spill with a dry, inert absorbent (e.g., diatomaceous earth or sand). Do not use combustible absorbents like sawdust, which can react adversely[6]. Carefully sweep the absorbed material into a compatible, sealable container for hazardous waste disposal.

Waste Disposal & Quenching Plan

Unreacted 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol must be thoroughly quenched before disposal to eliminate its alkylating potential.

  • Quenching: In a fume hood, slowly add the chemical (or its solution) dropwise to a large-mouth open vessel containing a vigorously stirred, ice-chilled bath of 5-10% aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO_3)[5]. The ice bath is critical to absorb the heat of the oxetane ring-opening and HCl neutralization.

  • Hydrolysis: Allow the mixture to stir at room temperature for at least 24 hours. This ensures complete hydrolysis of the dangerous chloromethyl group into a benign hydroxymethyl derivative.

  • Disposal: Verify the solution has reached a neutral pH (pH 6-8). Transfer the quenched aqueous-organic mixture to a clearly labeled "Halogenated Organic Waste" carboy. Store this strictly away from amine waste to prevent delayed exothermic cross-reactions.

Mandatory Visualization: Hazard Mitigation Pathway

G N1 1. Chemical Receipt & Storage (Inert Atmosphere, <4°C) N2 2. Engineering Controls (Fume Hood / Glove Box) N1->N2 N3 3. PPE Donning (Butyl/SilverShield Gloves) N2->N3 N4 4. Chemical Manipulation (Schlenk Line / Closed System) N3->N4 N5 5. Decontamination (Alkaline Quench) N4->N5 N6 6. Waste Disposal (Halogenated Organics) N5->N6

Safe handling and disposal workflow for reactive chloromethyl alkylating agents.

References

  • Fisher Scientific. (2010). SAFETY DATA SHEET - Reactive Hazard (Chloromethyl compounds).
  • Texas A&M University (TAMU) Chemistry. Guidelines on Handling Chemical Carcinogens, Teratogens and Mutagens - Alkylating Agents.
  • ChemicalBook. (2026). Chemical Safety Data Sheet MSDS / SDS - Chloromethyl chloroformate.
  • National Academies of Sciences, Engineering, and Medicine. (2016). Chemical Laboratory Safety and Security: A Guide to Developing Standard Operating Procedures. Washington, DC: The National Academies Press.
  • Benchchem. Methyl Sulfate | Chemical Reagent (Alkylating Agent Glove Compatibility).
  • MsdsDigital. HYDRAZINE 64% AQUATRADE WATER TREATMENT CHEMICALS.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.